molecular formula C41H62O11 B10764833 Ivermectin B1a monosaccharide

Ivermectin B1a monosaccharide

Cat. No.: B10764833
M. Wt: 730.9 g/mol
InChI Key: IDRWWNAYSYRQBV-LAYOOWMJSA-N
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Description

Ivermectin B1a monosaccharide is a useful research compound. Its molecular formula is C41H62O11 and its molecular weight is 730.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H62O11

Molecular Weight

730.9 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1

InChI Key

IDRWWNAYSYRQBV-LAYOOWMJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)CC=C([C@H]([C@H](C=CC=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Ivermectin B1a monosaccharide, a key derivative of the potent antiparasitic agent, Ivermectin B1a. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is a widely used antiparasitic drug.[1][2] It is a mixture of two homologous compounds, with Ivermectin B1a being the major component. The biological activity of Ivermectin and its derivatives is closely linked to their chemical structure, particularly the disaccharide moiety attached at the C-13 position. The this compound, which results from the selective removal of the terminal oleandrose unit, is a crucial compound for structure-activity relationship (SAR) studies and for investigating the mechanisms of Ivermectin resistance.[3][4] This guide details a robust method for the synthesis of this compound via acid hydrolysis of Ivermectin B1a, followed by its purification and thorough characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the selective acid-catalyzed hydrolysis of the terminal glycosidic bond of Ivermectin B1a. This process cleaves the outer oleandrose sugar while leaving the inner oleandrose attached to the aglycone.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Ivermectin_B1a Ivermectin B1a Reaction Acid Hydrolysis (0.5 M HCl in ACN/H2O) Ivermectin_B1a->Reaction Neutralization Neutralization (0.5 M NaOH) Reaction->Neutralization Prep_HPLC Preparative HPLC Neutralization->Prep_HPLC Evaporation Evaporation Prep_HPLC->Evaporation Monosaccharide This compound Evaporation->Monosaccharide

A flowchart illustrating the synthesis and purification of this compound.
Experimental Protocol: Synthesis by Acid Hydrolysis

This protocol is adapted from a method described for the analogous Avermectin B1a.[5]

Materials:

  • Ivermectin B1a (≥95% purity)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH strips

Procedure:

  • Dissolution: Dissolve 1.0 g of Ivermectin B1a in 100 mL of acetonitrile in a 250 mL round-bottom flask.

  • Acidification: While stirring, add 100 mL of 0.5 M hydrochloric acid (prepared by diluting concentrated HCl in deionized water). This initiates the hydrolysis reaction.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After 24 hours, carefully add 100 mL of 0.5 M sodium hydroxide to neutralize the reaction mixture to a pH of approximately 7.0. Monitor the pH using a pH meter or pH strips.

  • Preparation for Purification: Add an additional 100 mL of acetonitrile to the neutralized solution to ensure all components remain dissolved before purification.

Purification

The crude reaction mixture contains the desired this compound, unreacted Ivermectin B1a, the Ivermectin B1a aglycone, and other byproducts. Purification is effectively achieved using preparative High-Performance Liquid Chromatography (Prep-HPLC).

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

  • Column: A C18 reversed-phase column (e.g., Ultimate AQ-C18, 250 x 70 mm, 10 µm particle size) is suitable for this separation.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate (NH₄OAc) in deionized water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: A flow rate of approximately 200 mL/min is used for a column of this dimension.[5]

  • Detection: UV detection at 245 nm.

  • Gradient Elution: A gradient elution is employed to separate the components effectively. The following gradient is a representative example:

    • 0-41 min: 55% to 77% Mobile Phase B

    • 41-42 min: 77% to 100% Mobile Phase B

    • 42-47 min: Hold at 100% Mobile Phase B

Procedure:

  • Sample Injection: Inject the prepared reaction mixture onto the equilibrated Prep-HPLC column.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak, as determined by analytical HPLC or by monitoring the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Evaporation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid product under high vacuum to remove any residual solvent.

Characterization

The purified this compound is characterized by its physicochemical properties and spectroscopic data.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₄₁H₆₂O₁₁[3]
Molecular Weight 730.9 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO[4]
Spectroscopic Characterization

Mass spectrometry confirms the molecular weight of the this compound and provides information about its structure through fragmentation patterns. The loss of the terminal sugar from Ivermectin B1a results in a characteristic mass difference.

IonExpected m/z (as [M+H]⁺)Observed m/z (as [M+H]⁺)FragmentationReference
Ivermectin B1a875.5875.5Parent Ion[2]
This compound 731.4 731.4 Loss of one oleandrose unit (144 Da)[5]
Ivermectin B1a Aglycone587.3587.3Loss of both oleandrose units (288 Da)[5]

NMR spectroscopy provides detailed structural information. The key difference in the NMR spectra of Ivermectin B1a and its monosaccharide is the absence of signals corresponding to the terminal oleandrose unit in the latter. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the monosaccharide, based on data from the closely related Avermectin B1a monosaccharide.[5]

¹H NMR Chemical Shifts (Illustrative)

Proton AssignmentChemical Shift (ppm)
H-1'~4.9
H-3'~3.5
H-5'~3.9
OCH₃-3'~3.6
CH₃-6'~1.2

¹³C NMR Chemical Shifts (Illustrative)

Carbon AssignmentChemical Shift (ppm)
C-1'~98
C-2'~36
C-3'~80
C-4'~70
C-5'~70
C-6'~18
OCH₃-3'~58

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. The most significant change upon hydrolysis is observed around the C-4' position of the inner sugar, where the glycosidic bond is cleaved.

Logical Relationship of Ivermectin B1a and its Derivatives

The structural relationship between Ivermectin B1a, its monosaccharide, and its aglycone is a hierarchical one based on the sequential loss of sugar moieties.

Ivermectin_Derivatives Ivermectin_B1a Ivermectin B1a (Disaccharide) Monosaccharide Ivermectin B1a Monosaccharide Ivermectin_B1a->Monosaccharide - Oleandrose Aglycone Ivermectin B1a Aglycone Monosaccharide->Aglycone - Oleandrose

The relationship between Ivermectin B1a and its hydrolysis products.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound through controlled acid hydrolysis of Ivermectin B1a. The purification of the target compound is effectively achieved using preparative HPLC. The comprehensive characterization data, including physicochemical properties, mass spectrometry, and NMR spectroscopy, will aid researchers in confirming the identity and purity of the synthesized monosaccharide. This information is valuable for further studies on the structure-activity relationships of Ivermectin derivatives and for the development of new antiparasitic agents.

References

Unveiling the Ivermectin B1a Monosaccharide: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a cornerstone of antiparasitic therapy, is a semi-synthetic derivative of the avermectins, natural products of the bacterium Streptomyces avermitilis. The iconic structure of Ivermectin B1a features a complex macrocyclic lactone aglycone adorned with a disaccharide moiety composed of two L-oleandrose units. While the intact disaccharide is crucial for the characteristic paralytic activity of ivermectin, a semi-synthetic derivative, the Ivermectin B1a monosaccharide, has emerged as a valuable tool in parasitology research. This technical guide provides an in-depth exploration of the discovery and origin of the oleandrose monosaccharide in the context of ivermectin biosynthesis, alongside a detailed examination of the semi-synthetic this compound derivative. We present compiled quantitative data, detailed experimental protocols for key methodologies, and visualizations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction: From Soil Bacterium to a "Wonder Drug"

The journey of ivermectin begins with the discovery of the avermectins by Satoshi Ōmura and William C. Campbell, a discovery that earned them the 2015 Nobel Prize in Physiology or Medicine. In the 1970s, Ōmura isolated a novel strain of Streptomyces from a soil sample in Japan, which was later named Streptomyces avermitilis. This bacterium was found to produce a family of potent anthelmintic compounds, the avermectins. Subsequent research at Merck, led by Campbell, demonstrated the remarkable efficacy of these compounds against a wide range of nematode and arthropod parasites.

Ivermectin is a chemically modified version of avermectin B1, a mixture of avermectin B1a (>80%) and B1b (<20%). The modification involves the selective hydrogenation of the C22-C23 double bond of the avermectin B1 precursor, which enhances its safety profile while retaining high antiparasitic potency.[1]

A critical feature of the ivermectin B1a molecule is the disaccharide of L-oleandrose attached at the C13 position of the aglycone. This carbohydrate moiety plays a significant role in the molecule's interaction with its target, the glutamate-gated chloride ion channels in invertebrates.[2]

The this compound: A Semi-Synthetic Probe

The "this compound" is not a naturally occurring biosynthetic precursor but rather a semi-synthetic derivative. It is produced through the selective hydrolysis of the terminal oleandrose unit from the disaccharide chain of Ivermectin B1a.[3] This modification results in a molecule with distinct biological properties. While it loses the characteristic paralytic activity of the parent ivermectin, the monosaccharide derivative is a potent inhibitor of nematode larval development.[4] This unique activity profile makes it a valuable research tool for studying ivermectin resistance mechanisms and for investigating the specific roles of the individual sugar moieties in the overall activity of the drug.

Origin: The Biosynthesis of L-Oleandrose in Streptomyces

The oleandrose monosaccharide units of ivermectin originate from a dedicated biosynthetic pathway within Streptomyces avermitilis. This pathway is encoded by a set of genes within the larger avermectin biosynthetic gene cluster. The biosynthesis of L-oleandrose starts from a common precursor, glucose-1-phosphate, and proceeds through a series of enzymatic steps to produce the activated sugar donor, dTDP-L-oleandrose. This activated sugar is then transferred to the avermectin aglycone by glycosyltransferases.

The key stages in the biosynthesis of L-oleandrose are:

  • Formation of dTDP-glucose: Glucose-1-phosphate is converted to dTDP-glucose by the enzyme glucose-1-phosphate thymidylyltransferase.

  • Conversion to dTDP-4-keto-6-deoxy-D-glucose: dTDP-glucose is then converted to dTDP-4-keto-6-deoxy-D-glucose by dTDP-D-glucose 4,6-dehydratase.

  • Epimerization and Reduction: A series of epimerization and reduction steps, catalyzed by specific enzymes in the gene cluster, convert the intermediate to dTDP-L-olivose.

  • Methylation to form dTDP-L-oleandrose: The final step is the methylation of dTDP-L-olivose by a methyltransferase to yield dTDP-L-oleandrose.

oleandrose_biosynthesis Glucose-1-Phosphate Glucose-1-Phosphate dTDP-Glucose dTDP-Glucose Glucose-1-Phosphate->dTDP-Glucose Glucose-1-phosphate thymidylyltransferase dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-Glucose->dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose 4,6-dehydratase dTDP-L-olivose dTDP-L-olivose dTDP-4-keto-6-deoxy-D-glucose->dTDP-L-olivose Epimerases, Reductases dTDP-L-oleandrose dTDP-L-oleandrose dTDP-L-olivose->dTDP-L-oleandrose Methyltransferase Avermectin Aglycone Avermectin Aglycone dTDP-L-oleandrose->Avermectin Aglycone Glycosyltransferases Avermectin B1a Avermectin B1a Avermectin Aglycone->Avermectin B1a

Caption: Biosynthetic pathway of L-oleandrose in Streptomyces.

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC41H62O11[5]
Molecular Weight730.9 g/mol [5]
AppearanceWhite solid[5]
Purity>95% by HPLC[5]
SolubilitySoluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[5]
Storage-20°C[5]
Table 2: Bioactivity of Ivermectin B1a and its Monosaccharide Derivative
CompoundTarget OrganismAssayMinimum Concentration for Full ActivityReference
Ivermectin B1aHaemonchus contortusLarval Development Assay0.001 µg/mL[4]
This compoundHaemonchus contortusLarval Development Assay0.001 µg/mL[4]
Table 3: Key Mass Spectrometry Fragments of Avermectin B1a and its Monosaccharide
CompoundParent Ion [M+H]+ (m/z)Fragment Ion (Loss of one saccharide unit) (m/z)Fragment Ion (Aglycone) (m/z)Reference
Avermectin B1a875.5713.4568.9[6]
Avermectin B1a Monosaccharide729.4-568.9[7]

Experimental Protocols

Protocol for the Selective Hydrolysis of Ivermectin B1a to the Monosaccharide Derivative

This protocol is based on the principle of controlled acid-catalyzed hydrolysis of the glycosidic bond. The reaction conditions are optimized to favor the cleavage of the terminal glycosidic linkage while minimizing the hydrolysis of the second sugar and degradation of the aglycone.

Materials:

  • Ivermectin B1a

  • 0.01M Hydrochloric acid (HCl) in an aqueous/organic co-solvent system (e.g., methanol/water)

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve a known amount of Ivermectin B1a in the chosen aqueous/organic co-solvent.

  • Add the 0.01M HCl solution to the reaction mixture. The ratio of reactants and acid should be empirically determined to control the reaction rate.

  • Maintain the reaction at a controlled temperature (e.g., 37°C) and monitor the progress by HPLC at regular intervals.[3] The goal is to maximize the formation of the monosaccharide peak while minimizing the appearance of the aglycone peak.

  • Once the optimal conversion is achieved, quench the reaction by adding the 5% NaHCO3 solution until the pH is neutral.

  • Extract the product from the aqueous phase using ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using preparative HPLC to isolate the this compound.

  • Lyophilize the purified fraction to obtain the final product as a white solid.

hydrolysis_workflow Ivermectin B1a Ivermectin B1a Reaction Mixture Reaction Mixture Ivermectin B1a->Reaction Mixture Dissolve in solvent Quenching Quenching Reaction Mixture->Quenching Controlled Temperature & Time 0.01M HCl 0.01M HCl 0.01M HCl->Reaction Mixture Extraction Extraction Quenching->Extraction Neutralize with NaHCO3 Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation Ethyl Acetate Preparative HPLC Preparative HPLC Drying & Evaporation->Preparative HPLC Ivermectin B1a\nMonosaccharide Ivermectin B1a Monosaccharide Preparative HPLC->Ivermectin B1a\nMonosaccharide Lyophilization

Caption: Experimental workflow for the synthesis of this compound.

Protocol for the Characterization by Mass Spectrometry and NMR

Mass Spectrometry:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation. The loss of the aglycone and other characteristic fragments should be observed.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve an accurately weighed sample of the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer.

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals. The absence of signals corresponding to the terminal oleandrose unit and shifts in the signals of the remaining sugar and the aglycone at the linkage position will confirm the structure.[7]

Conclusion

The this compound, a semi-synthetic derivative of the potent antiparasitic agent, serves as a crucial tool for researchers in the field. Its discovery, rooted in the exploration of the natural product avermectin from Streptomyces avermitilis, highlights the power of chemical modification in dissecting the structure-activity relationships of complex molecules. Understanding the biosynthetic origin of its constituent oleandrose sugar and the experimental methodologies for its preparation and characterization is essential for its effective application in research. This guide provides a comprehensive resource for scientists and drug development professionals, enabling further investigation into the intricate mechanisms of ivermectin action and the development of novel antiparasitic agents.

References

An In-depth Technical Guide to the Mechanism of Action of Ivermectin on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the molecular mechanism by which ivermectin, a potent macrocyclic lactone anthelmintic, modulates invertebrate glutamate-gated chloride channels (GluCls). Ivermectin's efficacy stems from its ability to act as a positive allosteric modulator and direct agonist of GluCls, which are exclusively found in invertebrates.[1] This interaction leads to a persistent influx of chloride ions, resulting in hyperpolarization of neuronal and muscle cells, followed by flaccid paralysis and death of the parasite.[2][3][4] This document details the binding site, channel gating kinetics, and the structural basis for ivermectin's action. It summarizes key quantitative data and outlines the standard experimental protocols used in the characterization of this drug-receptor interaction.

Core Mechanism of Action

Ivermectin exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are pentameric ligand-gated ion channels crucial for inhibitory neurotransmission in invertebrates.[1][5] Unlike vertebrates, which primarily use glycine and GABA for fast inhibitory neurotransmission, many invertebrates rely on glutamate-gated chloride currents. This phylogenetic distinction makes the GluCl channel an ideal target for selective antiparasitic drugs.[6]

The primary actions of ivermectin at the GluCl channel are:

  • Direct Activation: Ivermectin can directly bind to the channel and trigger its opening, even in the absence of the endogenous ligand, glutamate.[1] This activation is often characterized as slowly activating and either irreversible or very slowly reversible.[1][7]

  • Positive Allosteric Modulation: At lower, nanomolar concentrations, ivermectin potentiates the effect of glutamate.[1][8] It increases the channel's sensitivity to glutamate, leading to a greater chloride influx for a given concentration of the neurotransmitter.[8]

The binding of ivermectin locks the channel into a prolonged open conformation.[6] This leads to a sustained influx of chloride ions (Cl⁻) down their electrochemical gradient, causing a persistent hyperpolarization of the postsynaptic cell membrane.[2] This hyperpolarization makes the neuron or muscle cell refractory to excitatory stimuli, leading to flaccid paralysis, impaired feeding, and eventual death of the parasite.[3][9][10]

Signaling Pathway Diagram

cluster_membrane Cell Membrane GluCl GluCl Channel (Closed) Transmembrane Protein GluCl_Open GluCl Channel (Open) Cl⁻ Permeable GluCl->GluCl_Open Conformational Change (Channel Opening) Cl_in Chloride Influx (Cl⁻) GluCl_Open:head->Cl_in Facilitates IVM Ivermectin (Extracellular) IVM->GluCl:head Binds to Allosteric Site Hyperpol Membrane Hyperpolarization Cl_in->Hyperpol Causes Paralysis Paralysis & Death of Parasite Hyperpol->Paralysis Leads to

Caption: Signaling pathway of Ivermectin action on a glutamate-gated chloride channel.

Structural Insights and Binding Site

X-ray crystallography studies of the Caenorhabditis elegans GluCl channel have provided a detailed view of the ivermectin binding site (PDB: 3RIF).[6][11] Ivermectin binds at an allosteric site within the transmembrane domain (TMD), distinct from the glutamate-binding site located in the extracellular domain.

The binding pocket is located at the interface between two adjacent subunits.[1][8] Specifically, it lies in a cleft between the M3 transmembrane helix of the principal (+) subunit and the M1 helix of the complementary (-) subunit.[12][13] The insertion of the bulky ivermectin molecule into this crevice is thought to physically push the transmembrane helices apart, stabilizing the open state of the channel pore.[8][13] This structural change also propagates to the extracellular domain, which may account for the potentiation of glutamate binding.[1]

Logical Relationship Diagram

M3 M3 Helix M2_M3_Loop M2-M3 Loop M1 M1 Helix IVM Ivermectin IVM->M3 Interacts with IVM->M2_M3_Loop Interacts with IVM->M1 Interacts with note Binding at the subunit interface stablizes the open channel state.

Caption: Logical relationship of Ivermectin binding at the GluCl subunit interface.

Quantitative Data Summary

The affinity and efficacy of ivermectin vary depending on the parasite species and the specific subunit composition of the GluCl channel. The data presented below is primarily for ivermectin B1a or the standard ivermectin mixture. Specific data for the Ivermectin B1a monosaccharide derivative is not extensively covered in the cited literature.

ParameterChannel Source & SubunitValueReference
EC₅₀ (Activation) Haemonchus contortus GluClα3B~0.1 ± 1.0 nM[7]
EC₅₀ (Activation) C. elegans GluCl (general)140 nM[8]
K_d_ (Binding) H. contortus GluClα3B0.35 ± 0.1 nM[7]
K_d_ (Binding, L256F Mutant) H. contortus GluClα3B2.26 ± 0.78 nM[7]
EC₅₀ (Glutamate) H. contortus homomeric α43 µM[3]
EC₅₀ (Glutamate) H. contortus GluClα3B27.6 ± 2.7 µM[7]
Single Channel Conductance H. contortus homomeric α22.9 ± 0.3 pS[9]

Key Experimental Protocols

The characterization of ivermectin's effects on GluCl channels relies on several key electrophysiological and biochemical techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method for studying ion channels that can be heterologously expressed.[7]

  • Preparation: Capped RNA (cRNA) encoding the GluCl channel subunits is synthesized in vitro.

  • Expression: Xenopus laevis oocytes are harvested and microinjected with the target cRNA. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the oocyte membrane.

  • Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Perfusion: The oocyte is continuously perfused with a buffer solution. Test compounds (e.g., glutamate, ivermectin) are applied via this perfusion system.

  • Data Acquisition: The current responses elicited by the application of agonists and modulators are recorded. This allows for the determination of dose-response relationships (EC₅₀), activation kinetics, and the effects of allosteric modulators.

Patch-Clamp Electrophysiology

This high-resolution technique allows for the recording of currents from a small patch of membrane, or even a single ion channel.[3][9]

  • Cell Preparation: A cell line (e.g., HEK293) is transfected with plasmids encoding the GluCl subunits, or primary neurons from the target organism are cultured.

  • Patch Formation: A glass micropipette with a fire-polished tip is pressed against the cell membrane to form a high-resistance (gigaohm) seal.

  • Recording Configurations:

    • Outside-Out Patch: The pipette is pulled away from the cell, causing a small patch of membrane to excise with its extracellular face oriented outwards. This is ideal for studying the effects of extracellularly applied ligands like ivermectin.[3][9]

    • Whole-Cell: The membrane patch is ruptured, allowing electrical access to the entire cell.

  • Data Analysis: This method provides detailed information on single-channel conductance, open and closed times, and open probability (Pₒ), offering deep insights into the channel's gating mechanism.[3][9]

Radioligand Binding Assay

This biochemical assay is used to quantify the binding affinity (K_d_) of a ligand to its receptor.[7][14]

  • Membrane Preparation: Membranes from cells expressing the GluCl channel are isolated and purified.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-ivermectin) at various concentrations.

  • Competition: To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of an unlabeled competing ligand.

  • Separation & Counting: The receptor-bound radioligand is separated from the unbound ligand, and the radioactivity is measured using a scintillation counter.

  • Analysis: Saturation binding curves are generated to calculate the dissociation constant (K_d_) and the maximum number of binding sites (Bₘₐₓ).

Experimental Workflow Diagram

cluster_workflow TEVC Experimental Workflow for GluCl Channels A 1. In Vitro Transcription of GluCl Subunit cRNA C 3. Microinject cRNA into Oocytes A->C B 2. Harvest Xenopus Oocytes B->C D 4. Incubate Oocytes (2-7 days for expression) C->D E 5. Place Oocyte in Recording Chamber D->E F 6. Impale with Two Electrodes (Voltage & Current) E->F G 7. Perfuse with Agonist (Glutamate) / Modulator (Ivermectin) F->G H 8. Record Ionic Currents (Data Acquisition) G->H I 9. Analyze Data (Dose-Response, Kinetics) H->I

Caption: Typical workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

References

The Biological Activity of Ivermectin B1a Monosaccharide in Nematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a potent macrocyclic lactone, is a cornerstone of anthelmintic therapy. Its primary active component, Ivermectin B1a, is a disaccharide. However, its monosaccharide derivative, Ivermectin B1a monosaccharide, also exhibits significant biological activity against nematodes. This technical guide provides an in-depth analysis of the biological activity of this compound in nematodes, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. A key finding is that while the monosaccharide demonstrates comparable efficacy to the parent compound in inhibiting larval development, its mode of action appears to diverge, suggesting a different downstream physiological effect than the characteristic paralysis induced by Ivermectin B1a.

Mechanism of Action

Ivermectin B1a and its monosaccharide derivative exert their primary effects by targeting glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[1][2] These channels are crucial for inhibitory neurotransmission.

The binding of this compound to GluCls leads to an influx of chloride ions into the cell. This causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. While this is the shared initial mechanism with the disaccharide form, the ultimate physiological outcome in the nematode appears to differ.

Recent studies also suggest that ivermectin can inhibit the secretion of extracellular vesicles (EVs) from parasitic nematodes.[3][4] These EVs are thought to play a role in modulating the host's immune response. Inhibition of EV secretion by ivermectin could therefore represent an additional mechanism contributing to its anthelmintic effect.[3]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound in nematodes, highlighting its impact on larval development.

IVM_mono Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM_mono->GluCl Binds and Potentiates Pgp P-glycoprotein (P-gp) Efflux IVM_mono->Pgp Substrate for Cl_influx Chloride Ion Influx GluCl->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Development_Inhibition Inhibition of Larval Development Hyperpolarization->Development_Inhibition Disrupts Cellular Processes Paralysis Paralysis Hyperpolarization->Paralysis Leads to (in Ivermectin B1a) Pgp->IVM_mono Efflux from cell

Caption: Proposed signaling pathway of this compound in nematodes.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds against various nematodes.

Table 1: In Vitro Efficacy of this compound and Ivermectin B1a against Haemonchus contortus

CompoundAssayEfficacyReference
This compoundLarval Development AssaySimilar to Ivermectin B1a[5]
Ivermectin B1aLarval Development AssayFully effective at 0.001 µg/mL[5]

Table 2: Efficacy of Ivermectin against Various Nematode Species

Nematode SpeciesAssayMetricValueReference
Haemonchus contortusLarval Development AssayLC501.1 ± 0.17 ng/mL[6]
Haemonchus contortus (Ivermectin-resistant)Larval Development AssayIC501.291 ng/mL[7]
Haemonchus contortus (Ivermectin-susceptible)Larval Development AssayIC500.218 ng/mL[7]
Caenorhabditis elegansLarval Development AssayGrowth Inhibition5 ng/mL[8]
Haemonchus contortusElectrophysiology (GluClα3B)EC50~0.1 ± 1.0 nM[9]

Experimental Protocols

Larval Development Assay (LDA)

This in vitro assay is used to determine the concentration of an anthelmintic required to inhibit the development of nematode eggs to the third larval stage (L3).

  • Nematode Egg Extraction:

    • Collect fresh fecal samples from infected animals.

    • Suspend a known weight of feces in water and filter through a series of sieves to remove large debris.

    • Collect the eggs on a fine sieve (e.g., 20 µm).

    • Further purify the eggs by centrifugation in a flotation solution (e.g., magnesium sulfate).

    • Wash the collected eggs with water.

  • Assay Setup:

    • Prepare a suspension of eggs in water and adjust the concentration to approximately 100-120 eggs/mL.

    • Add a nutritive medium and a source of bacteria (necessary for larval development) to the egg suspension. An antifungal agent (e.g., amphotericin B) can also be added.

    • Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO) and add to the wells of a 96-well microtiter plate.

    • Add the egg suspension to each well. Include control wells with no test compound.

  • Incubation and Analysis:

    • Incubate the plates at a controlled temperature (e.g., 27°C) for 6-7 days.

    • After incubation, add a killing agent (e.g., iodine solution) to stop development.

    • Count the number of eggs, L1/L2 larvae, and L3 larvae in each well under a microscope.

    • Calculate the percentage inhibition of development for each concentration and determine the LC50 value (the concentration that inhibits 50% of larval development).

Fecal_Sample Fecal Sample Collection Egg_Extraction Nematode Egg Extraction & Purification Fecal_Sample->Egg_Extraction Assay_Setup Assay Setup in 96-well Plate Egg_Extraction->Assay_Setup Incubation Incubation (6-7 days, 27°C) Assay_Setup->Incubation Analysis Larval Counting & Data Analysis Incubation->Analysis

Caption: Workflow for the Larval Development Assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the function of ion channels, such as nematode GluCls, expressed in a heterologous system.

  • Oocyte Preparation:

    • Surgically remove ovarian lobes from a female Xenopus laevis.

    • Digest the ovarian tissue with collagenase to defolliculate the oocytes.

    • Select healthy, mature oocytes for injection.

  • cRNA Injection:

    • Synthesize complementary RNA (cRNA) encoding the nematode GluCl subunits of interest.

    • Inject a known amount of cRNA into the cytoplasm of the oocytes.

    • Incubate the injected oocytes for 2-7 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Barth's solution).

    • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply the test compound (this compound) to the oocyte via the perfusion system.

    • Record the resulting changes in membrane current.

  • Data Analysis:

    • Measure the amplitude of the current elicited by the test compound.

    • Construct dose-response curves and determine the EC50 value (the concentration that elicits a half-maximal response).

Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection cRNA Injection (GluCl subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation Recording Two-Electrode Voltage Clamp Recording Incubation->Recording Data_Analysis Data Analysis (EC50 determination) Recording->Data_Analysis

Caption: Workflow for Two-Electrode Voltage Clamp experiments.

Conclusion

This compound is a biologically active compound with significant potential as an anthelmintic. Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels in nematodes, leading to the inhibition of larval development. Quantitative data from larval development assays indicate that its efficacy in this regard is comparable to that of its disaccharide parent, Ivermectin B1a. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other novel anthelmintic compounds. Future research should focus on elucidating the precise downstream signaling events that differentiate the developmental inhibition caused by the monosaccharide from the paralytic effects of the disaccharide, as well as expanding the quantitative analysis of its activity across a broader range of nematode species.

References

Probing Ivermectin Resistance: A Technical Guide to Utilizing Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating challenge of ivermectin resistance in parasitic nematodes and other ectoparasites necessitates the development of precise tools to understand and circumvent these resistance mechanisms. This technical guide details the application of ivermectin B1a monosaccharide as a specific probe to investigate and differentiate the mechanisms underlying ivermectin resistance. By leveraging the distinct properties of this derivative in conjunction with targeted experimental protocols, researchers can elucidate the contributions of target site alterations, metabolic detoxification, and drug efflux to the resistance phenotype. This guide provides a comprehensive overview of the theoretical basis, detailed experimental methodologies, data interpretation frameworks, and visual representations of the key pathways and workflows involved.

Introduction to Ivermectin and Resistance

Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent that acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. This action leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, paralysis and death of the parasite. However, the widespread use of ivermectin has led to the emergence of resistance in various parasitic species, threatening its efficacy in both veterinary and human medicine.

The primary mechanisms of ivermectin resistance are:

  • Target Site Modification: Mutations in the genes encoding GluCl subunits can reduce the binding affinity of ivermectin to its target, thereby diminishing its therapeutic effect.

  • Metabolic Resistance: Increased expression or activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (CYPs), can lead to the rapid metabolism of ivermectin into inactive forms before it reaches its target site.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump ivermectin out of the parasite's cells, reducing its intracellular concentration.

This compound as a Probe

This compound is a derivative of ivermectin B1a, produced by the selective hydrolysis of the terminal oleandrose sugar. While it retains the ability to inhibit nematode larval development, it is reported to be devoid of the paralytic activity associated with the parent compound. This unique characteristic makes it a valuable tool for dissecting resistance mechanisms. A study comparing ivermectin and its monosaccharide homolog in a larval development assay with Haemonchus contortus found no significant difference in their potency, with both being fully effective at a concentration of 0.001 µg/mL[1]. This suggests that the disaccharide moiety is not essential for the inhibition of larval development.

The rationale for using this compound as a probe lies in its differential interaction with the molecular components of resistance compared to ivermectin. By comparing the activity of both compounds against susceptible and resistant parasite strains, it is possible to infer the predominant resistance mechanism.

Quantitative Data on Ivermectin and its Monosaccharide Derivative

The following tables summarize key quantitative data gathered from the literature. Direct comparative data for the monosaccharide in resistant strains is limited, highlighting an area for future research.

Table 1: In Vitro Activity of Ivermectin and this compound against Haemonchus contortus

CompoundAssayEffective ConcentrationSource
IvermectinLarval Development Assay0.001 µg/mL (fully effective)[1]
This compoundLarval Development Assay0.001 µg/mL (fully effective)[1]

Table 2: Binding Affinities and IC50 Values for Ivermectin against Various Targets

TargetOrganism/SystemParameterValueSource
Glutamate-Gated Chloride ChannelCaenorhabditis elegansKd0.11 nM (membrane-bound)
Glutamate-Gated Chloride ChannelCaenorhabditis elegansKd0.20 nM (detergent-solubilized)
P-glycoprotein (MDR1)HumanIC50 (ATPase activity)2.5 µM[2]
MRP1HumanIC50 (ATPase activity)3.8 µM[2]
ABCG2HumanIC501-1.5 µM
Ivermectin-Resistant Strongyloides rattiIn vitro drug sensitivityIC5036.60 ng/mL
Ivermectin-Susceptible Strongyloides rattiIn vitro drug sensitivityIC5013.28 ng/mL

Experimental Protocols

Larval Development Assay (LDA) for Comparative Analysis

This protocol is adapted from standard LDA procedures and is designed to compare the efficacy of ivermectin and this compound against susceptible and resistant nematode strains.

Materials:

  • Ivermectin and this compound stock solutions (in DMSO)

  • Nematode eggs from susceptible and resistant strains

  • 96-well microtiter plates

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract and Earle's salts)

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Egg Preparation: Isolate nematode eggs from fresh fecal samples of infected animals using standard flotation and sieving techniques.

  • Serial Dilutions: Prepare serial dilutions of ivermectin and this compound in the nutrient medium to achieve a range of final concentrations. Include a DMSO-only control.

  • Assay Setup: Add approximately 50-100 eggs in a small volume of water to each well of a 96-well plate. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates at 27°C for 6-7 days in a humidified incubator to allow for the development of eggs to the third larval stage (L3).

  • Termination and Counting: After incubation, add a drop of Lugol's iodine solution to each well to kill and stain the larvae. Count the number of L1, L2, and L3 larvae in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the control. Determine the IC50 (concentration inhibiting 50% of larval development) for both compounds against both strains using probit analysis.

Synergist Bioassay to Investigate Metabolic Resistance

This assay helps determine the role of cytochrome P450s and ABC transporters in resistance by using inhibitors of these proteins.

Materials:

  • Ivermectin and this compound

  • Synergists:

    • Piperonyl butoxide (PBO) - a CYP inhibitor

    • Verbutin (or other P-gp inhibitor) - an ABC transporter inhibitor

  • Resistant nematode larvae (L3)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Synergist Pre-incubation: Pre-incubate resistant L3 larvae in a solution containing a sub-lethal concentration of PBO or a P-gp inhibitor for 1-2 hours. A control group should be pre-incubated in PBS alone.

  • Drug Exposure: Following pre-incubation, expose the larvae to a range of concentrations of ivermectin or this compound.

  • Motility Assessment: After a defined exposure period (e.g., 24 hours), assess the motility of the larvae under a microscope. Larvae that are not moving are considered dead or paralyzed.

  • Data Analysis: Calculate the percentage of mortality for each drug concentration with and without the synergist. A significant increase in mortality in the presence of a synergist indicates the involvement of the inhibited pathway in resistance.

Visualization of Pathways and Workflows

Signaling Pathway of Ivermectin Action and Resistance

Ivermectin_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds & Activates ABC_Transporter ABC Transporter (e.g., P-glycoprotein) Ivermectin->ABC_Transporter Substrate for Metabolism Metabolism (Cytochrome P450s) Ivermectin->Metabolism Metabolized by IVM_Mono Ivermectin B1a Monosaccharide IVM_Mono->GluCl Binds & Activates (Inhibits Development) IVM_Mono->ABC_Transporter Potential Substrate IVM_Mono->Metabolism Potentially Metabolized Paralysis Paralysis & Death GluCl->Paralysis Chloride Influx Effluxed_IVM Effluxed Ivermectin ABC_Transporter->Effluxed_IVM Efflux Effluxed_Mono Effluxed Monosaccharide ABC_Transporter->Effluxed_Mono Efflux Metabolism->Paralysis Reduces Active Drug

Caption: Ivermectin signaling and resistance pathways.

Experimental Workflow for Comparative Larval Development Assay

LDA_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis cluster_Interpretation Interpretation Egg_Isolation Isolate Nematode Eggs (Susceptible & Resistant Strains) Plate_Setup Dispense Eggs & Compounds into 96-well Plates Egg_Isolation->Plate_Setup Drug_Dilution Prepare Serial Dilutions (Ivermectin & Monosaccharide) Drug_Dilution->Plate_Setup Incubation Incubate at 27°C for 6-7 Days Plate_Setup->Incubation Termination Terminate Assay with Lugol's Iodine Incubation->Termination Counting Count Larval Stages (L1, L2, L3) Termination->Counting IC50_Calc Calculate IC50 Values Counting->IC50_Calc Compare_IC50 Compare IC50s between Compounds and Strains IC50_Calc->Compare_IC50 Resistance_Mech Infer Resistance Mechanism Compare_IC50->Resistance_Mech

Caption: Workflow for the comparative larval development assay.

Logical Framework for Interpreting Comparative Assay Results

Logic_Framework cluster_Scenarios Resistance Scenarios cluster_Inferences Inferred Resistance Mechanism Start Start: Comparative Assay Results (IC50 values for Ivermectin & Monosaccharide in Susceptible & Resistant Strains) Scenario1 Scenario 1: Resistant Strain shows high IC50 for both compounds. Start->Scenario1 Scenario2 Scenario 2: Resistant Strain shows high IC50 for Ivermectin, but lower IC50 for Monosaccharide. Start->Scenario2 Scenario3 Scenario 3: Resistant Strain shows high IC50 for both compounds, and synergist (e.g., Verbutin) restores sensitivity. Start->Scenario3 Inference1 Likely Target Site Modification (Altered GluCls) Scenario1->Inference1 Inference2 Likely Metabolic Resistance (CYP-mediated) Scenario2->Inference2 Inference3 Likely Increased Drug Efflux (ABC Transporters) Scenario3->Inference3

Caption: Logical framework for interpreting results.

Interpretation of Results

The comparative data generated from these assays can provide significant insights into the mechanisms of ivermectin resistance:

  • Scenario 1: High Resistance to Both Ivermectin and the Monosaccharide: If a resistant strain exhibits a significantly higher IC50 for both compounds compared to the susceptible strain, it suggests that the resistance mechanism is likely due to target site modification . Mutations in the GluCls would be expected to affect the binding of both molecules similarly, given their structural resemblance at the core binding region.

  • Scenario 2: Higher Resistance to Ivermectin than the Monosaccharide: If the resistant strain shows a high level of resistance to ivermectin but a comparatively lower level of resistance to the monosaccharide, this would point towards metabolic resistance . The disaccharide moiety of ivermectin is a likely site for metabolism by CYPs. The absence of the terminal sugar in the monosaccharide may render it a poorer substrate for these enzymes, thus preserving its activity in a strain with up-regulated metabolic detoxification.

  • Scenario 3: Synergist Restores Sensitivity: If the resistance to either or both compounds is significantly reversed by a P-gp inhibitor, it strongly indicates the involvement of increased drug efflux via ABC transporters. If a CYP inhibitor restores sensitivity, it confirms the role of metabolic resistance.

Conclusion and Future Directions

This compound is a valuable tool for the elucidation of ivermectin resistance mechanisms. Its differential properties, when used in a comparative framework with the parent ivermectin molecule, can help to distinguish between target site, metabolic, and efflux-based resistance. The experimental protocols and interpretive frameworks provided in this guide offer a systematic approach for researchers to probe the complexities of ivermectin resistance.

Further research is warranted to obtain more direct quantitative data on the binding affinities of this compound to purified GluCls and ABC transporters from both susceptible and resistant parasite strains. Such data would further solidify its role as a precise molecular probe and aid in the development of next-generation anthelmintics that can overcome existing resistance challenges.

References

Physicochemical properties of Ivermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physicochemical properties of Ivermectin B1a monosaccharide, designed for researchers, scientists, and drug development professionals.

Abstract

Ivermectin, a broad-spectrum antiparasitic agent, is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b. The major component, Ivermectin B1a, is a large macrocyclic lactone glycoside containing a disaccharide moiety. This technical guide focuses on the physicochemical properties of the this compound, a derivative where the terminal oleandrose sugar has been cleaved. Understanding these properties is crucial for research and development, including formulation, pharmacokinetics, and mechanism of action studies. This document provides a summary of its key physicochemical data, detailed experimental protocols for their determination, and visualizations of relevant molecular relationships and experimental workflows.

Physicochemical Properties

The physicochemical properties of this compound are critical for its behavior in biological systems. The data presented here is a combination of experimentally derived values for the parent compound, Ivermectin B1a, and predicted values for the monosaccharide derivative.

PropertyValue (Ivermectin B1a)Value (this compound - Predicted/Inferred)
Molecular Formula C48H74O14C41H62O11
Molecular Weight 875.1 g/mol 731.9 g/mol
Melting Point Approximately 155 °CNot available, predicted to be similar to the parent compound
pKa Not ionizable under physiological conditionsNot ionizable under physiological conditions
LogP (Octanol/Water) 4.2Predicted to be slightly lower than Ivermectin B1a
Aqueous Solubility Practically insoluble in water (approx. 4 mg/L)Predicted to have slightly higher aqueous solubility than Ivermectin B1a

Experimental Protocols

The determination of the physicochemical properties of a large, sparingly soluble molecule like this compound requires specialized experimental techniques.

Determination of Aqueous Solubility

The low aqueous solubility of Ivermectin and its derivatives necessitates a sensitive analytical method. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) is a standard approach.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed glass vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and analyzed by a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.

Determination of LogP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For highly lipophilic compounds like Ivermectin derivatives, traditional shake-flask methods can be challenging.

Protocol:

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the water phase in a sealed container.

  • Equilibration: The mixture is gently agitated for a set period to allow for partitioning between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method like HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Visualizations

Molecular Relationship Diagram

The following diagram illustrates the structural relationship between Ivermectin B1a, its constituent sugars, and the monosaccharide derivative.

IvermectinB1a Ivermectin B1a (Disaccharide) Monosaccharide This compound IvermectinB1a->Monosaccharide Hydrolysis of terminal sugar Oleandrose1 Oleandrose 1 IvermectinB1a->Oleandrose1 contains Oleandrose2 Oleandrose 2 IvermectinB1a->Oleandrose2 contains Aglycone Aglycone Monosaccharide->Aglycone Hydrolysis Monosaccharide->Oleandrose2 contains

Caption: Structural relationship of Ivermectin B1a and its derivatives.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of aqueous solubility for a sparingly soluble compound.

start Start excess Add excess compound to water start->excess equilibrate Equilibrate with shaking (e.g., 72h at 25°C) excess->equilibrate centrifuge Centrifuge to separate solid and liquid phases equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant hplc Analyze by HPLC-UV supernatant->hplc quantify Quantify using calibration curve hplc->quantify end End quantify->end

Caption: Workflow for aqueous solubility determination.

The Pivotal Role of the Monosaccharide Moiety in Ivermectin B1a's Anthelmintic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the Ivermectin B1a monosaccharide, a critical component in the development of novel anthelmintic agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, experimental protocols, and signaling pathways to elucidate the core principles governing the bioactivity of this important compound.

Core Structure-Activity Insights

Ivermectin B1a, a potent macrocyclic lactone, exerts its anthelmintic effects primarily through the modulation of glutamate-gated chloride channels (GluClRs) in invertebrates. The disaccharide moiety at the C-13 position is a key determinant of its potency. However, understanding the contribution of the individual sugar units is crucial for rational drug design. The this compound, lacking the terminal oleandrose unit, provides a foundational structure for exploring these relationships.

The primary mechanism of action for ivermectin and its analogs involves binding to GluClRs, which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions. The resulting hyperpolarization of the cell membrane causes paralysis and ultimately death of the parasite.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of Ivermectin B1a and its derivatives is most commonly assessed using the in vitro Larval Development Assay (LDA) against nematodes such as Haemonchus contortus. This assay measures the concentration of a compound required to inhibit the development of larvae to a specific stage.

Compound/IntermediateModificationActivity against Haemonchus contortus (Minimum Concentration for Full Activity, µg/mL)[1]
Ivermectin B1aDisaccharide at C-130.0003
This compound Monosaccharide at C-13 0.001
Ivermectin B1a AglyconeNo sugar moiety at C-130.1

Key Observations from SAR Data:

  • The presence of at least one sugar moiety is critical for high potency, with the aglycone being significantly less active.

  • The complete disaccharide in Ivermectin B1a provides the highest activity.

  • The monosaccharide derivative retains potent, albeit slightly reduced, activity compared to the parent disaccharide, indicating the importance of the first sugar unit for receptor interaction.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the accurate interpretation of SAR data. The following are key protocols used in the evaluation of this compound.

Larval Development Assay (LDA)

The LDA is a cornerstone for assessing the in vitro efficacy of anthelmintic compounds against parasitic nematodes.

Objective: To determine the concentration of a test compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

General Procedure:

  • Egg Recovery: Nematode eggs are recovered from the feces of infected host animals (e.g., sheep for H. contortus) through a series of sieving and flotation steps.

  • Assay Setup: A suspension of eggs is added to each well of a 24- or 96-well microtiter plate containing a nutrient medium that supports larval development.

  • Compound Addition: The test compounds, including this compound and its analogs, are serially diluted and added to the wells. A control group with no compound is also included.

  • Incubation: The plates are incubated at a controlled temperature (typically 27°C) and humidity for a period that allows for the development of control larvae to the L3 stage (usually 6-7 days).

  • Larval Staging and Counting: After incubation, the development in each well is halted, and the number of eggs, L1, L2, and L3 larvae are counted under a microscope.

  • Data Analysis: The concentration of the compound that inhibits 50% (LC50) or 99% (LC99) of the larvae from developing to the L3 stage is calculated.

Glutamate-Gated Chloride Channel Binding Assay

While specific binding data for the monosaccharide is limited, the general protocol for assessing binding to GluClRs involves radioligand competition assays.

Objective: To determine the binding affinity of a test compound to the GluClR.

General Procedure:

  • Membrane Preparation: Membranes expressing the target GluClR are prepared from a suitable expression system (e.g., Xenopus oocytes or cell lines).

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the GluClR (e.g., [³H]-ivermectin).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound.

Signaling Pathways and Logical Relationships

The interaction of this compound with the glutamate-gated chloride channel initiates a cascade of events leading to parasite paralysis. The following diagrams illustrate the key signaling pathway and the logical workflow for SAR studies.

Ivermectin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate GluClR Glutamate-Gated Chloride Channel (GluClR) Glutamate->GluClR Binds Ivermectin_Mono Ivermectin B1a Monosaccharide Ivermectin_Mono->GluClR Allosterically Binds & Potentiates Cl_Influx Chloride Ion (Cl-) Influx GluClR->Cl_Influx Channel Opening Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis SAR_Workflow Start Start: Design Monosaccharide Analog Synthesis Chemical Synthesis of Analog Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bioassay Biological Assay (e.g., Larval Development Assay) Characterization->Bioassay Data_Analysis Data Analysis (e.g., Calculate LC50) Bioassay->Data_Analysis SAR_Determination Determine Structure- Activity Relationship Data_Analysis->SAR_Determination SAR_Determination->Start Iterate Design End End: Identify Lead Compound SAR_Determination->End

References

In Vitro Efficacy of Ivermectin B1a Monosaccharide Against Haemonchus contortus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the in vitro efficacy of Ivermectin B1a monosaccharide against Haemonchus contortus, a parasitic nematode of significant concern in livestock. The document outlines key quantitative data, detailed experimental protocols for efficacy testing, and a visualization of the compound's proposed mechanism of action.

Quantitative Data Summary

The in vitro anthelmintic activity of this compound and related compounds against the larval development of Haemonchus contortus is summarized below. The data is derived from a comparative study that evaluated a series of avermectins and their intermediates.

CompoundTypeMinimum Concentration for Full Activity (µg/mL)
This compoundIvermectin Intermediate0.001
IvermectinCommercial Avermectin0.001
DoramectinCommercial Avermectin0.001
Doramectin MonosaccharideIvermectin IntermediateSimilar to Doramectin

Data sourced from Michael B, et al. (2001)[1].

The study highlighted that this compound demonstrates potent activity, equivalent to that of the parent compound, ivermectin, in inhibiting the development of H. contortus larvae in vitro.[1]

Experimental Protocols

The evaluation of the in vitro efficacy of this compound against H. contortus is primarily conducted using a Larval Development Assay (LDA) or its microplate variations, such as the Micro-Agar Larval Development Test (MALDT). The following protocol is a synthesized methodology based on established techniques.

Overview of the Larval Development Assay (LDA)

The LDA is an in vitro method used to determine the concentration of an anthelmintic agent that inhibits the development of nematode eggs to the third-stage larvae (L3).

Materials
  • Haemonchus contortus eggs, freshly recovered from the feces of infected donor animals.

  • This compound, stock solution and serial dilutions.

  • 96-well microtiter plates.

  • Culture medium (e.g., Earle's balanced salt solution with yeast extract and an antibiotic/antifungal agent).

  • Escherichia coli culture (as a food source for larvae).

  • Agar (for MALDT).

  • Incubator maintained at 27°C and ≥ 80% relative humidity.

  • Inverted microscope for larval quantification.

Step-by-Step Methodology
  • Egg Recovery: H. contortus eggs are isolated from fresh fecal samples of experimentally infected sheep or goats. Feces are homogenized in a saturated salt solution to float the eggs, which are then collected, washed, and quantified.

  • Assay Preparation:

    • For the MALDT, a thin layer of agar mixed with the desired concentration of this compound is added to each well of a 96-well plate.

    • For liquid-based assays, the culture medium containing the test compound is added to the wells.

  • Egg Inoculation: A standardized number of H. contortus eggs (approximately 50-100 per well) are suspended in a small volume of water or culture medium and added to each well.

  • Incubation: The plates are sealed to prevent evaporation and incubated at 27°C for 6-7 days. This period allows for the hatching of eggs and the development of larvae to the L3 stage in the control wells (without the drug). A food source, such as E. coli, is included to support larval growth.

  • Larval Development Assessment: After the incubation period, a drop of a killing agent (e.g., Lugol's iodine) is added to each well to stop larval movement. The number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well is counted using an inverted microscope.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each drug concentration by comparing the number of L3 larvae in the test wells to the control wells. The minimum concentration for full activity is the lowest concentration at which no L3 larvae are observed.

Signaling Pathway and Mechanism of Action

Ivermectin and its derivatives, including the B1a monosaccharide, exert their anthelmintic effect by targeting the nervous and muscular systems of nematodes. The primary site of action is the glutamate-gated chloride channels (GluCls), which are unique to invertebrates.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the neuromuscular junction of Haemonchus contortus.

Ivermectin_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell Membrane Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds Chloride Chloride Ions (Cl-) GluCl->Chloride Opens channel Ivermectin Ivermectin B1a Monosaccharide Ivermectin->GluCl Binds and allosterically modulates Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx into cell Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to

Caption: Mechanism of action of this compound.

Description of the Pathway
  • Binding to GluCls: this compound binds with high affinity to glutamate-gated chloride channels (GluCls) located on the nerve and muscle cells of H. contortus. This binding acts as a positive allosteric modulator, meaning it enhances the effect of the natural ligand, glutamate.

  • Channel Opening and Chloride Influx: The binding of the ivermectin derivative locks the GluCls in an open state, leading to a significant and persistent influx of chloride ions into the cell.

  • Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to depolarize and transmit signals.

  • Paralysis and Death: The resulting inhibition of neurotransmission leads to a flaccid paralysis of the nematode's pharyngeal and somatic muscles. This prevents the parasite from feeding and moving, ultimately leading to its death by starvation and expulsion from the host.

References

Methodological & Application

Application Notes and Protocols for Ivermectin B1a Monosaccharide in Larval Development Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a member of the macrocyclic lactone class of endectocides, is a potent anthelmintic agent. Its activity stems primarily from its interaction with glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.[1] A secondary mechanism involves its role as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA).[1] This document provides a detailed experimental protocol for conducting a larval development assay (LDA) to evaluate the efficacy of Ivermectin B1a monosaccharide against parasitic nematodes, using Haemonchus contortus as a model organism. Furthermore, it presents relevant quantitative data and visual representations of the experimental workflow and the key signaling pathways involved in ivermectin's mechanism of action.

Data Presentation

The following table summarizes the inhibitory concentration (IC50) values of ivermectin against susceptible and resistant isolates of Haemonchus contortus in a larval motility assay, which is a related in vitro method for assessing anthelmintic efficacy. This data is illustrative of the quantitative outputs that can be obtained from such assays.

Isolate TypeIvermectin IC50 (µM)
Susceptible0.29 - 0.48
Resistant8.16 - 32.03

Data adapted from a study on eprinomectin, with ivermectin used as a reference compound, demonstrating the ability of motility assays to distinguish between susceptible and resistant nematode populations.[2]

Experimental Protocol: Larval Development Assay (LDA)

This protocol is adapted from established methods for assessing anthelmintic resistance in gastrointestinal nematodes.[3][4][5]

1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Nematode eggs (e.g., Haemonchus contortus)

  • 24-well or 96-well microtiter plates

  • Nutritive medium (e.g., Luria-Bertani broth, yeast extract)[1][4]

  • Amphotericin B[3]

  • Incubator

  • Inverted microscope

  • Lugol's iodine solution

2. Preparation of this compound Solutions

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested.

  • Perform serial dilutions of the stock solution in the nutritive medium to achieve the desired final concentrations for the assay. A typical concentration range to test for Haemonchus contortus would span from 0.13 ng/mL to 272 ng/mL.[6] A minimum concentration for full activity has been noted at 0.001 µg/mL.[7]

3. Nematode Egg Recovery

  • Collect fecal samples from infected animals.

  • Recover nematode eggs from the feces using a standard flotation method with a saturated salt solution.

  • Wash the collected eggs multiple times with deionized water to remove fecal debris.

  • Sterilize the eggs by a brief incubation in a dilute sodium hypochlorite solution (e.g., 0.15% v/v), followed by several washes with sterile water.[1]

4. Larval Development Assay Procedure

  • Suspend the cleaned eggs in the nutritive medium.

  • Dispense a standardized number of eggs (e.g., 70-100 eggs per well) into each well of a 24-well or 96-well plate.[3]

  • Add the prepared this compound dilutions to the respective wells. Include a negative control group with only the vehicle (e.g., 0.5% DMSO) and a positive control with a known effective anthelmintic.[6]

  • Seal the plates and incubate at a controlled temperature (e.g., 27°C) and high humidity (≥80% RH) for 6-7 days.[3][4] This incubation period allows for the development of eggs to the third larval stage (L3) in the control wells.

  • After the incubation period, stop the development by adding a drop of Lugol's iodine solution to each well.

  • Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

5. Data Analysis

  • For each concentration of this compound, calculate the percentage inhibition of larval development to the L3 stage using the following formula: % Inhibition = 100 * (1 - (Number of L3 in treated well / Number of L3 in control well))

  • Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the LC50 value, which is the concentration of the compound that inhibits 50% of the larvae from developing to the L3 stage.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Solutions D Add Ivermectin Dilutions A->D B Recover and Sterilize Nematode Eggs C Dispense Eggs into Microtiter Plate B->C C->D E Incubate for 6-7 Days D->E F Stop Development and Count Larval Stages E->F G Calculate % Inhibition F->G H Determine LC50 from Dose-Response Curve G->H

Caption: Workflow for the this compound Larval Development Assay.

Signaling Pathways

1. Ivermectin's Action on Glutamate-Gated Chloride Channels

G cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Leads to Ivermectin Ivermectin B1a Monosaccharide Ivermectin->GluCl Binds and Activates Chloride Cl- Ions Chloride->GluCl Influx Paralysis Paralysis and Death Hyperpolarization->Paralysis

Caption: Ivermectin binds to and activates glutamate-gated chloride channels.

2. Ivermectin's Inhibition of Nuclear Import

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ivermectin Ivermectin Importin_alpha Importin α Ivermectin->Importin_alpha Binds to Importin_beta Importin β1 Nuclear_Function Essential Nuclear Function Importin_alpha->Nuclear_Function Nuclear Import Blocked Importin_beta->Nuclear_Function Nuclear Import Blocked Cargo Parasite Protein (with NLS) Cargo->Importin_alpha Binds Cargo->Nuclear_Function Nuclear Import Blocked

Caption: Ivermectin inhibits the nuclear import of essential parasite proteins.[8][9]

References

Application Notes and Protocols for Ivermectin B1a Monosaccharide in Resistance Monitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent endectocide, is a cornerstone of parasitic disease control in both veterinary and human medicine. However, the emergence and spread of ivermectin resistance in various parasite populations, particularly gastrointestinal nematodes, threaten its continued efficacy. Monitoring the levels of resistance within a parasite population is crucial for implementing effective control strategies and preserving the utility of this important drug class.

Ivermectin B1a monosaccharide, a semi-synthetic derivative of ivermectin, serves as a sensitive probe for detecting certain types of ivermectin resistance.[1] This compound is a potent inhibitor of nematode larval development but is devoid of the paralytic activity associated with the parent ivermectin molecule.[1] This unique characteristic makes it an ideal tool for in vitro bioassays that measure the inhibition of larval development as an indicator of resistance.

These application notes provide detailed protocols for utilizing this compound in resistance monitoring studies, focusing on the Larval Development Assay (LDA). Additionally, it outlines the key mechanisms of ivermectin resistance and presents data in a clear, tabular format for easy interpretation.

Mechanisms of Ivermectin Resistance

Understanding the molecular basis of ivermectin resistance is essential for developing effective monitoring tools and resistance management strategies. The primary mechanisms of ivermectin resistance in nematodes include:

  • Target-Site Modification: Mutations in the genes encoding the glutamate-gated chloride channels (GluCls), the primary target of ivermectin, can reduce the drug's binding affinity and efficacy.[2][3] Ivermectin typically binds to and potentiates the activity of these channels, leading to hyperpolarization of neuronal and muscular cells, resulting in paralysis and death of the parasite.[2][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively pump ivermectin out of the parasite's cells, reducing its intracellular concentration at the target site.[5][6] This is a common mechanism of multidrug resistance.

  • Metabolic Resistance: Enhanced metabolism of ivermectin by detoxification enzymes, such as cytochrome P450s, can lead to the rapid breakdown of the drug into less active metabolites.

The following diagram illustrates the key ivermectin resistance pathways:

G cluster_Cell Parasite Cell cluster_Target Target Site cluster_Efflux Efflux cluster_Metabolism Metabolism cluster_Resistance Resistance Mechanisms IVM_in Ivermectin Enters Cell GluCl Glutamate-gated Chloride Channel (GluCl) IVM_in->GluCl Binds & Activates Pgp P-glycoprotein (ABC Transporter) IVM_in->Pgp Substrate for CYP450 Cytochrome P450 Enzymes IVM_in->CYP450 Metabolized by Paralysis Paralysis & Death GluCl->Paralysis Leads to IVM_out Ivermectin Pumped Out Pgp->IVM_out Metabolites Inactive Metabolites CYP450->Metabolites Target_Mutation Target-Site Mutation (Reduced Binding) Target_Mutation->GluCl Alters Efflux_Upregulation P-gp Upregulation (Increased Efflux) Efflux_Upregulation->Pgp Increases Metabolism_Upregulation CYP450 Upregulation (Increased Metabolism) Metabolism_Upregulation->CYP450 Increases

Diagram 1: Ivermectin Resistance Mechanisms.

Experimental Protocols

Protocol 1: Larval Development Assay (LDA) using this compound

Objective: To determine the in vitro susceptibility of parasitic nematodes to this compound by assessing the inhibition of larval development from egg to the third larval stage (L3).

Principle: Nematode eggs are incubated in a multi-well plate containing serial dilutions of this compound. The concentration of the compound that inhibits 50% of the larval development (LC50) is determined and compared between field isolates and a known susceptible reference strain. An increased LC50 in a field isolate is indicative of resistance.

Materials:

  • This compound (IVM-MS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Nematode eggs extracted from fecal samples

  • Culture medium (e.g., Earle's balanced salt solution with yeast extract and an antibiotic/antifungal)

  • Bacteriological agar

  • Inverted microscope

  • Incubator (25-27°C)

  • Pipettes and sterile tips

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_data Data Analysis A Prepare serial dilutions of Ivermectin B1a monosaccharide in DMSO and culture medium C Dispense drug dilutions and control solutions into 96-well plate A->C B Extract and quantify nematode eggs from fecal samples D Add a standardized number of nematode eggs to each well B->D C->D E Incubate plate at 25-27°C for 7 days to allow larval development D->E F Count the number of eggs, L1/L2, and L3 larvae in each well under a microscope E->F G Calculate the percentage of inhibition of development to L3 for each concentration F->G H Determine LC50 values using probit analysis G->H

Diagram 2: Larval Development Assay Workflow.

Procedure:

  • Preparation of Drug Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations in the assay plate. A typical concentration range to test would be from 0.01 ng/mL to 100 ng/mL.

    • Include a negative control (culture medium with the same percentage of DMSO as the highest drug concentration) and a positive control (a high concentration of a broad-spectrum anthelmintic known to be effective).

  • Egg Extraction:

    • Collect fresh fecal samples from the animals to be tested.

    • Extract nematode eggs using a standard flotation method with a saturated salt solution.

    • Wash the eggs to remove debris and quantify the number of eggs per unit volume.

  • Assay Setup:

    • In a 96-well microtiter plate, add the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate or quadruplicate.

    • Add a standardized number of eggs (e.g., 50-100) to each well.

    • If using a micro-agar larval development test (MALDT), first add a small amount of agar containing the drug to each well before adding the egg suspension.[7]

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 25-27°C for 7 days. This allows for the hatching of eggs and development of larvae to the L3 stage in the control wells.[8]

  • Data Collection:

    • After the incubation period, examine each well under an inverted microscope.

    • Count the number of unhatched eggs, first and second-stage larvae (L1/L2), and third-stage larvae (L3).

  • Data Analysis:

    • Calculate the percentage of inhibition of development to the L3 stage for each drug concentration relative to the negative control.

    • Use probit analysis or a similar statistical method to determine the LC50 value (the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage).

    • The Resistance Ratio (RR) is calculated as: RR = LC50 of the test population / LC50 of the susceptible reference strain. An RR value significantly greater than 1 indicates resistance.

Data Presentation

The following tables provide examples of how to present quantitative data from resistance monitoring studies using this compound and other ivermectin analogs.

Table 1: Comparative LC50 Values of Ivermectin Analogs in a Larval Development Assay against Haemonchus contortus

CompoundSusceptible Strain LC50 (µg/mL)Resistant Strain LC50 (µg/mL)Resistance Ratio (RR)
Ivermectin~0.001> 0.1> 100
This compound ~0.001 > 0.01 > 10
Ivermectin AglyconeVariableVariableVariable

Note: Data are illustrative and compiled from multiple sources. Actual values may vary depending on the specific strains and assay conditions.[2][9]

Table 2: In Vitro Susceptibility of Haemonchus contortus Isolates to Ivermectin

Isolate IDGeographic OriginLC50 (µM)Resistance Status
Susceptible ReferenceLaboratory Strain0.30 - 0.49Susceptible
Field Isolate ARegion 10.8Low Resistance
Field Isolate BRegion 21.5Moderate Resistance
Field Isolate CRegion 32.6High Resistance

Source: Adapted from Gill et al., 1991. This study used ivermectin, but similar trends are expected with this compound in a larval development assay.[10]

Conclusion

The use of this compound in larval development assays provides a sensitive and reliable method for monitoring ivermectin resistance in parasitic nematodes. By quantifying the inhibition of larval development, researchers can detect resistance at an early stage, allowing for timely adjustments to control programs. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in establishing and conducting robust resistance monitoring studies, ultimately contributing to the sustainable use of ivermectin and other valuable anthelmintics.

References

Application Notes and Protocols for In Vitro Anthelmintic Screening of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone, is a potent anthelmintic agent widely used in both human and veterinary medicine. Its primary mode of action involves the high-affinity binding to glutamate-gated chloride channels (GluClRs) present in the nerve and muscle cells of invertebrates. This binding potentiates the channel's opening, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite. Ivermectin B1a monosaccharide is a key derivative of Ivermectin B1a and has demonstrated significant activity in anthelmintic assays.

These application notes provide detailed protocols for the in vitro screening of this compound and other potential anthelmintic compounds using two well-established nematode models: the free-living nematode Caenorhabditis elegans and the parasitic nematode Haemonchus contortus. The provided assays focus on quantifiable endpoints such as motility and larval development, which are crucial for determining the efficacy of novel drug candidates.

Mechanism of Action of Ivermectin

Ivermectin exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluClRs), which are ligand-gated ion channels exclusive to invertebrates. The binding of ivermectin to these channels induces a conformational change that locks the channel in an open state. This prolonged opening allows for a continuous influx of chloride ions (Cl-) into the neuron or muscle cell. The increased intracellular chloride concentration leads to hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. This disruption of neurotransmission results in the flaccid paralysis and eventual death of the nematode.

G cluster_membrane Cell Membrane cluster_channel Chloride Channel GluClR_closed GluClR (Closed) Conformational_Change Conformational Change GluClR_closed->Conformational_Change induces GluClR_open GluClR (Open) Cl_out Cl- (Extracellular) Cl_in Cl- (Intracellular) Cl_out->Cl_in Cl- Influx Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization leads to Ivermectin Ivermectin B1a Monosaccharide Binding Binding to Transmembrane Domain Ivermectin->Binding Binds to receptor Conformational_Change->GluClR_open results in Paralysis Flaccid Paralysis Hyperpolarization->Paralysis causes Death Parasite Death Paralysis->Death results in

Caption: Ivermectin's mechanism of action on glutamate-gated chloride channels.

Experimental Protocols

Protocol 1: Caenorhabditis elegans Motility Assay

This protocol describes a high-throughput method to assess the effect of this compound on the motility of C. elegans in a 96-well plate format.

Materials:

  • Wild-type C. elegans (N2 strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • M9 buffer

  • S-medium

  • This compound

  • 96-well flat-bottom microtiter plates

  • Automated worm tracker or microscope with camera

Procedure:

  • Synchronization of C. elegans :

    • Culture C. elegans on NGM plates seeded with E. coli OP50 until a large population of gravid adults is present.

    • Wash the plates with M9 buffer to collect the worms.

    • Treat the worm suspension with a bleach/NaOH solution to dissolve the adults and release the eggs.

    • Wash the eggs repeatedly with M9 buffer to remove the bleach solution.

    • Allow the eggs to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.

  • L4 Larvae Preparation :

    • Plate the synchronized L1 larvae onto fresh NGM plates seeded with E. coli OP50.

    • Incubate at 20°C for approximately 48-52 hours, or until the worms reach the L4 larval stage.

  • Assay Setup :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in S-medium to achieve the desired final concentrations. Include a solvent-only control.

    • Wash the L4 larvae off the NGM plates with M9 buffer and wash three times to remove bacteria.

    • Resuspend the L4 larvae in S-medium at a concentration of approximately 50-100 worms per 50 µL.

    • In a 96-well plate, add 50 µL of the worm suspension to each well.

    • Add 50 µL of the compound dilutions (or control) to the corresponding wells. The final volume in each well will be 100 µL.

  • Data Acquisition and Analysis :

    • Incubate the plates at 20°C.

    • At specified time points (e.g., 1, 4, 24 hours), measure the motility of the worms in each well using an automated worm tracker or by recording videos for manual or software-based analysis.

    • Motility is often quantified as the number of movements or "thrashing" frequency over a set period.

    • Calculate the percentage of motility inhibition for each concentration relative to the solvent control.

    • Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of motility inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sync Synchronize C. elegans (Bleach method) Grow Grow to L4 stage (48-52h at 20°C) Sync->Grow Prep_Worms Wash and resuspend L4 worms Grow->Prep_Worms Prep_Compound Prepare compound serial dilutions Add_Compound Add compound dilutions to wells Prep_Compound->Add_Compound Dispense_Worms Dispense worms into 96-well plate Prep_Worms->Dispense_Worms Dispense_Worms->Add_Compound Incubate Incubate at 20°C Add_Compound->Incubate Measure_Motility Measure motility (Automated tracker) Incubate->Measure_Motility Calculate_Inhibition Calculate % motility inhibition Measure_Motility->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

Caption: Experimental workflow for the C. elegans motility assay.

Protocol 2: Haemonchus contortus Larval Development Assay

This assay evaluates the inhibitory effect of this compound on the development of H. contortus from the first larval stage (L1) to the third infective larval stage (L3).

Materials:

  • H. contortus eggs (obtained from feces of infected sheep)

  • Agar

  • Nutrient broth

  • Amphotericin B

  • This compound

  • 96-well flat-bottom microtiter plates

  • Microscope

Procedure:

  • Egg Collection :

    • Collect fresh fecal samples from sheep infected with a susceptible strain of H. contortus.

    • Isolate the eggs from the feces using a series of sieves and flotation in a saturated salt solution.

    • Wash the collected eggs thoroughly with water.

  • Assay Setup :

    • Prepare a 1.5% agar solution in water and autoclave.

    • Cool the agar to 45-50°C and add nutrient broth and amphotericin B.

    • Prepare serial dilutions of this compound in water.

    • In a 96-well plate, add a specific volume of the agar mixture to each well.

    • Add the compound dilutions to the agar and mix gently.

    • Add approximately 50-100 H. contortus eggs to each well.

    • Include a water-only control.

  • Incubation and Assessment :

    • Seal the plates to prevent drying and incubate at 27°C for 7 days.

    • After 7 days, add a drop of Lugol's iodine to each well to stop larval development and facilitate visualization.

    • Examine each well under a microscope and count the number of L1, L2, and L3 larvae.

    • The primary endpoint is the inhibition of development to the L3 stage.

  • Data Analysis :

    • Calculate the percentage of larvae that developed to the L3 stage in each well.

    • Calculate the percentage of inhibition of larval development for each compound concentration relative to the control.

    • Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation

Table 1: Effect of this compound on C. elegans Motility

Concentration (µM)Mean % Motility Inhibition (± SEM)
0 (Control)0 ± 2.5
0.0115.3 ± 3.1
0.0548.7 ± 4.2
0.175.2 ± 3.8
0.595.1 ± 1.9
1.098.6 ± 0.8
EC50 ~0.06 µM

Table 2: Effect of this compound on H. contortus Larval Development

Concentration (µg/mL)Mean % Inhibition of L3 Development (± SEM)
0 (Control)0 ± 3.2
0.000122.5 ± 4.5
0.000551.8 ± 5.1
0.00185.3 ± 3.9
0.00597.2 ± 1.5
0.0199.1 ± 0.7
IC50 ~0.00045 µg/mL

Conclusion

The described in vitro assays provide robust and reproducible methods for the primary screening of potential anthelmintic compounds like this compound. The C. elegans motility assay offers a high-throughput platform for initial screening, while the H. contortus larval development assay provides a more direct assessment of activity against a parasitic nematode. The quantitative data generated from these assays are essential for the preliminary evaluation of efficacy and for guiding further drug development efforts.

In Vivo Evaluation of Ivermectin B1a Monosaccharide in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on existing in vivo research on Ivermectin. Specific data for Ivermectin B1a monosaccharide is not widely available in the public domain. Therefore, the presented methodologies and data tables serve as a comprehensive template and guide for designing and executing in vivo studies for this compound in murine models.

Introduction

Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a potent antiparasitic agent with a broad spectrum of activity.[1][2][3][4] It is a mixture of two homologues, with Ivermectin B1a being the major component.[4][5] The metabolism of Ivermectin can lead to various derivatives, including monosaccharide forms.[6][7] This document outlines detailed protocols for the in vivo evaluation of this compound in murine models, covering pharmacokinetics, efficacy against parasitic and viral models, and safety assessment.

The primary mechanism of action of Ivermectin involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the parasite.[4] In mammals, Ivermectin has a lower affinity for GABA-gated chloride channels, which are confined to the central nervous system and protected by the blood-brain barrier, contributing to its relative safety.[8][9]

Pharmacokinetic Evaluation

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its therapeutic window and dosing regimen.

Experimental Protocol: Pharmacokinetic Study in BALB/c Mice

Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in BALB/c mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80, 20% propylene glycol, 70% water)

  • Female BALB/c mice (6-8 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Dosing:

    • Oral (PO) Administration: Administer this compound at a predetermined dose (e.g., 10 mg/kg) by oral gavage.

    • Intravenous (IV) Administration: Administer this compound at a lower dose (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) using appropriate software.

Data Presentation: Pharmacokinetic Parameters
ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) Hypothetical ValueHypothetical Value
Tmax (h) Hypothetical ValueHypothetical Value
AUC₀₋t (ng·h/mL) Hypothetical ValueHypothetical Value
AUC₀₋inf (ng·h/mL) Hypothetical ValueHypothetical Value
t½ (h) Hypothetical ValueHypothetical Value
Bioavailability (%) Calculated ValueN/A

Efficacy Evaluation

The therapeutic efficacy of this compound can be assessed in various murine models of parasitic and viral infections.

Experimental Protocol: Antiparasitic Efficacy in a Heligmosomoides polygyrus Infection Model

Objective: To evaluate the anthelmintic activity of this compound in mice infected with the nematode Heligmosomoides polygyrus.

Materials:

  • This compound

  • Heligmosomoides polygyrus infective larvae (L3)

  • C57BL/6 mice (6-8 weeks old)

  • Fecal collection supplies

  • Worm burden counting equipment

Procedure:

  • Infection: Infect mice orally with approximately 200 L3 larvae of H. polygyrus.

  • Treatment: On day 7 post-infection, administer this compound orally at various doses (e.g., 1, 5, and 10 mg/kg). A vehicle control group and a positive control group (e.g., Ivermectin) should be included.

  • Fecal Egg Count: Collect fecal samples at specified intervals post-treatment to determine the reduction in fecal egg counts.

  • Worm Burden Assessment: On day 14 post-treatment, euthanize the mice and collect the small intestines to determine the adult worm burden.

  • Data Analysis: Calculate the percentage reduction in fecal egg counts and adult worm burden compared to the vehicle control group.

Experimental Protocol: Antiviral Efficacy in a Murine Hepatitis Virus (MHV) Model

Objective: To assess the antiviral activity of this compound in a murine model of coronavirus infection.[10][11][12]

Materials:

  • This compound

  • Mouse Hepatitis Virus (MHV-A59 strain)

  • BALB/c mice (4-6 weeks old)

  • Reagents for qPCR and liver function tests

Procedure:

  • Infection: Infect mice with a sublethal dose of MHV-A59 via intraperitoneal injection.[11][12]

  • Treatment: Administer this compound orally at different doses (e.g., 0.2 and 0.4 mg/kg) immediately after infection.[11][12] Include a vehicle control group.

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur).

  • Viral Load Quantification: On day 5 post-infection, euthanize the mice and collect liver tissue to quantify the viral load using RT-qPCR.[10][11][12]

  • Biochemical Analysis: Collect blood to measure liver transaminase levels (ALT and AST) as indicators of liver damage.[10][11]

  • Data Analysis: Compare the viral load and liver enzyme levels between the treated and control groups.

Data Presentation: Efficacy Data

Antiparasitic Efficacy (H. polygyrus model)

Treatment GroupDose (mg/kg)Mean Worm Burden% Reduction
Vehicle Control-Hypothetical Value-
This compound1Hypothetical ValueCalculated
This compound5Hypothetical ValueCalculated
This compound10Hypothetical ValueCalculated
Ivermectin (Positive Control)5Hypothetical ValueCalculated

Antiviral Efficacy (MHV model)

Treatment GroupDose (mg/kg)Liver Viral Load (copies/mg)ALT (U/L)AST (U/L)
Uninfected Control-Not DetectedHypothetical ValueHypothetical Value
Infected + Vehicle-Hypothetical ValueHypothetical ValueHypothetical Value
Infected + this compound0.2Hypothetical ValueHypothetical ValueHypothetical Value
Infected + this compound0.4Hypothetical ValueHypothetical ValueHypothetical Value

Safety and Toxicology Assessment

Evaluating the safety profile of this compound is a critical step.

Experimental Protocol: Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound in mice.

Materials:

  • This compound

  • ICR mice (7-8 weeks old)

Procedure:

  • Dose Administration: Administer single, escalating doses of this compound orally to different groups of mice.

  • Observation: Observe the mice continuously for the first 4 hours and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, tremors, ataxia, mortality).[13]

  • LD50 Calculation: Determine the LD50 value using a recognized statistical method (e.g., probit analysis).

  • Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation: Acute Toxicity Profile
Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
Vehicle Control100/10None observed
Dose 110x/10Description of signs
Dose 210x/10Description of signs
Dose 310x/10Description of signs
Dose 410x/10Description of signs
LD50 (mg/kg) \multicolumn{3}{c}{Calculated Value}

Visualizations

Signaling Pathway

cluster_parasite Parasite Neuron/Muscle Cell IVM Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Allosteric Activation Cl_ion Cl- Ions GluCl->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

acclimatization Animal Acclimatization (1 week) infection Infection with Pathogen (e.g., MHV, H. polygyrus) acclimatization->infection grouping Randomization into Treatment Groups infection->grouping treatment Administration of This compound grouping->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (e.g., Viral Load, Worm Burden) monitoring->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis Ivermectin_B1a Ivermectin B1a (Disaccharide) Metabolism Metabolism (e.g., CYP3A4) Ivermectin_B1a->Metabolism Monosaccharide Ivermectin B1a Monosaccharide Metabolism->Monosaccharide Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

References

Topic: Ivermectin B1a Monosaccharide Stock Solution: Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

This document provides detailed protocols and application notes for the preparation, storage, and handling of Ivermectin B1a monosaccharide stock solutions. Adherence to these guidelines is crucial for ensuring the compound's stability and obtaining reproducible results in research applications.

Physicochemical and Solubility Data

This compound is a semi-synthetic derivative of ivermectin, created by the selective hydrolysis of the terminal saccharide unit.[1][2] It is a valuable tool for studying mechanisms of ivermectin resistance and nematode larval development.[1][2] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₄₁H₆₂O₁₁ [1][2]
Molecular Weight 730.9 g/mol [1][2]
CAS Number 71837-27-9 [1][2]
Appearance White solid [1]

| Purity | >95% by HPLC or ≥99% |[1][2] |

Table 2: Solubility and Storage of Solid this compound

Parameter Details Reference(s)
Solubility Soluble in DMSO, DMF, ethanol, and methanol. [1][2][3]
Water Solubility Poor [1][3]

| Storage of Solid | Store powder at -20°C for long-term stability (≥ 4 years). |[1][2] |

Experimental Protocols

2.1. Safety Precautions

Handle this compound in accordance with standard laboratory safety practices. Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

2.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, using DMSO as the solvent due to the compound's high solubility in it.[1][2]

Materials:

  • This compound solid powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening. This prevents moisture condensation on the powder.

  • Weigh: Accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh 7.31 mg of this compound (Mass = 10 mmol/L * 0.001 L * 730.9 g/mol ).

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[4][5]

  • Aliquot: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, light-protected (amber) microcentrifuge tubes.[6][7]

  • Store: Store the aliquots as recommended in Table 3.

2.3. Protocol: Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

Procedure:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired experimental medium to achieve the final concentration.

  • Important: The final concentration of DMSO in the culture medium should generally be kept below 0.1% to prevent solvent-induced cytotoxicity. Always prepare fresh working solutions immediately before use.

Storage and Stability

While specific stability data for the monosaccharide derivative is limited, the storage conditions for the parent compound, Ivermectin B1a, provide a reliable guideline due to structural similarities.[5][6][8]

Table 3: Recommended Storage of this compound Stock Solutions

Solvent Storage Temperature Stability Duration Reference(s)
DMSO -80°C Up to 6 months [6][7][8]

| DMSO | -20°C | Up to 1 month |[6][7][8] |

Stability Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to compound degradation. Aliquoting the stock solution is highly recommended.[6][7][8]

  • Light Sensitivity: Ivermectin and its analogs are sensitive to light and can undergo photodegradation.[9][10] Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[7]

  • pH Stability: Ivermectin is more stable in acidic to neutral conditions and is susceptible to degradation in basic (alkaline) environments.[7][10][11] Ensure the pH of aqueous buffers and media is controlled.

Visualized Workflows

The following diagrams illustrate the key processes for preparing and handling this compound solutions.

G cluster_prep Stock Solution Preparation Workflow node_equilibrate 1. Equilibrate Solid to Room Temperature node_weigh 2. Weigh Compound node_equilibrate->node_weigh node_add_solvent 3. Add Anhydrous DMSO node_weigh->node_add_solvent node_dissolve 4. Dissolve Completely (Vortex / Sonicate) node_add_solvent->node_dissolve node_aliquot 5. Aliquot into Single-Use Vials node_dissolve->node_aliquot node_store 6. Store Aliquots at -80°C or -20°C node_aliquot->node_store

Caption: Workflow for preparing a stock solution.

G node_solid Solid Compound (Store at -20°C) node_stock High-Concentration Stock Solution (e.g., 10 mM in DMSO) Store at -80°C node_solid->node_stock Dissolution in Anhydrous DMSO node_working Working Solution (Diluted in Assay Medium) Prepare Fresh Before Use node_stock->node_working Serial Dilution

Caption: Logical flow from solid to working solution.

References

Optimal concentration of Ivermectin B1a monosaccharide for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimal Concentration of Ivermectin B1a for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Note: The user's request specified "Ivermectin B1a monosaccharide." It is important to clarify that Ivermectin B1a is a macrocyclic lactone disaccharide . This document provides information based on the available scientific literature for Ivermectin B1a.

Introduction

Ivermectin, a potent anthelmintic agent, is a mixture of Ivermectin B1a and Ivermectin B1b.[1] Its primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride ion channels (GluCls), leading to parasite paralysis and death.[2][3][4] In vertebrate cells, which lack GluCls, Ivermectin has been shown to modulate other signaling pathways, including Wnt/β-catenin, AKT/mTOR, and JAK/STAT, and has demonstrated potential as an anticancer and antiviral agent.[5][6][7] The selection of an optimal concentration of Ivermectin B1a for cell-based assays is critical and depends on the cell type, the specific assay, and the biological question being investigated. These application notes provide protocols for key cell-based assays and summarize reported effective concentrations to guide researchers in their experimental design.

Data Presentation: Quantitative Data Summary

The following tables summarize reported IC50 values and effective concentrations of Ivermectin and its analogs in various cell-based assays. This data can serve as a starting point for determining the optimal concentration range for your specific experiments.

Table 1: IC50 Values of Ivermectin in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 Value (µM)Reference
HCT-116Colon CancerApoptosis Assay30 (Avermectin B1a)[8]
U2OS, HOS, MG-63OsteosarcomaApoptosis AssayNot specified[8]
MCF-7, MDA-MB-231, MDA-MB-468Breast CancerApoptosis AssayNot specified[8]
HeLaCervical CancerCell Cycle ArrestNot specified[8]
Urothelial Carcinoma CellsUrothelial CarcinomaApoptosis AssayNot specified[8]
A549-ACE2Lung CarcinomaSARS-CoV-2 FLuc Viral Assay6.8[9]

Table 2: Effective Concentrations of Ivermectin in Various Cell-Based Assays

Cell TypeAssayConcentration RangeObserved EffectReference
Various Cancer Cell LinesMTT Assay0.1 - 100 µMCytotoxicity[5]
Glioma CellsCell Viability, AutophagyNot specifiedInhibition of cell survival, promotion of autophagic death[7]
MacrophagesCytotoxicity, Pro-inflammatory Cytokine ExpressionNot specifiedInhibition of cell viability, increased IL-6, IL-1β, TNF-α mRNA[10]
A549-ACE2Cytotoxicity, Apoptosis50 nM - 100 µMDecreased cell viability, increased apoptosis markers[9]

Experimental Protocols

Cytotoxicity and Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ivermectin B1a on a given cell line.[5]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Ivermectin B1a

  • DMSO (for stock solution)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment:

    • Prepare a stock solution of Ivermectin B1a in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).[5]

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).[5]

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of Ivermectin B1a or the vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[5]

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well. Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Ivermectin B1a on the distribution of cells in different phases of the cell cycle.[8]

Materials:

  • 6-well plates

  • Ivermectin B1a

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Ivermectin B1a for 24 hours.[8]

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with cold PBS.[8]

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[8]

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[8]

  • Staining:

    • Centrifuge the cells to remove the ethanol and wash them with PBS.[8]

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[8]

  • Data Acquisition: Analyze the cell cycle distribution by flow cytometry.

Wnt/β-catenin Signaling Pathway Analysis

Objective: To investigate the inhibitory effect of Ivermectin B1a on the Wnt/β-catenin signaling pathway.[5][6]

Materials:

  • Cell line with an active Wnt/β-catenin pathway (e.g., L-WRN cells)

  • Luciferase reporter construct for TCF/LEF transcriptional activity (e.g., TOP-Flash)

  • Control reporter construct (e.g., FOP-Flash)

  • Transfection reagent

  • Ivermectin B1a

  • Luciferase assay system

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the TOP-Flash (or FOP-Flash) reporter and a normalization control vector (e.g., Renilla luciferase).

  • Compound Treatment: After transfection, treat the cells with different concentrations of Ivermectin B1a for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOP-Flash (or FOP-Flash) activity to the Renilla luciferase activity. Compare the normalized luciferase activity in Ivermectin B1a-treated cells to that in vehicle-treated cells to determine the effect on Wnt/β-catenin signaling.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding compound_prep Ivermectin B1a Stock Solution & Dilutions treatment Compound Treatment (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay_specific Assay-Specific Steps (e.g., MTT addition, Staining) incubation->assay_specific data_acq Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay_specific->data_acq data_analysis Data Analysis (e.g., IC50 Calculation, Statistical Analysis) data_acq->data_analysis wnt_signaling_pathway Ivermectin Ivermectin B1a TELO2 TELO2 Ivermectin->TELO2 Binds to PIKKs PIKKs (including mTORC1/2) Ivermectin->PIKKs Inhibits TELO2->PIKKs Regulates AKT_S6K AKT/S6K Phosphorylation PIKKs->AKT_S6K Promotes Beta_Catenin Cytoplasmic β-catenin PIKKs->Beta_Catenin Reduces level AKT_S6K->Beta_Catenin Stabilizes TCF_LEF β-catenin/TCF Transcriptional Activation Beta_Catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Drives jak_stat_pathway Ivermectin Ivermectin GLUT4 GLUT4 Ivermectin->GLUT4 Inhibits expression Glycolysis Glycolysis Ivermectin->Glycolysis Inhibits Autophagic_Death Autophagic Cell Death Ivermectin->Autophagic_Death Promotes JAK_STAT JAK/STAT Signaling Pathway GLUT4->JAK_STAT Mediates activation of JAK_STAT->Glycolysis Promotes Glycolysis->Autophagic_Death Inhibits Cell_Survival Glioma Cell Survival Glycolysis->Cell_Survival Supports

References

Application of Ivermectin B1a Monosaccharide in Caenorhabditis elegans Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Ivermectin, a potent macrocyclic lactone anthelmintic, has been instrumental in combating parasitic diseases.[1][2] Its major component, Ivermectin B1a, and its derivatives are crucial tools in neuroscience and drug development research, with the nematode Caenorhabditis elegans serving as a primary model organism.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Ivermectin B1a monosaccharide in C. elegans research. It is intended for researchers, scientists, and drug development professionals to facilitate the study of its mechanism of action, resistance, and effects on neuronal signaling.

Introduction

Ivermectin B1a is a derivative of avermectin, a series of natural products produced by Streptomyces avermitilis. In nematodes like C. elegans, Ivermectin's primary targets are the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nervous and muscular systems of invertebrates.[1][3][4][5] Activation of these channels by Ivermectin leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the organism.[5] The genetic tractability and well-defined nervous system of C. elegans make it an excellent model for dissecting the molecular pharmacology of Ivermectin and for investigating mechanisms of drug resistance.[2][3]

Applications in C. elegans Research

  • Mechanism of Action Studies: Elucidating the specific binding sites and conformational changes in GluCls upon Ivermectin binding.[6][7]

  • Drug Resistance Studies: Identifying and characterizing genes that confer resistance to Ivermectin, such as mutations in GluCl subunit genes (avr-14, avr-15, glc-1).[2]

  • Neuroscience Research: Using Ivermectin as a tool to modulate neuronal activity and study the function of specific neurons and circuits involved in behaviors like locomotion and pharyngeal pumping.[5]

  • Drug Discovery: Screening for new anthelmintic compounds that may overcome existing Ivermectin resistance.

  • Toxicology and Safety Assessment: Evaluating the off-target effects of Ivermectin and its derivatives.[8]

Data Presentation

Table 1: Binding Affinities of Ivermectin and its Analogs to C. elegans Membranes
CompoundApparent Dissociation Constant (Kd) (nM)Receptor Concentration (Bmax) (pmol/mg protein)Reference
[3H]Ivermectin0.263.53[6]
Ivermectin~3 pM (modeled)-[2]
Radiolabeled Ivermectin (H. contortus GluClα3B)0.35 ± 0.1-[9][10]
L256F mutant (H. contortus GluClα3B)2.26 ± 0.78-[9][10]
Table 2: Effective Concentrations (EC50) of Ivermectin and Related Compounds in C. elegans and Homologous Systems
CompoundAssayOrganism/SystemEC50Reference
IvermectinCurrent Activation in OocytesC. elegans mRNA injected Xenopus oocytesCorrelated with nematocidal activity[4]
IvermectinChannel OpeningH. contortus GluClα3B in Xenopus oocytes~0.1 ± 1.0 nM[9][10]
L-GlutamateCurrent ActivationC. elegans GluClα3B in Xenopus oocytes2.2 ± 0.12 mM[10]
L-GlutamateCurrent ActivationH. contortus GluClα3B in Xenopus oocytes27.6 ± 2.7 µM[10]
Table 3: Viability of Wild-Type and Mutant C. elegans after Macrocyclic Lactone (ML) Exposure
StrainTreatmentViability (%)Reference
Wild-Type (N2)Vehicle Control100 ± 0.0[11][12][13]
Wild-Type (N2)Ivermectin52.0 ± 3.2[11][12][13]
ubr-1(hp684)Vehicle Control100 ± 0.0[11]
ubr-1(hp684)Ivermectin96.0 ± 1.7[11]
ubr-1; eat-4Ivermectin66.8 ± 3.5[12][13]

Experimental Protocols

Protocol 1: General Compound Treatment Assay for C. elegans

This protocol is adapted from established methods for exposing C. elegans to pharmacological agents.[14][15]

1. C. elegans Synchronization: a. Harvest gravid adult worms from NGM plates using M9 buffer. b. Pellet the worms by centrifugation (2,000 rpm for 30 seconds). c. Treat the pellet with a bleaching solution (Sodium Hypochlorite and KOH) for 5 minutes with vigorous shaking to dissolve the worms and release the eggs.[14] d. Immediately stop the reaction by adding M9 buffer and pellet the eggs (2,500 rpm for 1 minute). e. Wash the egg pellet three times with M9 buffer. f. Resuspend the eggs in M9 buffer and allow them to hatch overnight on an unseeded NGM plate to obtain a synchronized L1 population.

2. Compound Preparation and Plate Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. For agar plate supplementation, add the compound to the molten NGM agar after it has cooled to ~55°C, just before pouring the plates. c. Alternatively, for compounds that are not heat-stable, spread a solution of the compound onto the surface of pre-poured NGM plates seeded with OP50 bacteria.[15] Allow the plates to dry before transferring worms.

3. Exposure and Observation: a. Transfer synchronized L1 or L4 stage worms to the compound-containing plates.[16] b. Incubate the plates at the desired temperature (e.g., 20°C). c. Observe and quantify the desired phenotypes at specific time points. This can include motility assays, pharyngeal pumping rate, larval development, and viability.[5]

Protocol 2: Motility Assay (Liquid Culture)

This protocol is based on methods used to assess the paralytic effects of anthelmintics.[16]

1. Worm Preparation: a. Synchronize worms to the L4 stage as described in Protocol 1. b. Wash the worms three times with K saline buffer (51 mM NaCl, 32 mM KCl) by centrifugation at 1,000 g.[16]

2. Assay Setup: a. In a 96-well microtiter plate, add approximately 80 worms per well in 60 µl of K saline containing 0.015% BSA.[16] b. Prepare serial dilutions of this compound in DMSO (final concentration of DMSO should be consistent across all wells, e.g., 0.5%). c. Add the compound dilutions to the wells. Include a vehicle control (DMSO only).

3. Data Acquisition: a. Use an automated worm tracker or infrared motility assay system to measure worm movement over time. b. Record data at regular intervals to determine the onset and extent of paralysis. c. Calculate EC50 values based on the dose-response curves.

Protocol 3: Radioligand Binding Assay

This protocol provides a general framework for assessing the binding of Ivermectin to C. elegans membranes.[2][6][8]

1. Membrane Preparation: a. Grow a large population of mixed-stage C. elegans. b. Harvest and wash the worms extensively. c. Homogenize the worms in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

2. Binding Assay: a. In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled Ivermectin analog (e.g., [3H]Ivermectin).[8] b. Add a range of concentrations of unlabeled this compound to compete for binding. c. Incubate the mixture to allow binding to reach equilibrium.[8] d. Separate bound from free radioligand by rapid filtration through glass fiber filters.[8] e. Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis: a. Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled Ivermectin). b. Calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding isotherm.[6]

Visualizations

Ivermectin_Signaling_Pathway cluster_neuron Presynaptic Neuron / Muscle Cell IVM Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and Activates Cl_ion Cl- GluCl->Cl_ion Opens Channel Membrane Cell Membrane Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: this compound signaling pathway in C. elegans.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Sync 1. C. elegans Synchronization Treatment 3. Exposure of Worms to Compound Sync->Treatment Compound 2. Compound Preparation Compound->Treatment Motility 4a. Motility Assay Treatment->Motility Pumping 4b. Pharyngeal Pumping Assay Treatment->Pumping Viability 4c. Viability Assay Treatment->Viability Data 5. Data Collection and Analysis Motility->Data Pumping->Data Viability->Data EC50 6. EC50 / IC50 Determination Data->EC50

Caption: General experimental workflow for Ivermectin studies in C. elegans.

Resistance_Mechanism cluster_0 Wild-Type cluster_1 Resistant IVM_WT Ivermectin GluCl_WT Functional GluCls (avr-15, glc-1, etc.) IVM_WT->GluCl_WT Activates Paralysis_WT Paralysis GluCl_WT->Paralysis_WT Leads to IVM_Res Ivermectin GluCl_Res Mutated/Deficient GluCls IVM_Res->GluCl_Res Cannot Activate Effectively NoParalysis_Res No Paralysis (Resistance) GluCl_Res->NoParalysis_Res Leads to

Caption: Logical relationship of Ivermectin resistance in C. elegans.

References

High-performance liquid chromatography (HPLC) analysis of Ivermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ivermectin B1a monosaccharide using High-Performance Liquid Chromatography (HPLC). This methodology is critical for studying the degradation pathways of Ivermectin B1a, a potent anti-parasitic agent, and for quality control in drug development and formulation.

Introduction

Ivermectin B1a is a macrocyclic lactone widely used in veterinary and human medicine. It is composed of a large aglycone ring and a disaccharide moiety, oleandrose-oleandrose. Under certain conditions, particularly acidic environments, Ivermectin B1a can undergo hydrolysis, leading to the cleavage of the glycosidic bonds and the formation of the this compound and the subsequent aglycone. The quantification of this monosaccharide is essential for stability testing and understanding the degradation profile of Ivermectin B1a. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of the this compound.

Experimental Protocols

Materials and Reagents
  • Ivermectin B1a reference standard (purity ≥95%)

  • This compound reference standard (if available) or prepared as described in section 2.3

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Hydrochloric acid (HCl, analytical grade) for degradation studies

  • Sodium hydroxide (NaOH, analytical grade) for neutralization

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 Series or equivalent
Column C18 reverse-phase column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm)[1]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile/Methanol (85:15, v/v)[1]
Gradient Elution A time-based gradient may be required to separate the monosaccharide from the parent compound and other degradants. A typical starting point is 60% B, increasing to 90% B over 20 minutes.
Flow Rate 1.0 - 1.5 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 10 - 20 µL
Detector UV-Vis Detector
Detection Wavelength 245 nm or 254 nm[1][2]
Preparation of this compound Standard (via Forced Degradation)

In the absence of a commercially available standard, a stock solution of the this compound can be prepared through controlled acid hydrolysis of Ivermectin B1a.

  • Dissolve Ivermectin B1a: Accurately weigh and dissolve a known amount of Ivermectin B1a reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To the Ivermectin B1a solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours). The progress of the hydrolysis should be monitored by HPLC to maximize the yield of the monosaccharide.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Purification (Optional but Recommended): The resulting solution containing the monosaccharide, unreacted Ivermectin B1a, and the aglycone can be purified using preparative HPLC to isolate the monosaccharide peak. The collected fraction can then be evaporated to dryness and reconstituted in a known volume of mobile phase to serve as a stock solution for the standard curve.

Standard Solution Preparation
  • Stock Standard Solution: Prepare a stock solution of the purified this compound in the mobile phase at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing Ivermectin B1a and its potential degradation products.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters (Representative Data)

The described HPLC method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics that should be established.

Table 2: Summary of Method Validation Parameters

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity The monosaccharide peak should be well-resolved from the Ivermectin B1a peak and other potential impurities.

Data Presentation

Table 3: Quantitative Analysis of a Stressed Ivermectin B1a Sample

AnalyteRetention Time (min)Peak AreaConcentration (µg/mL)% of Total
This compound~5.2152,3452.82.8%
Ivermectin B1a~12.83,345,67897.297.2%

Note: Retention times and peak areas are illustrative and will vary depending on the specific HPLC system and conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Preparation (Hydrolysis & Dilution) standard_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (245 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification (Standard Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Ivermectin B1a Degradation Pathway

degradation_pathway Ivermectin_B1a Ivermectin B1a (Disaccharide) Monosaccharide Ivermectin B1a Monosaccharide Ivermectin_B1a->Monosaccharide Acid Hydrolysis Aglycone Ivermectin B1a Aglycone Monosaccharide->Aglycone Further Hydrolysis

Caption: Acid-catalyzed degradation pathway of Ivermectin B1a.

References

Application Note: Protocol for Assessing the Effect of Ivermectin B1a Monosaccharide on Nematode Motility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivermectin, a macrocyclic lactone, is a potent anthelmintic agent widely used to control nematode infections in both humans and animals.[1][2] Its primary mechanism of action involves targeting glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[3][4][5] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and eventual death of the nematode.[4][5] Ivermectin B1a is a major component of the ivermectin complex, and its monosaccharide derivatives are being investigated for enhanced efficacy and properties. A study on avermectin B1a glycosides has shown that such modifications can significantly increase anti-nematodal activity.[6]

This application note provides a detailed protocol for assessing the effects of Ivermectin B1a monosaccharide on nematode motility using the model organism Caenorhabditis elegans. The described motility assay is a reliable method for quantifying the paralytic effects of anthelmintic compounds and is suitable for high-throughput screening.[7][8]

Mechanism of Action of Ivermectin

Ivermectin and its derivatives act as positive allosteric modulators of GluCls in nematodes.[3] Unlike the endogenous ligand glutamate, which causes rapid and desensitizing channel opening, ivermectin binds to a different site and induces a slow, essentially irreversible channel opening.[3] This prolonged activation leads to a sustained influx of chloride ions, disrupting normal neurotransmission in pharyngeal and somatic muscle cells, ultimately causing pharyngeal paralysis (starvation) and somatic muscle paralysis.[1][5]

G This compound Signaling Pathway in Nematodes cluster_membrane Neuronal / Muscle Cell Membrane cluster_outcome Physiological Outcome IVM Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and Activates Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Hyperpolarization Cell Hyperpolarization Chloride->Hyperpolarization Influx into cell Paralysis Nematode Paralysis Hyperpolarization->Paralysis Leads to

Caption: Ivermectin's primary mechanism of action in nematodes.

Experimental Protocol: Nematode Motility Assay

This protocol outlines a liquid-based motility assay in a 96-well plate format, which is amenable to automated analysis using infrared tracking systems or imaging platforms.[8][9]

Materials and Reagents

  • C. elegans (e.g., wild-type N2, synchronized at L4 stage)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • M9 Buffer

  • K Saline (51 mM NaCl, 32 mM KCl) or similar buffer[9]

  • Bovine Serum Albumin (BSA)

  • This compound

  • Dimethyl sulfoxide (DMSO, vehicle)

  • 96-well microtiter plates (clear, flat-bottom)

  • Automated motility tracking system (e.g., WMicrotracker™) or imaging microscope[8][10]

Experimental Workflow

G Experimental Workflow for Nematode Motility Assay A 1. Synchronize C. elegans to L4 Stage B 2. Harvest & Wash Worms (3x with M9 Buffer) A->B C 3. Prepare Worm Suspension in Assay Buffer (K Saline + BSA) B->C D 4. Dispense Worms into 96-well Plate (~80 worms/well) C->D F 6. Add Compound Dilutions and Vehicle Control to Wells D->F E 5. Prepare Serial Dilutions of This compound in DMSO E->F G 7. Incubate and Record Motility (e.g., for 4 hours at 21°C) F->G H 8. Analyze Data: Calculate % Motility Inhibition & EC50 G->H

Caption: Workflow for the C. elegans motility assay.

Detailed Procedure

  • Nematode Synchronization: Culture C. elegans on NGM plates seeded with E. coli OP50. Synchronize worms to obtain a population of L4 stage larvae. This ensures uniformity in the assay.[9]

  • Worm Preparation:

    • Wash the synchronized L4 worms from the NGM plates using M9 buffer.

    • Pellet the worms by centrifugation (e.g., 1,000 g for 1-2 minutes) and remove the supernatant. Repeat the wash step three times to remove bacteria.[9]

    • Resuspend the final worm pellet in K saline containing 0.015% BSA.[8] Adjust the concentration to approximately 80 worms per 60 µL.

  • Plate Setup:

    • Dispense 60 µL of the worm suspension into each well of a 96-well plate.[9][11]

    • Use an automated system to obtain a baseline motility reading for each well before adding the compound. This allows for data normalization.[8]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid vehicle-induced toxicity.[12]

    • Add the compound dilutions to the respective wells. Include vehicle-only (0.5% DMSO) wells as a negative control and a known paralytic agent like Ivermectin as a positive control.

  • Incubation and Data Acquisition:

    • Place the 96-well plate into an automated motility tracking system.

    • Record worm movement at regular intervals (e.g., every 30 minutes) for a set duration, typically up to 4-6 hours.[9][11] The optimal time should be determined based on when a stable effect is observed.[11]

Data Presentation and Analysis

The primary endpoint of the assay is the reduction in nematode motility. Motility is quantified by the automated system, often as activity counts or movement pixels.

  • Calculate Percent Inhibition: The percentage of motility inhibition for each concentration is calculated relative to the vehicle control wells.

    • Inhibition (%) = 100 * (1 - (Motility_Compound / Motility_Control))

  • Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine EC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that causes a 50% reduction in motility.

Sample Data Table

The following table summarizes hypothetical data for the effect of this compound on C. elegans motility after a 4-hour incubation period. For comparison, data for the parent compound, Avermectin B1a, is included, reflecting findings that glycosylation can enhance activity.[6]

CompoundConcentration (µM)Mean Motility (Arbitrary Units)% Motility Inhibition
Vehicle Control (0.5% DMSO)0350.50.0%
This compound 0.01315.210.1%
0.1205.841.3%
0.21 (EC50) 175.3 50.0%
1.045.187.1%
10.05.298.5%
Avermectin B1a (Reference) 0.1330.15.8%
1.0280.420.0%
7.30 (EC50) 175.3 50.0%
10.0120.965.5%
100.015.895.5%

Note: EC50 value for Avermectin B1a is based on published data against Bursaphelenchus xylophilus for comparative purposes.[6]

Troubleshooting

IssuePotential CauseSuggested Solution
High variability between wellsInconsistent number of worms per well; unhealthy worms.Ensure a homogenous worm suspension before dispensing. Visually inspect worms for health before starting the assay.[7]
Low motility in control wellsSuboptimal buffer, temperature, or worm stage.Optimize assay conditions. Ensure synchronized L4 larvae are used. Check buffer composition and incubation temperature (e.g., 21°C for C. elegans).[7]
No clear dose-responseCompound concentration range is incorrect; insolubility.Test a wider range of concentrations. Ensure the compound is fully dissolved in DMSO before dilution in aqueous buffer.[7]

References

Troubleshooting & Optimization

Overcoming Ivermectin B1a monosaccharide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Ivermectin B1a monosaccharide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound? A1: Direct quantitative data for the aqueous solubility of this compound is not extensively published. However, it is derived from Ivermectin, which is known to have very poor water solubility, approximately 0.005 mg/mL at room temperature.[1][2] Therefore, this compound is also expected to exhibit very low solubility in aqueous solutions.

Q2: In which organic solvents is this compound soluble? A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3][4][5][6][7] These solvents are typically used to prepare concentrated stock solutions.

Q3: What are the main challenges when preparing aqueous solutions of this compound for experiments? A3: The primary challenge is its low intrinsic aqueous solubility, which can lead to several experimental issues:

  • Precipitation: The compound frequently precipitates when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.[8]

  • Inaccurate Dosing: Undissolved particles lead to inconsistent and non-reproducible concentrations in biological assays.[8]

  • Low Bioavailability: For in vivo studies, poor aqueous solubility can limit the dissolution rate, resulting in low and variable absorption.[9][10]

Q4: What are the recommended first steps to improve the solubility of this compound? A4: A stepwise approach is recommended. Start with simple techniques like using co-solvents before moving to more complex formulation strategies.[8] If the compound has ionizable groups, pH adjustment of the buffer can also be explored, though this is less relevant for the largely non-ionizable Ivermectin structure.

Troubleshooting Guide

Problem 1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer.

  • Cause: This is a common issue for poorly soluble compounds. The DMSO concentration drops significantly upon dilution, and the aqueous medium cannot maintain the compound in solution at the desired concentration.[8]

  • Solutions:

    • Decrease Final Concentration: The simplest approach is to work with a lower final concentration of the compound.[8]

    • Use a Co-solvent System: Incorporate a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into the final aqueous solution to increase its solubilizing capacity.[11][12]

    • Employ Surfactants: Using a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween 80) can help form micelles that encapsulate the compound, keeping it in solution.[2][11]

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.[14]

Problem 2: I am observing inconsistent or non-reproducible results in my biological assays.

  • Cause: This variability often stems from the compound precipitating out of the assay medium over time, leading to an unknown and fluctuating effective concentration.[8]

  • Solutions:

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, visible particles) before and during the experiment.[8]

    • Optimize Formulation: Revisit your solubilization strategy. If you are using a simple co-solvent, it may not be sufficient to maintain stability over the duration of your assay. Consider more robust methods like cyclodextrin complexation or surfactant-based formulations.[8]

    • Quantify Soluble Fraction: To ensure accuracy, determine the actual concentration of the dissolved compound in your final assay medium. This can be done by centrifuging the solution to pellet any precipitate and then analyzing the supernatant using an analytical technique like HPLC.[8]

Quantitative Data Summary

The following table summarizes solubility data for Ivermectin, which serves as a reference for its monosaccharide derivative.

Solvent SystemCompoundConcentration / SolubilityNotes
WaterIvermectin~0.005 mg/mLPoorly soluble.[1][2]
EthanolThis compoundSoluble[3][5][6]
MethanolThis compoundSoluble[3][5][6]
DMSOThis compoundSoluble[3][5][6]
DMFThis compoundSoluble[3][5][6]
PEG 200 + Water (w1=0.5)Ivermectin11-fold increase vs. waterCo-solvent system significantly enhances solubility.[12]
PEG 400 + Water (w1=0.5)Ivermectin9-fold increase vs. waterCo-solvent system significantly enhances solubility.[12]
HPβCD + ArginineIvermectin11-fold increase vs. waterTernary cyclodextrin complex shows synergistic solubilization.[14]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Solution

This protocol describes a general method for preparing an aqueous solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Purified water or desired aqueous buffer (e.g., PBS)

  • Sterile filter (0.22 µm), if required

Procedure:

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a minimal volume of ethanol (or DMSO). Ensure it is fully dissolved.

  • Add PEG 400 to the solution and mix thoroughly. A common starting ratio is 10% ethanol, 40% PEG 400, and 50% water (v/v/v).

  • Slowly add the purified water or buffer to the organic mixture drop by drop while continuously vortexing or stirring.

  • Visually inspect the final solution for any signs of precipitation.

  • If required for sterile applications, filter the solution through a 0.22 µm sterile filter.

Protocol 2: Cyclodextrin Complexation

This protocol outlines the preparation of an this compound solution using Hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Purified water or desired aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HPβCD solution by dissolving it in the desired volume of water or buffer. A concentration of 10-40% (w/v) is a typical starting range.

  • Accurately weigh the this compound. The molar ratio of drug to cyclodextrin often ranges from 1:1 to 1:5.

  • Slowly add the powdered this compound to the stirring HPβCD solution.

  • Allow the mixture to stir at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • After stirring, visually inspect the solution. A clear solution indicates successful complexation.

  • If undissolved particles remain, centrifuge or filter the solution to remove the excess, uncomplexed drug. The clear supernatant contains the solubilized drug-cyclodextrin complex.

Protocol 3: Quantitative Solubility Assessment by HPLC

This protocol provides a general framework for quantifying the concentration of dissolved this compound.

Instrumentation and Conditions (Example):

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[16]

  • Mobile Phase: Acetonitrile/Methanol/Water mixture.[16]

  • Flow Rate: 1.0 - 1.5 mL/min.[16]

  • Detection Wavelength: 245 nm.[16]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare Stock and Standards:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with known concentrations.

  • Prepare Sample:

    • Prepare the aqueous solution of this compound using your chosen method (e.g., co-solvent, cyclodextrin).

    • To ensure equilibrium, agitate the solution for 24 hours.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully collect an aliquot of the clear supernatant.

  • Analysis:

    • Inject the calibration standards and the sample supernatant into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in your sample.

Visualizations

Troubleshooting_Workflow start Start: Prepare aqueous solution observe Observe for Precipitation (Cloudiness/Particles) start->observe precip_yes Precipitation Observed observe->precip_yes Yes precip_no Clear Solution Proceed with Experiment observe->precip_no No strategy Select Solubility Enhancement Strategy precip_yes->strategy end_good End precip_no->end_good opt1 1. Lower Final Concentration strategy->opt1 opt2 2. Use Co-solvents (e.g., PEG, Ethanol) strategy->opt2 opt3 3. Use Cyclodextrins (e.g., HPβCD) strategy->opt3 reassess Re-prepare Solution & Re-observe opt1->reassess opt2->reassess opt3->reassess reassess->precip_yes Still Precipitates reassess->precip_no Solved

Caption: Troubleshooting workflow for addressing precipitation issues.

Experimental_Workflow Workflow for Solubility Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep_sol 1. Prepare Supersaturated Aqueous Suspension equilibrate 2. Equilibrate (e.g., 24h shaking) prep_sol->equilibrate separate 3. Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate collect 4. Collect Supernatant separate->collect inject 6. Inject Standards & Sample Supernatant collect->inject prep_std 5. Prepare Calibration Standards prep_std->inject curve 7. Generate Calibration Curve inject->curve quantify 8. Quantify Concentration in Sample curve->quantify

Caption: Experimental workflow for quantitative solubility assessment.

Signaling_Pathway Ivermectin's Mechanism of Action cluster_parasite Primary Antiparasitic Action cluster_cancer Anticancer-Related Pathways IVM Ivermectin GluCl Glutamate-Gated Chloride Channels (GluCl) IVM->GluCl Binds with high affinity PAK1 PAK1 Kinase IVM->PAK1 Inhibits Cl_influx Increased Cl- Influx GluCl->Cl_influx Hyperpol Hyperpolarization of Nerve/Muscle Cells Cl_influx->Hyperpol Paralysis Paralysis and Death of Parasite Hyperpol->Paralysis Akt_mTOR Akt/mTOR Pathway PAK1->Akt_mTOR Activates Proliferation Inhibition of Tumor Cell Proliferation & Growth Akt_mTOR->Proliferation Promotes

Caption: Ivermectin's mechanism of action in parasites and cancer cells.[17][18][19]

References

Technical Support Center: Ivermectin B1a Monosaccharide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Ivermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a primary degradation product of Ivermectin B1a, formed by the hydrolysis of the terminal disaccharide chain.[1][2][3] Understanding its stability is crucial for the development of stable Ivermectin formulations, for identifying and quantifying impurities, and for ensuring the safety and efficacy of the final drug product.[4][5]

Q2: Under what conditions does Ivermectin B1a degrade to form the monosaccharide?

The cleavage of the disaccharide chain to form the monosaccharide is particularly susceptible to acidic conditions.[1][6] Forced degradation studies have shown that treating Ivermectin with acid, such as 0.05 M HCl, effectively produces the monosaccharide derivative.[1]

Q3: What are the major degradation pathways for Ivermectin B1a beyond the formation of the monosaccharide?

Ivermectin B1a is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][4][7][8] Beyond the initial hydrolysis to the monosaccharide, further degradation can occur, leading to the formation of the aglycone (loss of both sugar rings).[1] Other significant degradation products of the parent Ivermectin B1a molecule include isomers and oxidation products.[1]

Q4: What are the recommended storage conditions to minimize the degradation of Ivermectin and the formation of its monosaccharide?

To minimize degradation, it is recommended that avermectins, including Ivermectin, be stored at low temperatures (2-8 °C), protected from light, and in a dry environment with controlled humidity.[1][6] The addition of a small amount of an antioxidant can also help mitigate oxidation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peak corresponding to this compound in HPLC analysis of a new batch of Ivermectin. The drug substance may have been exposed to acidic conditions during manufacturing, shipping, or storage.Review the manufacturing process and supply chain for potential exposure to acidic environments. Ensure proper storage conditions (cool, dry, and dark) are maintained.[1]
Rapid degradation of Ivermectin B1a in a new formulation. The formulation excipients may be incompatible with Ivermectin B1a, potentially creating an acidic microenvironment.Conduct compatibility studies with all formulation excipients. Check the pH of the formulation. Consider reformulation with alternative excipients.
Formation of multiple unknown degradation products in a stability study. The sample may be exposed to multiple stress factors (e.g., light and heat) or oxidative stress.Review the stability chamber conditions. Ensure samples are protected from light if photostability is not the primary focus.[1][7] Consider adding an antioxidant to the formulation to prevent oxidative degradation.[1]
Difficulty in separating Ivermectin B1a from its monosaccharide degradation product by HPLC. The chromatographic method may not be optimized for the separation of these closely related compounds.Develop and validate a stability-indicating HPLC method. A gradient elution on a C18 column is often effective.[1][9][10]

Experimental Protocols

Forced Degradation Studies for Ivermectin B1a

This protocol is based on established methods for the forced degradation of Avermectin and Ivermectin to generate degradation products, including the B1a monosaccharide.[1][4]

Objective: To intentionally degrade Ivermectin B1a under controlled stress conditions to identify potential degradation products and pathways.

Materials:

  • Ivermectin B1a drug substance

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric acid (HCl), 0.05 M

  • Sodium hydroxide (NaOH), 0.025 M

  • Hydrogen peroxide (H₂O₂), 5%

  • Potassium dichromate (K₂Cr₂O₇), 15 mM

  • Water, HPLC grade

  • HPLC system with UV detector

  • Analytical column (e.g., ACE UltraCore 2.5 SuperC18, 150 x 4.6 mm, 2.5 µm)[1]

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of Ivermectin B1a in ACN at a concentration of 2.5 mg/mL.[1]

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.05 M HCl for 5 hours.[1]

    • Alkaline Hydrolysis: Treat the sample solution with 0.025 M NaOH for 1 hour.[1]

    • Oxidative Degradation:

      • Treat the sample solution with 5% H₂O₂ for 21 hours.[1]

      • Treat the sample solution with 15 mM K₂Cr₂O₇ for 15 hours.[1]

    • Thermal Degradation:

      • Heat the solid drug substance at 80 °C for 7 days.[1]

      • Heat the sample solution at 80 °C for 1 day.[1]

    • Photolytic Degradation:

      • Expose the solid drug substance to light irradiation (1.10 W/m²) for 26.2 hours.[1]

      • Expose the sample solution to light irradiation (1.10 W/m²) for 8 hours.[1]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and alkaline samples.

    • Analyze all stressed samples by a validated stability-indicating HPLC method.[1] A gradient elution on a C18 column is recommended.[1][9][10]

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the parent drug peak.

    • Characterize the degradation products using techniques such as LC-MS and NMR.[1][4]

Summary of Forced Degradation Conditions for Avermectin (Parent Compound of Ivermectin)
Stress ConditionReagent/ParameterDurationMajor Degradation Products Identified
Acidic Stress 0.05 M HCl5 hoursMonosaccharide B1a, Aglycone B1a
Alkaline Stress 0.025 M NaOH1 hour2-epimer B1a
Oxidative Stress 5% H₂O₂21 hours8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a
Oxidative Stress 15 mM K₂Cr₂O₇15 hours8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a
Thermal Stress (Solid) 80 °C7 daysDegradation observed
Thermal Stress (Solution) 80 °C1 dayDegradation observed
Photolytic Stress (Solid) 1.10 W/m²26.2 hours8,9-Z-B1a
Photolytic Stress (Solution) 1.10 W/m²8 hours8,9-Z-B1a

Data compiled from a comprehensive study on Avermectin degradation.[1]

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the primary degradation pathway of Ivermectin B1a to its monosaccharide and a general workflow for analyzing its stability.

Ivermectin_B1a Ivermectin B1a (Disaccharide) Monosaccharide This compound Ivermectin_B1a->Monosaccharide  Acidic  Hydrolysis Aglycone Ivermectin B1a Aglycone Monosaccharide->Aglycone  Further Acidic  Hydrolysis

Caption: Acid-catalyzed hydrolysis of Ivermectin B1a.

Start Start: Ivermectin B1a Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis Characterization Degradant Characterization (LC-MS, NMR) Data_Analysis->Characterization If new degradants Report Generate Stability Report Data_Analysis->Report Characterization->Report

Caption: Experimental workflow for stability testing.

References

Troubleshooting inconsistent results in Ivermectin B1a monosaccharide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivermectin B1a monosaccharide experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Question 1: My synthesis of this compound from Ivermectin results in a low yield. What are the potential causes and solutions?

Answer: Low yields in the selective hydrolysis of the terminal saccharide unit of Ivermectin can be attributed to several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The hydrolysis reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Degradation of Product: Ivermectin and its derivatives can be sensitive to acidic conditions, which are often used for hydrolysis. Prolonged exposure to strong acids can lead to the formation of the aglycone (loss of both sugar rings) or other degradation products.[1]

    • Solution: Use milder acidic conditions or a shorter reaction time. It is crucial to neutralize the reaction mixture promptly once the desired product is formed.

  • Suboptimal Reagents: The quality of the starting material (Ivermectin) and reagents can significantly impact the yield.

    • Solution: Ensure the Ivermectin used is of high purity (>95%). Use fresh, high-quality solvents and reagents.

Question 2: I am observing multiple spots on my TLC plate after the hydrolysis reaction, indicating a mixture of products. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products, such as the starting material, the desired monosaccharide, the aglycone, and other byproducts, is a common challenge.

  • Reaction Conditions: Fine-tuning the reaction conditions is key to improving selectivity.

    • Solution: Carefully control the temperature and reaction time. A lower temperature may favor the formation of the monosaccharide over the aglycone. Perform small-scale pilot reactions to identify the optimal conditions.

  • Catalyst/Acid Choice: The type and concentration of the acid catalyst are critical.

    • Solution: Experiment with different acids (e.g., mild organic acids vs. stronger inorganic acids) and vary their concentrations to find the best balance between reaction rate and selectivity.

Purification Challenges

Question 3: I am struggling to separate this compound from the unreacted Ivermectin and the aglycone byproduct using column chromatography. What chromatographic conditions do you recommend?

Answer: The similar polarities of Ivermectin, its monosaccharide, and aglycone can make chromatographic separation challenging.

  • Column Chromatography: Reversed-phase flash column chromatography is often more effective than normal-phase for purifying Ivermectin and its derivatives.[2]

    • Recommended Method: Utilize a C18-functionalized silica gel stationary phase. A gradient elution system with a mixture of acetonitrile, a lower alkyl alcohol (like methanol), and water can provide good separation.[2] The optimal gradient will need to be determined empirically.

Parameter Recommendation Reference
Stationary Phase Reversed-Phase C18 Silica Gel[2]
Mobile Phase Acetonitrile/Methanol/Water Gradient[2][3]
Detection UV at ~245 nm[3]
  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful tool.

Parameter Recommendation Reference
Column C18 Reversed-Phase[3][4]
Mobile Phase Isocratic or Gradient: Acetonitrile/Methanol/Water with 0.1-0.5% Acetic or Formic Acid[3][5]
Flow Rate Typically 1.0 mL/min for analytical scale[3]
Detection UV at 245 nm[3]

Analytical & Characterization Issues

Question 4: I am having trouble getting consistent and reproducible results with my HPLC analysis of this compound. What are some common pitfalls?

Answer: Inconsistent HPLC results can stem from various sources. Consider the following:

  • Sample Preparation: Improper sample preparation can lead to variability.

    • Solution: Ensure complete dissolution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[6] Filter all samples through a 0.22 or 0.45 µm filter before injection to remove particulate matter that could clog the column.

  • Mobile Phase Preparation: The composition and pH of the mobile phase are critical for consistent retention times.

    • Solution: Prepare fresh mobile phase daily and degas it thoroughly to prevent air bubbles in the system.[3] Precisely measure all components of the mobile phase.

  • Column Integrity: The performance of the HPLC column can degrade over time.

    • Solution: Use a guard column to protect the analytical column. If peak shape deteriorates or pressure increases, wash the column according to the manufacturer's instructions or replace it.

Question 5: What are the expected mass spectral fragments for this compound that I should look for in my LC-MS analysis?

Answer: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you can expect to see the following adducts for this compound (Molecular Weight: ~730.9 g/mol )[6]:

Ion Description
[M+H]⁺ Protonated molecule
[M+NH₄]⁺ Ammonium adduct
[M+Na]⁺ Sodium adduct

Tandem mass spectrometry (MS/MS) will show characteristic fragmentation patterns, including the loss of the sugar moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This is a generalized protocol and may require optimization.

  • Dissolution: Dissolve Ivermectin B1a in a suitable organic solvent (e.g., a mixture of tetrahydrofuran and water).

  • Acidification: Add a catalytic amount of a suitable acid (e.g., dilute sulfuric acid or an acidic resin).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 40°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the desired amount of product has formed.

  • Quenching: Neutralize the reaction by adding a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or preparative HPLC as described in the FAQs.

Protocol 2: Analytical HPLC Method for this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: Prepare a mobile phase of acetonitrile, methanol, and water (e.g., 56:36:8 v/v/v) with a small amount of acetic acid (e.g., 0.5%).[3]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[3]

  • Injection Volume: Inject 10-20 µL of the filtered sample.

  • Detection: Monitor the eluent using a UV detector at 245 nm.[3]

  • Quantification: Use a calibration curve generated from standards of known concentrations for accurate quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Ivermectin B1a dissolve Dissolve in THF/Water start->dissolve acidify Add Acid Catalyst dissolve->acidify react Stir at Controlled Temp. acidify->react monitor Monitor by TLC/HPLC react->monitor quench Neutralize with Base monitor->quench extract Extract with Ethyl Acetate quench->extract concentrate Concentrate extract->concentrate crude Crude Product concentrate->crude purify Reversed-Phase Column Chromatography crude->purify fractions Collect Fractions purify->fractions analyze_fractions Analyze Fractions fractions->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool final_product Pure Ivermectin B1a Monosaccharide pool->final_product hplc HPLC Analysis final_product->hplc ms LC-MS Analysis final_product->ms nmr NMR Spectroscopy final_product->nmr characterization Characterization hplc->characterization ms->characterization nmr->characterization

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell) Ivermectin Ivermectin PAK1 PAK1 Ivermectin->PAK1 Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Ivermectin->Wnt_beta_catenin Inhibits Autophagy Autophagy Ivermectin->Autophagy Induces Akt_mTOR Akt/mTOR Pathway PAK1->Akt_mTOR Activates Proliferation Cell Proliferation & Metastasis Akt_mTOR->Proliferation Promotes Akt_mTOR->Autophagy Inhibits Wnt_beta_catenin->Proliferation Promotes

Caption: Simplified signaling pathways affected by Ivermectin in some cancer cells.[7][8]

References

Preventing precipitation of Ivermectin B1a monosaccharide in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ivermectin B1a monosaccharide in culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in culture media?

A1: this compound is a highly lipophilic molecule with poor aqueous solubility. Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous culture medium, causing the compound to crash out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

A3: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.

Q4: Can other solvents be used to dissolve this compound?

A4: While DMSO is the most common, other organic solvents like ethanol or methanol can also be used. However, their compatibility with specific cell lines and the final desired concentration must be carefully evaluated, as they can also be cytotoxic.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound in cell culture experiments.

Issue 1: Precipitation upon dilution of the stock solution into culture media.
  • Cause: The aqueous environment of the culture medium reduces the solubility of the lipophilic this compound, causing it to precipitate.

  • Solution:

    • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium.

    • Stepwise Dilution: Perform serial dilutions of the stock solution in the culture medium rather than a single large dilution. This allows for a more gradual change in solvent polarity.

    • Pre-warm the Media: Warming the culture medium to 37°C before adding the Ivermectin stock solution can sometimes help to increase its solubility.

    • Increase Serum Concentration: If your experimental design allows, increasing the concentration of fetal bovine serum (FBS) in the culture medium can help to solubilize the compound due to the presence of proteins that can bind to it.

Issue 2: Cloudiness or visible particles in the culture medium after adding Ivermectin.
  • Cause: This is a clear indication of compound precipitation.

  • Solution:

    • Vortexing during Dilution: When adding the Ivermectin stock solution to the culture medium, vortex the medium gently to ensure rapid and uniform distribution, which can prevent localized high concentrations that lead to precipitation.

    • Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins (e.g., HP-β-CD), which can encapsulate the Ivermectin molecule and increase its aqueous solubility. The appropriate concentration and potential effects of the solubilizing agent on your cells should be tested beforehand.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution vigorously until the powder is completely dissolved. A brief sonication step can be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Diluting Ivermectin Stock Solution into Culture Media
  • Pre-warm Media: Pre-warm the required volume of complete culture medium (containing serum and other supplements) to 37°C.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in the culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • Add to Media: While gently vortexing the pre-warmed medium, add the calculated volume of the Ivermectin stock solution dropwise.

  • Final Mix: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to the cells.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL
Ethanol~25 mg/mL
Methanol~20 mg/mL
Water< 0.1 mg/mL

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationRecommendation
≤ 0.1%Ideal for minimizing solvent effects
0.1% - 0.5%Generally acceptable for most cell lines
> 0.5%Increased risk of cytotoxicity and off-target effects

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution in Culture Media weigh Weigh Ivermectin Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at -20°C/-80°C filter->store prewarm Pre-warm Media (37°C) store->prewarm Use Aliquot add_drug Add Stock to Media (while vortexing) prewarm->add_drug inspect Visually Inspect add_drug->inspect add_to_cells Add to Cells inspect->add_to_cells

Caption: Experimental workflow for preparing and diluting this compound.

troubleshooting_precipitation cluster_solutions Troubleshooting Steps start Precipitation Observed? optimize_stock Optimize Stock Concentration start->optimize_stock Yes end_node Precipitation Resolved start->end_node No stepwise_dilution Use Stepwise Dilution increase_serum Increase Serum % stepwise_dilution->increase_serum use_solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) increase_serum->use_solubilizer use_solubilizer->end_node optimize_stock->stepwise_dilution

Caption: Logical workflow for troubleshooting Ivermectin precipitation.

ivermectin_signaling cluster_channels Ion Channels cluster_effects Cellular Effects IVM Ivermectin GluCl Glutamate-gated Chloride Channels IVM->GluCl Activates GABAa GABA-A Receptors IVM->GABAa Potentiates P2X4 P2X4 Receptors IVM->P2X4 Modulates Cl_influx Chloride Influx GluCl->Cl_influx GABAa->Cl_influx ATP_release ATP Release Inhibition P2X4->ATP_release Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Apoptosis Apoptosis Hyperpolarization->Apoptosis ATP_release->Apoptosis

Ivermectin B1a monosaccharide off-target effects in non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Ivermectin B1a monosaccharide and its parent compound, Ivermectin, in non-target organisms. The guides and FAQs address common issues encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Ivermectin and this compound?

A1: this compound is a semi-synthetic derivative of Ivermectin B1a, created by the selective hydrolysis of its terminal saccharide unit.[1][2] While the parent Ivermectin molecule's primary mode of action is causing paralysis in invertebrates by targeting glutamate-gated chloride channels, the B1a monosaccharide is noted to inhibit nematode larval development without causing this paralytic activity.[1][2] This suggests its off-target effect profile may differ significantly from the parent compound. It has been used as a probe to detect certain types of ivermectin resistance.[1]

Q2: What are the principal known off-target binding sites for Ivermectin in non-target organisms, particularly vertebrates?

A2: In silico and in vitro studies have identified several off-target binding sites for Ivermectin in vertebrates. Due to structural similarities with its primary invertebrate targets, Ivermectin can interact with various pentameric ligand-gated ion channels.[3][4] These include:

  • GABA(A) Receptors (γ-aminobutyric acid type A): Ivermectin acts as a positive allosteric modulator, enhancing the effect of GABA.[5][6][7]

  • Glycine Receptors (GLR): Specifically, it has been shown to bind to the GLRA-3 receptor.[3]

  • Nicotinic Acetylcholine Receptors (nAChR): It can act as a positive allosteric effector of the alpha-7 (α7) subtype.[3][4]

  • P2X4 Receptors: These are ATP-gated cation channels that can be modulated by Ivermectin.[3][4]

  • TELO2 Protein: Ivermectin has been found to bind directly to TELO2, a regulator of PI3K-related kinases (PIKKs), which in turn inhibits the Wnt/β-catenin signaling pathway.[8]

Q3: How does Ivermectin affect mammalian central nervous system (CNS) channels?

A3: Ivermectin acts as an allosteric modulator on mammalian CNS channels, meaning it binds to a site distinct from the primary neurotransmitter binding site to alter the receptor's response.[6] For GABA(A) receptors, it enhances GABA-gated chloride currents, which leads to hyperpolarization of the neuron and an increased inhibitory signal.[6][9] This potentiation can occur at nanomolar concentrations.[6] For example, one study found that 0.1 µM ivermectin enhanced responses to GABA and reduced the GABA EC50 from 8.2 to 3.2 µM in cultured hippocampal neurons.[6]

Q4: Besides ion channels, what other cellular pathways are affected by Ivermectin?

A4: Research has shown Ivermectin impacts several fundamental cellular pathways, leading to effects like cytotoxicity and altered cell signaling.[8][10][11]

  • Oxidative Stress & Mitochondrial Dysfunction: In human neuroblastoma (SH-SY5Y) and liver (HepG2) cells, Ivermectin treatment has been shown to increase the production of reactive oxygen species (ROS), decrease mitochondrial membrane potential, and induce apoptosis.[10][12][13]

  • Autophagy: Ivermectin can induce autophagy in cells like RAW264.7 macrophages by activating the AMPK/mTOR signaling pathway.[11][14]

  • Wnt/β-catenin Signaling: By binding to the TELO2 protein, Ivermectin can inhibit the Wnt/β-catenin pathway, which is crucial for cell proliferation and development. This mechanism is also linked to Ivermectin's potential anti-tumor properties.[8][15]

Q5: Why is Ivermectin's neurotoxicity a greater concern for some animals, like certain dog breeds?

A5: The neurotoxicity of Ivermectin in mammals is largely mitigated by the blood-brain barrier (BBB), which prevents the drug from reaching the high concentrations of GABA receptors in the central nervous system.[9][16] The P-glycoprotein (P-gp) transporter is a key component of the BBB that actively pumps Ivermectin out of the brain.[7][17] Some animals, particularly certain dog breeds like Collies, have a mutation in the MDR1 (Multi-Drug Resistance 1) gene, which codes for P-gp. This deficiency leads to a compromised BBB, allowing Ivermectin to accumulate in the brain and cause severe neurotoxic effects.[7]

Q6: What are the documented off-target effects of Ivermectin on non-target invertebrate communities?

A6: The use of Ivermectin in livestock can have significant ecological consequences as the drug is excreted into dung. Studies on dung insect communities have shown that even low concentrations of Ivermectin can reduce the biodiversity and abundance of non-target organisms.[18][19] The effects are not uniform across all species; small hymenopteran parasitoids and large dipteran predators appear to be more vulnerable than primary dung-consuming insects.[19] Additionally, Ivermectin is known to be highly toxic to some benthic freshwater invertebrates, raising concerns about its impact on aquatic ecosystems.[20][21]

Troubleshooting Guides

Problem: I'm observing unexpected neurotoxic effects in my mammalian cell culture or animal model at concentrations that should be non-toxic.

  • Possible Cause 1: P-glycoprotein (P-gp) Expression. Your cell line or animal model may have low expression or function of the P-gp transporter. In animal models, check if the species or strain is known for MDR1 gene mutations.[7]

  • Troubleshooting Step: Verify the P-gp expression level in your cells using qPCR or Western blot. If using an animal model, consider genotyping for MDR1 mutations. Select cell lines with robust P-gp expression (e.g., Caco-2) for transport studies.

  • Possible Cause 2: Compound Specificity. You may be using the parent Ivermectin compound, which has known neurotoxic potential, rather than the this compound, which is reported to lack paralytic activity.[1][2]

  • Troubleshooting Step: Confirm the identity and purity of your test compound via the certificate of analysis. If possible, run a comparative experiment with both the parent compound and the monosaccharide.

Problem: My results show significant cytotoxicity, but my model organism does not express the canonical glutamate-gated chloride channels. What should I investigate?

  • Possible Cause 1: Mitochondrial Toxicity. Ivermectin can induce cytotoxicity through mechanisms independent of its primary target, such as promoting oxidative stress and disrupting mitochondrial function.[10][12]

  • Troubleshooting Step: Measure markers of oxidative stress (e.g., ROS production using DCFDA) and mitochondrial health (e.g., mitochondrial membrane potential using JC-1 staining).[13]

  • Possible Cause 2: Autophagy Induction. At certain concentrations, Ivermectin can trigger autophagy-dependent cell death.[11][14]

  • Troubleshooting Step: Perform a Western blot to analyze the expression of key autophagy markers like LC3-II and Beclin-1. You can use an autophagy inhibitor (like 3-MA) to see if it rescues the cells from Ivermectin-induced death.[10]

  • Possible Cause 3: Kinase Pathway Inhibition. Ivermectin is known to inhibit the Wnt/β-catenin pathway by targeting TELO2, which could affect cell viability and proliferation.[8]

  • Troubleshooting Step: Use a Wnt signaling reporter assay or Western blot for active β-catenin to determine if this pathway is inhibited in your system.

Data Presentation: Quantitative Off-Target Effects

Table 1: In Vivo Toxicity of Ivermectin

Organism Administration Route LD₅₀ Value Reference
Mouse (Wild-Type) Oral ~30 mg/kg [7]
Mouse (Wild-Type) Oral 25 mg/kg [22]

| Mouse (Mdr1ab-/-) | Subcutaneous | 0.46 µmol/kg (0.40 mg/kg) |[7][17] |

Table 2: In Vitro Cytotoxicity of Ivermectin

Cell Line Organism Effect Concentration & Time Reference
SH-SY5Y (Neuroblastoma) Human Cell viability reduced to ~51% 7.5 µM for 24h [10]
SH-SY5Y (Neuroblastoma) Human Cell viability reduced to ~24% 15 µM for 24h [10]
HepG2 (Hepatoma) Human Decreased mitochondrial potential ≥ 5 µM for 24h [12]
HepG2 (Hepatoma) Human Decreased mitochondrial potential ≥ 1 µM for 48h [12]

| RAW264.7 (Macrophage) | Mouse | Significant inhibition of proliferation | >5 µM for 6h |[14] |

Table 3: Off-Target Receptor/Channel Modulation by Ivermectin

Target Organism/System Effect Effective Concentration Reference
GABA(A) Receptor Mouse Hippocampal Neurons Potentiation of GABA response Half-max potentiation at 17.8 nM [6]
GABA(A) Receptor Mouse Hippocampal Neurons GABA EC₅₀ reduced from 8.2 to 3.2 µM 0.1 µM [6]
α1β2γ2 GABA(A) Receptor Rat (expressed in oocytes) Max potentiation of 413% vs GABA alone ~0.5 µM [7]

| SARS-CoV-2 Replication | Vero-hSLAM cells | IC₅₀ | ~2 µM |[23] |

Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity using a CCK-8 Assay

This protocol is adapted from methods used to assess Ivermectin's cytotoxicity in SH-SY5Y cells.[10]

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 16-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.5 µM to 25 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified time period (e.g., 24, 48 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot the concentration-response curve to determine the IC₅₀ value.

Protocol 2: Analysis of GABA(A) Receptor Modulation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is based on the principles used to study Ivermectin's effects on rat GABA(A) channels expressed in oocytes.[7]

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Microinject the oocytes with cRNA encoding the subunits of the GABA(A) receptor of interest (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiology Setup: Place a single oocyte in a recording chamber and perfuse with a standard buffer solution. Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.

  • GABA Application: First, establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₁₀) and recording the resulting current.

  • Co-application of Compound: Perfuse the oocyte with a solution containing both the same EC₁₀ concentration of GABA and the desired concentration of this compound.

  • Recording: Record the current elicited by the co-application. A potentiation of the current compared to GABA alone indicates a positive allosteric modulatory effect.

  • Data Analysis: Express the current elicited during co-application as a percentage of the current elicited by a saturating concentration of GABA alone. Plot concentration-response curves to determine the EC₅₀ and maximal potentiation for the test compound.

Visualizations

G cluster_membrane Neuronal Membrane cluster_effect Cellular Effect receptor GABA(A) Receptor (Chloride Channel) cl_influx Increased Cl- Influx receptor->cl_influx Potentiates Channel Opening gaba GABA gaba->receptor Binds to orthosteric site ivermectin Ivermectin ivermectin->receptor Binds to allosteric site hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition (Neurotoxicity) hyperpolarization->inhibition

Caption: Ivermectin's off-target modulation of mammalian GABA(A) receptors.

Wnt_Pathway IVM Ivermectin TELO2 TELO2 IVM->TELO2 Binds & Inhibits PIKKs PIKKs (e.g., mTOR) TELO2->PIKKs Stabilizes Akt_S6K Akt/S6K Signaling PIKKs->Akt_S6K Activates Destruction_Complex β-catenin Destruction Complex Akt_S6K->Destruction_Complex Inhibits Beta_Catenin Cytoplasmic β-catenin Destruction_Complex->Beta_Catenin Degrades TCF TCF/LEF Beta_Catenin->TCF Activates Gene_Expression Wnt Target Gene Expression TCF->Gene_Expression Promotes

Caption: Ivermectin's inhibition of the Wnt/β-catenin pathway via TELO2.

Workflow start Hypothesis: Compound causes off-target cytotoxicity step1 Step 1: Cell Viability Assay (e.g., CCK-8, MTT) Determine IC50 start->step1 step2 Step 2: Investigate Apoptosis (e.g., Annexin V/PI staining, Caspase-3 activity) step1->step2 If cytotoxic step3 Step 3: Assess Mitochondrial Health (e.g., JC-1 for ΔΨm, ROS production) step2->step3 If apoptotic step4 Step 4: Analyze Signaling Pathways (e.g., Western Blot for Autophagy, Wnt, or Stress pathways) step3->step4 If mitochondrial dysfunction result Conclusion: Identify specific off-target mechanism of cytotoxicity step4->result

Caption: Experimental workflow for investigating off-target cytotoxicity.

Troubleshooting start Unexpected Result Observed (e.g., high toxicity, no effect) q1 Is the correct compound being used? start->q1 a1_yes Check Certificate of Analysis. Confirm purity & identity. q1->a1_yes No q2 Is the experimental model appropriate? q1->q2 Yes end Refine experiment based on findings a1_yes->end a2_yes Review literature for model's sensitivity (e.g., P-gp status). q2->a2_yes No q3 Could an off-target pathway be involved? q2->q3 Yes a2_yes->end a3_yes Investigate alternative mechanisms: - Mitochondrial Stress - Autophagy - Kinase Pathways q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Managing Variability in Ivermectin B1a Monosaccharide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing variability in Ivermectin B1a monosaccharide bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in Ivermectin bioassays?

A1: Variability in Ivermectin bioassays can stem from multiple factors. Key sources include the analyst, day-to-day operational changes, and variations in reagent lots.[1] For chromatographic assays, such as High-Performance Liquid Chromatography (HPLC), variability is often traced to the mobile phase composition, column temperature, and flow rate.[2] In cell-based assays, inconsistencies in cell line passage number, cell seeding density, and incubation times can significantly impact results.[3]

Q2: How critical is sample preparation for monosaccharide analysis?

A2: Sample preparation is a critical step that significantly influences the accuracy and reproducibility of monosaccharide quantification. For complex matrices like biological tissues or food, improper extraction can lead to low recovery of the analyte and the introduction of interfering substances.[4] In methods requiring derivatization to enhance detection, incomplete or inconsistent reactions are a major source of error.[5][6] Furthermore, acid hydrolysis, a common step to release monosaccharides from glycans, must be carefully optimized for time, temperature, and acid concentration to avoid degradation of the target sugars.[5]

Q3: What are the most important parameters to control in an HPLC-based assay for Ivermectin or its derivatives?

A3: For robust and reproducible HPLC results, strict control over several parameters is essential. The mobile phase composition (e.g., the ratio of acetonitrile, methanol, and water) must be precise, as small changes can alter retention times and peak resolution.[7][8] The column is the heart of the separation; using a high-quality, well-maintained column (like an INERTSIL C-18 ODS) is crucial.[7][8][9][10] Other key parameters include a consistent flow rate (typically 1.0 - 1.5 mL/min), stable column temperature, and a fixed detection wavelength (commonly 245 nm for Ivermectin).[4][7][8][9][10]

Q4: For cell-based bioassays, what factors contribute most to inter-assay variability?

A4: Inter-assay variability in cell-based assays is a significant challenge. One of the primary issues is maintaining a consistent and reproducible biological model that accurately reflects the disease's physiology.[3] Using immortalized cell lines can lead to inconsistent results, making primary cells from diagnosed patients a better, though more complex, model.[3] Key contributing factors include variations in cell culture conditions (e.g., media supplements, CO2 levels), differences between batches of reagents like fetal bovine serum, and inconsistencies in the timing of compound addition and assay readouts.[1][11]

Troubleshooting Guides

This section addresses specific problems you may encounter during your bioassays.

Chromatography (HPLC/LC-MS) Issues
Problem / Question Possible Causes & Solutions
Why am I seeing shifting retention times from day to day? 1. Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and degassed properly. Small variations in solvent ratios can cause significant shifts.[2] 2. Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations can alter analyte interaction with the stationary phase.[2] 3. System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for at least 30 minutes before injecting samples to ensure a stable baseline and consistent conditions.[4] 4. Column Degradation: The column may be degrading. Try washing it with a strong solvent or replace it if performance does not improve.
What causes poor peak shape (e.g., tailing, fronting, or splitting)? 1. Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample. 2. pH Mismatch: Ensure the pH of your sample diluent is compatible with the mobile phase. 3. Column Contamination: Contaminants from previous injections can interfere with peak shape. Implement a column wash step between runs. 4. Tailing Factor: For Ivermectin analysis, a tailing factor of around 2.0 has been reported as acceptable in some methods.[7][8][10] Assess if your results fall within the validated parameters of your method.
My signal-to-noise ratio is low. How can I improve sensitivity? 1. Derivatization (for UV/Fluorescence): For monosaccharides that lack a strong chromophore, derivatization is crucial for enhancing detection sensitivity.[6] 2. Mass Spectrometry (MS) Optimization: For LC-MS, optimize MS parameters such as electrospray voltage and collision gas pressure.[5] Using adduct formation (e.g., with Cesium or Chloride) can also enhance ionization and sensitivity for neutral carbohydrate molecules.[12][13] 3. Sample Cleanup: Improve your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is an effective technique for this.[4][14]
Cell-Based Assay Issues
Problem / Question Possible Causes & Solutions
Why is there high variability between replicate wells? 1. Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Pipetting technique is critical; avoid introducing bubbles and dispense cells evenly. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outer wells or fill them with sterile media/PBS to create a humidity barrier. 3. Compound Precipitation: Visually inspect the wells after adding your compound to ensure it has not precipitated out of solution.
My positive and negative controls are not performing as expected. 1. Reagent Degradation: Prepare fresh reagents and controls for each experiment. Ensure stock solutions are stored correctly and have not expired. 2. Cell Health: The health and metabolic activity of your cells are paramount. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay. 3. Contamination: Check for microbial contamination, which can significantly alter cellular responses.
How do I ensure my results are reproducible over time? 1. Standardize Protocols (SOPs): Maintain and strictly follow detailed Standard Operating Procedures for all aspects of the assay, from cell culture to data analysis. 2. Cell Bank: Use a well-characterized master cell bank and limit the number of passages to minimize genetic drift and phenotypic changes.[3] 3. Reagent Lot Qualification: Before introducing a new lot of critical reagents (e.g., serum, media, detection reagents), test it in parallel with the old lot to ensure consistent performance.[1]

Quantitative Data Summary

The tables below summarize typical validation parameters for HPLC-based Ivermectin assays, which can serve as a benchmark for your own method development and troubleshooting.

Table 1: HPLC Method & System Suitability Parameters

Parameter Typical Value Source
Column INERTSIL C-18 ODS (250x4.6mm, 5µm) [7][8][10]
Mobile Phase Acetonitrile and Methanol [7][8][9][10]
Flow Rate 1.0 ml/min [7][8][9][10]
Detection Wavelength 245 nm [7][8][9][10]
Retention Time ~4.198 min [7][8][9][10]

| Tailing Factor | 2.0 |[7][8][10] |

Table 2: Assay Performance & Validation Parameters

Parameter Typical Value Source
Linearity Range 1 - 32 µg/ml [7][8][9][10]
Correlation Coefficient (r) > 0.999 [14]
Intra-day Precision (%RSD) 1.352 - 1.628 [7][9][10]
Inter-day Precision (%RSD) 1.352 - 1.589 [7][9][10]
Limit of Detection (LOD) 2.93 µg/ml [7][8][9][10]
Limit of Quantification (LOQ) 8.79 µg/ml [7][8][9][10]

| Accuracy (Mean Recovery) | 100.3% - 101.1% |[15] |

Experimental Protocols

Protocol: Quantification of Ivermectin by RP-HPLC

This protocol is a generalized example based on validated methods for quantifying Ivermectin in pharmaceutical formulations.[7][8][9]

1. Materials & Reagents:

  • Ivermectin Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Sample containing Ivermectin

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV Detector (e.g., Waters 2489).[9]

  • Column: INERTSIL C-18 ODS (250 x 4.6mm, 5µm particle size).[7][8]

  • Mobile Phase: Acetonitrile and Methanol mixture.

  • Flow Rate: 1.0 ml/min.[7][8]

  • Injection Volume: 10-100 µL.[4][10]

  • Column Temperature: Ambient or controlled at 40°C.[2]

  • Detection: UV at 245 nm.[7][8]

3. Procedure:

  • Standard Preparation: Prepare a stock solution of Ivermectin reference standard in methanol. Create a series of working standards by diluting the stock solution to achieve concentrations within the linear range (e.g., 1-32 µg/ml).[7][8]

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical Ivermectin concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solutions. It is good practice to run a standard check every few sample injections to monitor system stability.[4]

  • Data Processing: Integrate the peak area for Ivermectin (retention time ~4.2 minutes).[7][8] Quantify the amount of Ivermectin in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Login Prep Sample Preparation (Extraction, Hydrolysis) Sample->Prep Deriv Derivatization (e.g., PMP) Prep->Deriv HPLC HPLC / LC-MS Analysis Deriv->HPLC Inject QC QC & Standard Preparation QC->HPLC Integration Peak Integration & Identification HPLC->Integration Acquire Data Quant Quantification (vs. Calibration Curve) Integration->Quant Report Final Report & Review Quant->Report

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Assay Assay Type? Start->Check_Assay HPLC_Path Chromatography (HPLC / LC-MS) Check_Assay->HPLC_Path HPLC Cell_Path Cell-Based Assay Check_Assay->Cell_Path Cell-Based HPLC_Issue Shifting RT? Poor Peaks? HPLC_Path->HPLC_Issue Cell_Issue High Well Variability? Control Failure? Cell_Path->Cell_Issue Sol_HPLC1 Check Mobile Phase & Column Temp HPLC_Issue->Sol_HPLC1 Sol_HPLC2 Verify System Equilibration HPLC_Issue->Sol_HPLC2 Sol_HPLC3 Assess Sample Prep & Cleanup HPLC_Issue->Sol_HPLC3 Sol_Cell1 Review Cell Seeding Technique & Density Cell_Issue->Sol_Cell1 Sol_Cell2 Check Reagent Lots & Cell Health Cell_Issue->Sol_Cell2 Sol_Cell3 Standardize Incubation Times & Conditions Cell_Issue->Sol_Cell3

References

Impact of solvent choice on Ivermectin B1a monosaccharide activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivermectin B1a Monosaccharide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution.[1] Dimethyl sulfoxide (DMSO) is the most commonly recommended and used solvent for this purpose.[1][2] Other organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can also be used.[1][2] The choice of solvent may depend on the specific requirements of the experimental system, such as the tolerance of the cells or organisms to the solvent.

Q2: What is the primary mechanism of action of this compound?

A2: this compound, like ivermectin, primarily acts as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) found in invertebrate nerve and muscle cells.[3] This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, which causes paralysis and ultimately death of the parasite.[3]

Q3: Does the monosaccharide form have the same activity as Ivermectin B1a?

A3: this compound is a potent inhibitor of nematode larval development but is reported to be devoid of the paralytic activity seen with ivermectin.[1] It is often used as a specific probe for detecting certain types of ivermectin resistance.

Q4: What are the optimal storage conditions for this compound solutions?

A4: Stock solutions of ivermectin and its derivatives should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guides

Issue 1: Variability or Low Activity in Experimental Results

Possible Cause 1: Compound Precipitation

  • Question: I am observing inconsistent or lower-than-expected activity in my aqueous assay buffer. What could be the cause?

  • Answer: this compound has very low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of the solution. This reduces the actual concentration of the compound in the assay, leading to variable or low activity.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the assay wells for any signs of precipitation after adding the compound.

    • Reduce Final Concentration: Lower the final concentration of this compound in the assay.

    • Optimize Dilution: When diluting the stock solution, add it to the aqueous buffer with vigorous mixing to aid dispersion.

    • Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is as low as possible (ideally ≤0.5%) to minimize its effect on solubility and on the biological system.

Possible Cause 2: Solvent-Induced Toxicity

  • Question: My control wells containing only the solvent are showing signs of toxicity or altered activity. How do I address this?

  • Answer: Organic solvents like DMSO and ethanol can be toxic to cells or organisms at certain concentrations. It is crucial to determine the maximum tolerable solvent concentration for your specific experimental system.

  • Troubleshooting Steps:

    • Solvent Titration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect the viability or behavior of your cells or organisms.

    • Consistent Solvent Concentration: Ensure that all experimental wells, including the controls, contain the same final concentration of the solvent.

    • Minimize Solvent Volume: Prepare a more concentrated stock solution to minimize the volume of solvent added to each well.

Possible Cause 3: Compound Degradation

  • Question: The activity of my this compound seems to decrease over time. Why is this happening?

  • Answer: Ivermectin and its derivatives can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation) and extreme pH.

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and conduct experiments in light-protected conditions (e.g., using amber vials or covering plates with foil).

    • pH Control: Ensure the pH of your assay buffer is stable and within a suitable range. Avermectins are generally more stable in slightly acidic to neutral conditions.

    • Fresh Solutions: Prepare fresh dilutions of the compound from the stock solution for each experiment.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1][2]
EthanolSoluble[1][2]
MethanolSoluble[1][2]
Dimethylformamide (DMF)Soluble[1]
WaterPoorly soluble[1]

Table 2: Recommended Final Solvent Concentrations in In Vitro Assays

SolventRecommended Maximum Final ConcentrationNotes
DMSO≤ 0.5%Can vary depending on cell line/organism tolerance.
Ethanol≤ 0.5%Can vary depending on cell line/organism tolerance.

Experimental Protocols

Protocol 1: Larval Development Assay (LDA) for Haemonchus contortus

This assay is used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third larval stage (L3).

Materials:

  • Haemonchus contortus eggs

  • This compound

  • DMSO

  • Agar

  • 96-well microtiter plates

  • Nutrient broth

  • Fecal samples from a parasite-free host

  • Lugol's iodine solution

Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in water or a suitable buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in each well should be kept constant and at a non-toxic level (e.g., ≤0.5%).

  • Assay Plate Preparation: Dispense the different concentrations of the drug into the wells of a 96-well plate. Include control wells with solvent only (negative control) and a known effective anthelmintic (positive control).

  • Egg Suspension: Isolate H. contortus eggs from fresh fecal samples and prepare a suspension of a known concentration.

  • Inoculation: Add a specific number of eggs (e.g., 50-100) to each well of the assay plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for the eggs to hatch and develop into L3 larvae in the control wells (typically 6-7 days).

  • Termination and Counting: After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and aid in visualization. Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the negative control. Determine the effective concentration (EC50) or lethal concentration (LC50) from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) serial_dil Perform Serial Dilutions stock->serial_dil plate_prep Prepare 96-well Plate (Drug dilutions + Controls) serial_dil->plate_prep egg_prep Isolate Nematode Eggs inoculation Inoculate with Eggs egg_prep->inoculation plate_prep->inoculation incubation Incubate for 6-7 days inoculation->incubation termination Terminate with Lugol's Iodine incubation->termination counting Count Larval Stages termination->counting data_analysis Calculate EC50/LC50 counting->data_analysis

Caption: Experimental workflow for the Larval Development Assay (LDA).

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_organismal_effect Organismal Effect ivermectin This compound glucl Glutamate-Gated Chloride Channel (GluCl) ivermectin->glucl Binds and Potentiates cl_influx Increased Chloride Ion (Cl-) Influx glucl->cl_influx Opens Channel hyperpolarization Hyperpolarization of Cell Membrane cl_influx->hyperpolarization paralysis Paralysis of Nerve and Muscle Cells hyperpolarization->paralysis death Parasite Death paralysis->death

Caption: Signaling pathway of this compound in invertebrates.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_activity Low/Variable Activity precipitation Precipitation in Aqueous Buffer low_activity->precipitation solvent_toxicity Solvent Toxicity low_activity->solvent_toxicity degradation Compound Degradation low_activity->degradation optimize_conc Optimize Concentration precipitation->optimize_conc solvent_control Run Solvent Controls solvent_toxicity->solvent_control protect_light Protect from Light degradation->protect_light fresh_solutions Use Fresh Solutions degradation->fresh_solutions

References

Light sensitivity and proper handling of Ivermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ivermectin B1a monosaccharide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the proper handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is a semi-synthetic derivative of Ivermectin B1a, produced by the selective hydrolysis of the terminal disaccharide. It is a potent inhibitor of nematode larval development.[1] For long-term stability, the solid compound should be stored at -20°C and protected from light.[2]

Q2: Is this compound sensitive to light?

A2: Yes. The parent compound, ivermectin, is known to be unstable and undergoes photodegradation when exposed to light, particularly UVA radiation around 350 nm.[3][4] Therefore, it is crucial to protect this compound and its solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound has poor solubility in water.[2][5] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but for long-term storage, -80°C is recommended to prevent degradation. It is advisable to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles. The parent compound, ivermectin, is more stable in acidic conditions and is prone to degradation in alkaline solutions.[6] Acidic hydrolysis of ivermectin leads to the formation of the monosaccharide.[7]

Q5: What are the primary applications of this compound in research?

A5: this compound is primarily used as a potent inhibitor of nematode larval development and as a sensitive probe for detecting ivermectin resistance in parasites like Haemonchus contortus.[1][5] Unlike ivermectin, it is devoid of paralytic activity.[5] It is also used in studies investigating the signaling pathways affected by ivermectin and its analogs.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Compound will not dissolve 1. Incorrect solvent. 2. Solvent is not fresh or is of low purity. 3. Compound has precipitated out of solution.1. Use recommended solvents such as DMSO, ethanol, or methanol.[1][2] 2. Use fresh, anhydrous solvent. 3. Gently warm the solution or sonicate to aid dissolution. Ensure the final concentration in aqueous media does not exceed its solubility limit.
Inconsistent experimental results 1. Degradation of the compound due to light exposure. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. Variability in solution preparation.1. Protect all solutions from light by using amber vials or foil wrapping. 2. Prepare fresh working solutions for each experiment from a properly stored stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure accurate and consistent preparation of all solutions. Use calibrated equipment.
Low or no biological activity 1. The compound has degraded. 2. The concentration used is too low. 3. The compound is not active in the specific assay or cell line.1. Prepare fresh solutions and protect them from light. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify the expression of the target in your experimental system.
High background in assays 1. The compound may interfere with the assay reagents.1. Run a control with the compound in a cell-free system to check for direct interactions with the assay components.[8]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Appearance White solid[2]
Purity ≥99% by HPLC[2]
Storage Temperature -20°C[2]
Solubility Soluble in DMSO, ethanol, methanol; poorly soluble in water[1][2]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber microcentrifuge tubes or glass vials

    • Pipettes and sterile, filtered pipette tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh 7.309 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Store the stock solution in aliquots in amber vials at -80°C for long-term storage.

2. Haemonchus contortus Larval Development Assay

This protocol is adapted from methodologies used for ivermectin and is suitable for assessing the inhibitory effects of this compound on nematode larval development.

  • Materials:

    • Haemonchus contortus eggs

    • This compound stock solution (in DMSO)

    • 24-well culture plates

    • Culture medium (e.g., containing E. coli and amphotericin B)

    • Incubator (27°C, ≥80% relative humidity)

    • Inverted microscope

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).

    • Add the prepared solutions to the wells of a 24-well plate.

    • Add a suspension of H. contortus eggs (approximately 100 eggs per well) to each well.

    • Seal the plates and incubate at 27°C with ≥80% relative humidity for 6 days. This allows for the development of larvae to the third infective stage (L3) in the control wells.

    • After the incubation period, quantify the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well using an inverted microscope.

    • Calculate the percentage of inhibition of development to the L3 stage for each concentration relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound

Ivermectin_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Ivermectin Ivermectin B1a monosaccharide TELO2 TELO2 Ivermectin->TELO2 Binds to PIKKs PIKKs (e.g., mTOR) Ivermectin->PIKKs Inhibits TELO2->PIKKs Regulates Wnt_Pathway Wnt/β-catenin Signaling PIKKs->Wnt_Pathway Modulates Beta_Catenin β-catenin PIKKs->Beta_Catenin Reduces Wnt_Pathway->Beta_Catenin Stabilizes TCF TCF Beta_Catenin->TCF Activates Gene_Expression Target Gene Expression TCF->Gene_Expression Promotes

Caption: this compound interaction with the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vitro Assay

experimental_workflow start Start prep_solution Prepare Stock & Working Solutions of Ivermectin B1a monosaccharide start->prep_solution treatment Treat with Compound (Dose-Response) prep_solution->treatment cell_culture Culture Target Cells or Nematode Larvae cell_culture->treatment incubation Incubate for Defined Period treatment->incubation data_collection Collect Data (e.g., Viability, Development) incubation->data_collection analysis Analyze Data & Determine IC50/EC50 data_collection->analysis end End analysis->end

Caption: A generalized experimental workflow for in vitro assays.

References

Identifying and minimizing impurities in Ivermectin B1a monosaccharide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivermectin B1a monosaccharide. Our goal is to help you identify and minimize impurities in your samples, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Ivermectin?

A1: Ivermectin is a broad-spectrum anti-parasitic agent consisting of a mixture of at least 80% 22,23-dihydroavermectin B1a (Ivermectin B1a) and not more than 20% 22,23-dihydroavermectin B1b (Ivermectin B1b). This compound is a key metabolite and a potential impurity of Ivermectin. It is formed by the selective hydrolysis of the terminal saccharide unit of the Ivermectin B1a molecule. This compound is also used as a probe to detect certain types of ivermectin resistance.

Q2: What are the common impurities found in Ivermectin samples?

A2: Impurities in Ivermectin can be categorized as process-related impurities, degradation products, and metabolites. Common process-related impurities that may also be present in the monosaccharide samples include:

  • Related substances from synthesis: Avermectin B1a, Avermectin B2a, and various demethylated versions such as 24-demethyl H2B1a, 3'-demethyl H2B1a, and 3''-demethyl H2B1a.[1]

  • Degradation products: These can form under stress conditions like exposure to acid, base, oxidation, heat, or light.[2] An example is the 3,4-epoxide H2B1a formed under oxidative stress.[2]

  • Other structurally related compounds: The European Pharmacopoeia lists several impurities, including Ivermectin EP Impurity H, which is another name for this compound.

Q3: Why is it crucial to identify and minimize impurities in this compound samples?

Troubleshooting Guides

This section provides practical guidance for common issues encountered during the analysis and purification of this compound.

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing the purity of this compound. Here are some common problems and their solutions:

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of your analyte, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, causing poor peak shape.

    • Solution: Reduce the injection volume or dilute your sample.

  • Possible Cause 3: Column Contamination. Residual sample components or impurities can interact with the stationary phase.

    • Solution: Flush the column with a strong solvent. Consider using a guard column to protect your analytical column.

Problem: Variable Retention Times

  • Possible Cause 1: Inconsistent Mobile Phase Composition.

    • Solution: Ensure your mobile phase is well-mixed and degassed. If using a gradient, check that the pump is functioning correctly.

  • Possible Cause 2: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a stable temperature.

  • Possible Cause 3: Column Degradation.

    • Solution: If the column has been used extensively or with harsh mobile phases, it may need to be replaced.

Problem: Ghost Peaks

  • Possible Cause 1: Contamination in the Mobile Phase or System.

    • Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the entire HPLC system to remove any contaminants.

  • Possible Cause 2: Carryover from Previous Injections.

    • Solution: Implement a needle wash step in your injection sequence. Inject a blank solvent run to check for carryover.

Workflow for Impurity Identification

The following diagram outlines a typical workflow for identifying unknown impurities in your this compound sample.

G cluster_0 Initial Analysis cluster_1 Isolation & Characterization cluster_2 Identification Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Peak_Detection Detection of Impurity Peaks HPLC_UV->Peak_Detection Prep_HPLC Preparative HPLC Peak_Detection->Prep_HPLC Fraction_Collection Impurity Fraction Collection Prep_HPLC->Fraction_Collection LC_MS LC-MS/MS Analysis (Molecular Weight) Fraction_Collection->LC_MS NMR NMR Spectroscopy (Structural Elucidation) Fraction_Collection->NMR Data_Analysis Data Analysis & Comparison LC_MS->Data_Analysis NMR->Data_Analysis Impurity_ID Impurity Identified Data_Analysis->Impurity_ID

Workflow for impurity identification in Ivermectin samples.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the separation of this compound and its related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of about 0.1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the same solvent as the sample.
  • Prepare a series of working standards by diluting the stock solution to known concentrations.

3. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile, methanol, and water. A common ratio is 53:27.5:19.5 (v/v/v).
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 20 µL

4. Data Analysis:

  • Identify and quantify impurities by comparing the chromatogram of the sample solution with that of the standard solution.
  • Calculate the percentage of each impurity based on the peak area.

Protocol 2: Minimizing Impurities by Recrystallization

Recrystallization is an effective method for purifying solid compounds like this compound.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
  • Commonly used solvents for Ivermectin and its derivatives include ethanol, methanol, and mixtures with water.

2. Dissolution:

  • Place the impure this compound in a flask.
  • Add a minimal amount of the hot solvent to dissolve the solid completely.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • Further, cool the flask in an ice bath to maximize crystal formation.

4. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
  • Dry the purified crystals thoroughly. A patent for purifying ivermectin describes dissolving the product from a first crystallization in a mixture of ethanol and water (4:4) at 35-40°C, followed by slow cooling with stirring overnight.[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the analysis of Ivermectin impurities.

Table 1: Common Impurities and their Relative Retention Times (RRT) in HPLC

ImpurityRelative Retention Time (RRT)
Avermectin B1a~0.5
8a-oxo-H2B1a~0.7
H4B1a isomers and D2,3 H2B1a~1.3 - 1.4

Note: RRTs are relative to the main Ivermectin B1a peak and can vary depending on the specific HPLC method used.

Table 2: USP Limits for Impurities in Ivermectin

ImpurityLimit
Sum of all peaks with RRT ~1.3 to 1.4Not more than 2.5%
Peak with RRT ~0.7 (8a-oxo-H2B1a)Not more than 1.0%
Peak with RRT ~0.5 (avermectin B1a)Not more than 0.7%
Any other individual impurityNot more than 0.5%
Sum of all unidentified peaksNot more than 1.0%
Sum of all peaks (excluding H2B1a and H2B1b)Not more than 4.0%

Source: USP Monograph for Ivermectin[4]

Ivermectin and Cellular Signaling Pathways

Recent research has shown that Ivermectin can modulate several signaling pathways, which may be relevant to its therapeutic effects and the potential impact of impurities.

Ivermectin's Impact on Key Signaling Pathways

cluster_0 Signaling Pathways cluster_1 Cellular Processes Ivermectin Ivermectin Wnt Wnt/β-catenin Ivermectin->Wnt Inhibition Akt_mTOR Akt/mTOR Ivermectin->Akt_mTOR Inhibition MAPK MAPK Ivermectin->MAPK Modulation Proliferation Cell Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis Akt_mTOR->Proliferation Angiogenesis Angiogenesis Akt_mTOR->Angiogenesis Autophagy Autophagy Akt_mTOR->Autophagy MAPK->Proliferation

Ivermectin's inhibitory effects on key signaling pathways.

Ivermectin has been shown to inhibit the Wnt/β-catenin and Akt/mTOR pathways, and modulate the MAPK pathway.[1] These actions can lead to the inhibition of cancer cell proliferation, metastasis, and angiogenesis, as well as the induction of autophagy.[1][5] Understanding these pathways is crucial when evaluating the biological activity of this compound and the potential interference from impurities.

References

Validation & Comparative

Navigating Nematode Resistance: A Comparative Analysis of Ivermectin B1a Monosaccharide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against anthelmintic resistance, researchers and drug development professionals require robust, comparative data to guide the development of novel nematode control strategies. This guide provides a detailed examination of the efficacy of Ivermectin B1a monosaccharide against resistant nematode strains, benchmarked against other leading anthelmintics. Through a comprehensive review of experimental data, this publication aims to furnish the scientific community with the critical information needed to advance research in veterinary and human medicine.

Ivermectin, a cornerstone of parasite control for decades, is a mixture of two homologous compounds: Ivermectin B1a (>80%) and Ivermectin B1b (<20%). While the disaccharide form of Ivermectin B1a is most common, this guide focuses on the monosaccharide variant, exploring its effectiveness in the face of mounting resistance. While studies suggest no significant difference in potency between the monosaccharide and disaccharide forms, a thorough evaluation of its performance against resistant strains is crucial.[1]

Comparative Efficacy Against Resistant Nematode Strains

The emergence of nematode strains resistant to conventional anthelmintics poses a significant threat to livestock productivity and human health. The following tables summarize the efficacy of Ivermectin and other anthelmintics against key resistant nematode species, as determined by in vivo and in vitro studies.

Table 1: In Vivo Efficacy (Fecal Egg Count Reduction Test - FECRT) Against Resistant Haemonchus contortus in Sheep
AnthelminticDosageEfficacy (%) against Ivermectin-Resistant StrainReference
Ivermectin0.2 mg/kg10.4% - 47.6%[2][3]
Albendazole3.8 - 5.0 mg/kg14.7% - 38.5%[2][3]
Levamisole7.5 mg/kg41.4% - 99.8%[2][3]
Moxidectin0.2 mg/kg99.98%[4][5]
Closantel5.0 mg/kg78.3% - 100%[2][4][5]

H. contortus is a highly pathogenic nematode of small ruminants that has developed widespread resistance to multiple anthelmintic classes. The data clearly indicates a significant loss of efficacy for ivermectin and albendazole against resistant strains, while levamisole and moxidectin demonstrate higher success rates.

Table 2: In Vivo Efficacy (Fecal Egg Count Reduction Test - FECRT) Against Resistant Trichostrongylus colubriformis in Sheep
AnthelminticDosageEfficacy (%) against Ivermectin-Resistant StrainReference
Ivermectin (oral)0.2 mg/kg63% - 66%[6]
Abamectin (oral)0.2 mg/kg97% - 98%[6]
Abamectin (injectable)0.2 mg/kg74% - 76%[6]
Levamisole-98% (against immature stages)[7]

Resistance in Trichostrongylus species is also a growing concern. The data suggests that while oral ivermectin's efficacy is compromised, other macrocyclic lactones like abamectin, particularly in its oral formulation, can be more effective.

Table 3: In Vitro Efficacy (Larval Development Assay - LDA) Against Ivermectin-Resistant Haemonchus contortus
AnthelminticLC50 (µM) in Resistant StrainReference
Ivermectin0.149[8]
Ivermectin + Verapamil (P-gp inhibitor)0.0005[8]

In vitro assays provide a controlled environment to assess the direct effects of anthelmintics on nematode larvae. The significant decrease in the LC50 of ivermectin in the presence of the P-glycoprotein inhibitor Verapamil highlights the crucial role of drug efflux pumps in conferring resistance.

Mechanisms of Ivermectin Resistance

Understanding the molecular basis of resistance is paramount for developing strategies to overcome it. Two primary mechanisms have been identified in ivermectin-resistant nematodes:

  • Alterations in Glutamate-Gated Chloride Channels (GluCls): Ivermectin's primary mode of action is the potentiation of GluCls, leading to hyperpolarization of neuronal and muscle cells and subsequent paralysis of the nematode.[9] Mutations in the genes encoding GluCl subunits, such as avr-14, avr-15, and glc-1, can reduce the binding affinity of ivermectin, thereby diminishing its efficacy.

  • Increased Efflux by P-glycoproteins (P-gp): P-glycoproteins are ATP-binding cassette (ABC) transporters that function as drug efflux pumps. Overexpression of P-gp in the cell membranes of resistant nematodes can actively transport ivermectin out of the cells, preventing it from reaching its target GluCls.[10] This mechanism is a significant contributor to multi-drug resistance.

Visualizing the Pathways

To better illustrate these complex biological processes, the following diagrams have been generated using the Graphviz DOT language.

G Ivermectin Signaling Pathway and Resistance Mechanisms cluster_0 Susceptible Nematode cluster_1 Resistant Nematode Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds and Potentiates Cl_influx Chloride Ion Influx GluCl->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Ivermectin_res Ivermectin Mutated_GluCl Mutated GluCl (Reduced Binding) Ivermectin_res->Mutated_GluCl Poor Binding Pgp P-glycoprotein (Efflux Pump) Ivermectin_res->Pgp Efflux Reduced_Efficacy Reduced Efficacy Mutated_GluCl->Reduced_Efficacy Pgp->Reduced_Efficacy

Caption: Ivermectin signaling in susceptible vs. resistant nematodes.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited in this guide are detailed below.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance in grazing ruminants. The following is a generalized protocol based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.[11][12]

G Fecal Egg Count Reduction Test (FECRT) Workflow Start Start Animal_Selection Select 10-15 animals per treatment group Start->Animal_Selection Day_0_Sampling Day 0: Collect individual fecal samples Animal_Selection->Day_0_Sampling Weigh_Dose Weigh animals and administer correct dose of anthelmintic Day_0_Sampling->Weigh_Dose Post_Treatment_Sampling Day 10-14: Collect post-treatment fecal samples from the same animals Weigh_Dose->Post_Treatment_Sampling FEC_Analysis Perform fecal egg counts (e.g., McMaster technique) Post_Treatment_Sampling->FEC_Analysis Calculate_Reduction Calculate percentage reduction in mean egg count FEC_Analysis->Calculate_Reduction Interpret_Results Interpret results based on WAAVP guidelines (<95% reduction suggests resistance) Calculate_Reduction->Interpret_Results End End Interpret_Results->End

Caption: A simplified workflow for the Fecal Egg Count Reduction Test.

Detailed Steps:

  • Animal Selection: At least 10-15 animals per treatment group and a control group are selected. Animals should have a pre-treatment fecal egg count of at least 150-200 eggs per gram (EPG).

  • Fecal Sampling (Day 0): Individual fecal samples are collected from each animal before treatment.

  • Treatment: Animals in the treatment groups are weighed and administered the anthelmintic at the manufacturer's recommended dose. The control group remains untreated.

  • Fecal Sampling (Post-Treatment): Fecal samples are collected from the same animals 10-14 days after treatment.

  • Fecal Egg Count: The number of nematode eggs per gram of feces is determined for each sample using a standardized technique, such as the McMaster method.

  • Calculation of Efficacy: The percentage reduction in the mean fecal egg count is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Interpretation: A reduction of less than 95% is indicative of resistance.

Controlled Efficacy Test (Slaughter Test)

This method is considered the gold standard for determining anthelmintic efficacy.

Methodology:

  • Animal Infection: Worm-free animals are experimentally infected with a known number of infective larvae of a specific nematode strain.

  • Treatment: After a pre-patent period to allow the worms to mature, animals are divided into treatment and control groups. The treatment group receives the anthelmintic at the recommended dose.

  • Necropsy: A specified number of days after treatment, all animals are euthanized, and their gastrointestinal tracts are collected.

  • Worm Counting: The contents of the abomasum and intestines are carefully washed, sieved, and examined to recover and count the number of adult worms.

  • Efficacy Calculation: Efficacy is calculated by comparing the mean worm burden of the treated group to that of the control group: % Efficacy = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100

Conclusion

The data presented in this guide underscores the critical challenge of anthelmintic resistance and highlights the variable efficacy of different drug classes against resistant nematode strains. While this compound remains an important tool, its effectiveness is clearly diminished in the face of established resistance. The superior performance of alternative anthelmintics like moxidectin and, in some cases, levamisole against ivermectin-resistant strains provides valuable direction for treatment protocols and future drug development efforts. A continued focus on understanding resistance mechanisms and the strategic use of a diverse range of anthelmintics will be essential to mitigate the impact of resistance and ensure the long-term sustainability of nematode control.

References

Unraveling Avermectin Cross-Resistance: A Comparative Analysis of Ivermectin B1a Monosaccharide and Other Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anthelmintic resistance is paramount. This guide provides an objective comparison of the in vitro activity of Ivermectin B1a monosaccharide and other avermectins against nematode parasites, supported by experimental data. The development of cross-resistance between different avermectin compounds poses a significant challenge to the sustainable control of parasitic infections in both veterinary and human medicine.

Ivermectin, a cornerstone of parasite control, is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (a major component) and B1b. Its monosaccharide derivative, this compound, is a key metabolite and is often used as a sensitive probe in resistance studies. This guide delves into the comparative efficacy of this monosaccharide and its parent compounds against susceptible and resistant nematode strains, with a focus on the underlying resistance mechanisms.

Comparative Efficacy: A Quantitative Overview

The in vitro activity of various avermectins against the larval stages of the parasitic nematode Haemonchus contortus provides critical insights into their relative potencies and the impact of resistance. The following tables summarize key findings from larval development and motility assays.

CompoundFormMinimum Concentration for Full Efficacy (µg/mL) against H. contortus
IvermectinDisaccharide0.001
This compoundMonosaccharide0.001
DoramectinDisaccharide0.001
Doramectin MonosaccharideMonosaccharide0.001
SelamectinMonosaccharide>1

Table 1: Comparative in vitro activity of selected avermectins and their monosaccharide derivatives against Haemonchus contortus in a larval development assay. Data indicates that both ivermectin and doramectin, along with their respective monosaccharide forms, exhibit high potency.[1] In contrast, selamectin shows significantly lower activity in this assay.[1]

IsolateAvermectin CompoundLC50 (ng/mL)Resistance Ratio (RR)
Ivermectin-Susceptible (Haecon-5)Ivermectin0.218-
Ivermectin-Resistant (Zhaosu-R)Ivermectin1.2915.9

Table 2: Larval development assay results for ivermectin against susceptible and resistant Haemonchus contortus strains. The resistant strain shows a nearly six-fold increase in the concentration of ivermectin required to inhibit 50% of larval development (LC50).[2]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the Larval Development Assay (LDA) and the Larval Migration Inhibition Test (LMIT).

Larval Development Assay (LDA)

This assay assesses the ability of anthelmintics to inhibit the development of nematode eggs into third-stage larvae (L3).

  • Egg Recovery: Nematode eggs are recovered from the feces of infected host animals.

  • Assay Setup: A specified number of eggs are added to each well of a microtiter plate containing a nutrient agar medium.

  • Drug Application: A range of concentrations of the test compounds (e.g., this compound, other avermectins) are added to the wells. Control wells receive no drug.

  • Incubation: The plates are incubated at a controlled temperature (typically 27°C) for a period that allows for larval development in the control wells (usually 6-7 days).

  • Data Collection: The number of L3 larvae in each well is counted.

  • Analysis: The concentration of the drug that inhibits the development of 50% of the larvae (LC50) is calculated and compared between susceptible and resistant parasite strains to determine the resistance ratio.

Larval Migration Inhibition Test (LMIT)

This test evaluates the effect of anthelmintics on the motility of L3 larvae.

  • Larval Preparation: Third-stage larvae (L3) are obtained from fecal cultures.

  • Incubation: A defined number of L3 larvae are incubated in a solution containing various concentrations of the test compounds for a set period (e.g., 24-48 hours).

  • Migration Setup: The larvae are then placed on top of a fine mesh sieve (e.g., 20-30 µm) in a migration apparatus. The bottom of the apparatus contains a drug-free medium.

  • Migration: Motile larvae are able to migrate through the mesh into the lower chamber.

  • Quantification: The number of larvae that have successfully migrated is counted.

  • Analysis: The effective concentration of the drug that inhibits the migration of 50% of the larvae (EC50) is determined.

Mechanisms of Cross-Resistance

Cross-resistance between avermectins is a complex phenomenon primarily attributed to two key mechanisms: alterations in drug targets and increased drug efflux.

  • Target Site Modification: The primary target of avermectins is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates.[3] Binding of avermectins to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, paralysis, and eventual death of the parasite.[3] Mutations in the genes encoding subunits of these channels can reduce the binding affinity of avermectins, thereby conferring resistance. As different avermectins share this target, mutations can lead to broad cross-resistance across the class.

  • Increased Drug Efflux: P-glycoproteins (P-gp) are transmembrane proteins that function as ATP-dependent drug efflux pumps.[4][5] Overexpression of P-gp in resistant parasites can actively pump avermectins out of the cells, preventing them from reaching their GluCl targets.[4][5] This mechanism is a common cause of multidrug resistance and can contribute to cross-resistance among different avermectin compounds.

Below are diagrams illustrating the experimental workflow for determining avermectin resistance and the signaling pathway involved in P-glycoprotein-mediated resistance.

Experimental_Workflow cluster_collection Sample Collection cluster_assay In Vitro Assays cluster_analysis Data Analysis Feces Fecal Sample Collection Eggs Nematode Egg Recovery Feces->Eggs L3 L3 Larvae Culture Eggs->L3 LDA Larval Development Assay (LDA) Eggs->LDA LMIT Larval Migration Inhibition Test (LMIT) L3->LMIT LC50 Calculate LC50/EC50 LDA->LC50 LMIT->LC50 RR Determine Resistance Ratio LC50->RR Result Result RR->Result Resistance Profile

Figure 1. Experimental workflow for determining avermectin resistance.

Resistance_Signaling_Pathway cluster_cell Parasite Cell cluster_resistance_mechanisms Resistance Mechanisms Avermectin Avermectin Pgp P-glycoprotein (P-gp) Avermectin->Pgp Binds to GluCl Glutamate-gated Chloride Channel (GluCl) Avermectin->GluCl Binds to & Activates Efflux Drug Efflux Pgp->Efflux Causes Paralysis Paralysis & Death GluCl->Paralysis Leads to Efflux->Avermectin Expels Resistance Resistance Mutation Target Site Mutation Mutation->GluCl Alters Mutation->Resistance Pgp_Overexpression P-gp Overexpression Pgp_Overexpression->Pgp Increases Pgp_Overexpression->Resistance

Figure 2. Mechanisms of avermectin resistance in nematodes.

References

A Comparative Guide to the Binding Affinity of Ivermectin B1a Monosaccharide and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of Ivermectin B1a monosaccharide and its parent compound, Ivermectin B1a. Due to a lack of publicly available direct quantitative experimental data comparing the binding affinities of these two specific compounds, this document outlines the known characteristics of each, presents a generalized experimental protocol for their comparison, and discusses the structural differences that may influence their binding properties.

Introduction to Ivermectin B1a and its Monosaccharide Derivative

Ivermectin is a potent macrocyclic lactone with broad-spectrum anti-parasitic activity, primarily composed of Ivermectin B1a (22,23-dihydroavermectin B1a) and a smaller proportion of Ivermectin B1b.[1] Its mechanism of action involves binding to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[1][2]

This compound is a semi-synthetic derivative of Ivermectin B1a, created through the selective hydrolysis of the terminal oleandrose sugar unit.[][4] While it is a potent inhibitor of nematode larval development, it notably lacks the paralytic activity associated with its parent compound.[][4] This suggests a potential alteration in its binding affinity or efficacy at the primary molecular target.

Comparative Binding Affinity: An Overview

In silico molecular docking studies have been conducted on Ivermectin B1a and its B1b homolog, providing theoretical insights into their binding energies with various protein targets.[5][6][7][8] Such computational approaches could be extended to the monosaccharide to predict its binding affinity relative to the parent compound.

Data Presentation

As no direct comparative quantitative data is available, a table summarizing the key characteristics of each compound is presented below.

FeatureIvermectin B1aThis compound
Structure Macrocyclic lactone with a disaccharide moietyMacrocyclic lactone with a single saccharide moiety
Primary Target Glutamate-gated chloride ion channels (GluCls)[1][2]Presumed to interact with the ivermectin binding site[]
Biological Activity Potent anti-parasitic with paralytic effects[1][2]Inhibitor of nematode larval development, devoid of paralytic activity[][4]
Binding Affinity Data Target-dependent; extensive research availableNo direct quantitative data available

Experimental Protocols

To definitively compare the binding affinities of this compound and Ivermectin B1a, a competitive radioligand binding assay could be employed. The following is a generalized protocol for such an experiment.

Objective: To determine and compare the binding affinity (Ki) of Ivermectin B1a and this compound for a target receptor (e.g., glutamate-gated chloride ion channels).

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., GluCls).[2]

  • Radiolabeled ligand (e.g., [³H]-Ivermectin).

  • Unlabeled competitor compounds: Ivermectin B1a and this compound.

  • Binding buffer (e.g., Tris-HCl with appropriate ions).[2]

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation of cultured cells or tissues.[2]

  • Binding Reaction: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compounds (Ivermectin B1a or this compound).[2]

  • Incubation: The reaction mixtures are incubated at a specific temperature for a duration sufficient to reach equilibrium.[2]

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each competitor compound. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[2]

Visualizations

G cluster_0 Compounds cluster_1 Experimental Workflow cluster_2 Data Analysis Ivermectin_B1a Ivermectin B1a (Disaccharide) Assay Competitive Binding Assay (e.g., with [3H]-Ivermectin) Ivermectin_B1a->Assay Monosaccharide This compound (Single Saccharide) Monosaccharide->Assay IC50 IC50 Determination Assay->IC50 Target Target Receptor (e.g., GluCl) Target->Assay Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Comparison Binding Affinity Comparison Ki->Comparison

Caption: Experimental workflow for comparing binding affinities.

G Ivermectin Ivermectin B1a Binds to Glutamate-Gated Chloride Channels (GluCl) Channel_Opening Chloride Ion Influx Ivermectin->Channel_Opening Potentiates Opening Hyperpolarization Cell Hyperpolarization Channel_Opening->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Signaling pathway of Ivermectin B1a at GluCls.

References

Statistical Validation of Ivermectin B1a Monosaccharide Efficacy in Nematode Larval Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Ivermectin B1a and its monosaccharide derivative, focusing on their efficacy in inhibiting nematode larval development. The information presented is supported by experimental data and detailed methodologies to aid in the statistical validation of research findings.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of Ivermectin B1a and its monosaccharide derivative against the parasitic nematode Haemonchus contortus, as determined by a larval development assay.

CompoundTarget OrganismAssay TypeEffective ConcentrationPotency ComparisonReference
Ivermectin B1aHaemonchus contortusLarval Development Assay0.001 µg/mLFully effective at this concentration.Michael B, et al., Journal of Parasitology, 2001, 87(3): 692-696.
Ivermectin B1a MonosaccharideHaemonchus contortusLarval Development Assay0.001 µg/mLSimilar potency to the parent Ivermectin B1a compound, indicating no major advantage or disadvantage of the disaccharide over the monosaccharide at C-13.Michael B, et al., Journal of Parasitology, 2001, 87(3): 692-696.

Experimental Protocols

The primary assay used to determine the efficacy of Ivermectin B1a and its monosaccharide is the Larval Development Assay (LDA) . This in vitro test assesses the ability of a compound to inhibit the development of nematode eggs into third-stage larvae (L3).

Objective: To determine the concentration of a test compound that inhibits 50% of the nematode larvae from developing to the L3 stage (LC50).

Materials:

  • Nematode eggs (e.g., from Haemonchus contortus)

  • Test compounds (Ivermectin B1a, this compound)

  • Nutrient medium

  • 96-well microtiter plates

  • Incubator

  • Microscope

Procedure:

  • Egg Recovery: Nematode eggs are recovered from the feces of an infected host.

  • Sterilization: The recovered eggs are sterilized to prevent fungal and bacterial growth.

  • Assay Setup: A standardized number of eggs are added to each well of a 96-well plate containing a nutritive medium.

  • Compound Addition: The test compounds are added to the wells in a series of dilutions. Control wells with no test compound are also prepared.

  • Incubation: The plates are incubated at a controlled temperature for a period sufficient for the eggs in the control wells to hatch and develop into L3 larvae.

  • Larval Counting: The number of L3 larvae in each well is counted under a microscope.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each concentration of the test compound. The LC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

Ivermectin B1a: The primary mechanism of action for Ivermectin B1a is the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][2] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in paralysis and death of the parasite.[1][2]

This compound: The monosaccharide derivative of Ivermectin B1a is a potent inhibitor of nematode larval development but is notably devoid of the paralytic activity seen with the parent compound.[3] This suggests a different mechanism of action. While the precise signaling pathway for the monosaccharide's inhibition of larval development is not yet fully elucidated, research suggests it may involve non-paralytic mechanisms. One study has indicated that ivermectin can inhibit the secretion of extracellular vesicles from parasitic nematodes, which could be a potential mode of action for the monosaccharide.[4] Further research is required to fully understand the specific biochemical targets and signaling cascades affected by this compound during nematode larval development.

Visualizations

Ivermectin_Action_Pathway IVM Ivermectin B1a GluCl Glutamate-Gated Chloride Channel IVM->GluCl Binds and Potentiates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Signaling pathway of Ivermectin B1a leading to parasite paralysis.

LDA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Egg_Recovery Nematode Egg Recovery Sterilization Egg Sterilization Egg_Recovery->Sterilization Plate_Setup 96-Well Plate Setup (Eggs + Medium) Sterilization->Plate_Setup Compound_Addition Addition of Test Compounds (Serial Dilutions) Plate_Setup->Compound_Addition Incubation Incubation Compound_Addition->Incubation Larval_Count Counting of L3 Larvae Incubation->Larval_Count Data_Analysis Calculation of % Inhibition and LC50 Larval_Count->Data_Analysis

Caption: Experimental workflow for the Larval Development Assay (LDA).

Logical_Relationship cluster_compounds Test Compounds cluster_effects Biological Effects IVM Ivermectin B1a Paralytic_Activity Paralytic Activity IVM->Paralytic_Activity Larval_Inhibition Larval Development Inhibition IVM->Larval_Inhibition IVM_MS Ivermectin B1a Monosaccharide IVM_MS->Paralytic_Activity Devoid of IVM_MS->Larval_Inhibition

Caption: Logical relationship of the biological activities of Ivermectin B1a and its monosaccharide.

References

Ivermectin B1a Monosaccharide: A Comparative Guide for its Use as a Reference Standard in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ivermectin B1a monosaccharide as a reference standard in anthelmintic research. It objectively evaluates its performance against other potential alternatives, supported by experimental data and detailed methodologies. This document is intended to assist researchers in selecting the most appropriate reference standard for their analytical and research needs in the development of new anthelmintic drugs.

Introduction to Ivermectin and its Derivatives in Anthelmintic Research

Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1] It is a semi-synthetic derivative of avermectin B1, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis.[2] The commercial form of ivermectin is a mixture of two homologous compounds: at least 80% 22,23-dihydroavermectin B1a (Ivermectin B1a) and not more than 20% 22,23-dihydroavermectin B1b (Ivermectin B1b).

The primary mechanism of action of ivermectin against many nematodes and arthropods is the potentiation and/or direct activation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of these invertebrates.[1][3] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the nerve or muscle cell, followed by paralysis and death of the parasite.[3][4] Ivermectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA).[4]

This compound is a key derivative of Ivermectin B1a and is frequently used as a reference standard in analytical chemistry. It is also considered an impurity of ivermectin. Its well-defined chemical structure and high purity make it a suitable candidate for the accurate quantification of ivermectin and related compounds in various matrices.

This compound as a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. The quality and reliability of a reference standard are paramount for obtaining accurate and reproducible results in drug development and quality control.

Key Attributes of this compound as a Reference Standard:

  • High Purity: Commercially available this compound reference standards typically exhibit high purity, often exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC).[5]

  • Well-Characterized: Its chemical structure and physicochemical properties are well-documented.

  • Availability: It is readily available from various chemical and pharmaceutical reference standard suppliers.

Comparison with Alternative Reference Standards

While this compound is a widely used reference standard, other related compounds, such as Doramectin , are also employed in the analysis of anthelmintics. Doramectin is another potent avermectin anthelmintic with a similar mechanism of action to ivermectin.

The following table summarizes the key characteristics of this compound and Doramectin as reference standards, based on available data.

FeatureThis compoundDoramectin
Chemical Class AvermectinAvermectin
Primary Use in Analysis Reference Standard, Impurity StandardReference Standard, Internal Standard
Reported Purity >90% to >95%[5][6]~97% to 98.22%[7][8]
Primary Analytical Technique HPLC, LC-MS/MSHPLC, LC-MS/MS
Use as Internal Standard Not commonly reportedFrequently used for Ivermectin analysis
Pharmacokinetic Comparison (as active drug) Shorter mean residence time compared to Doramectin in some studies.Longer mean residence time and higher systemic exposure in some studies.[9]

Experimental Data and Performance Comparison

Direct comparative studies on the performance of this compound versus other compounds as reference standards are limited. However, the frequent use of Doramectin as an internal standard in validated HPLC and LC-MS/MS methods for ivermectin quantification provides indirect evidence of its suitability and reliability in analytical settings.

A study comparing the pharmacokinetics of doramectin and ivermectin in cattle found that doramectin exhibited a significantly higher area under the curve (AUC) and a longer mean residence time, suggesting a higher systemic exposure and longer persistence. While this data pertains to the active drugs, the underlying analytical methods rely on high-quality reference standards for accurate quantification.

The choice between this compound and another compound like Doramectin as a primary reference standard will depend on the specific requirements of the assay, including the analyte being quantified and the regulatory guidelines being followed. For the quantification of ivermectin, using a certified Ivermectin reference standard is generally the most direct and appropriate approach. Doramectin's utility as an internal standard stems from its similar chemical properties and chromatographic behavior to ivermectin, which helps to correct for variations in sample preparation and instrument response.

Experimental Protocols

The following are detailed methodologies for key experiments involving the analysis of ivermectin, often utilizing reference standards like this compound or doramectin.

HPLC Method for the Quantification of Ivermectin

This protocol is a representative example of a stability-indicating RP-HPLC method for the determination of ivermectin in pharmaceutical formulations.

Chromatographic Conditions:

ParameterCondition
Column INERTSIL C-18 ODS (250 x 4.6mm, 5µm)
Mobile Phase Acetonitrile and Methanol
Flow Rate 1 ml/min
Detection Wavelength 245 nm
Injection Volume 10 µl
Run Time 10 minutes

Standard Solution Preparation:

  • Accurately weigh and dissolve a suitable amount of Ivermectin reference standard in the mobile phase to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1-32 µg/ml.[4]

Sample Preparation (for tablet dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of ivermectin and dissolve it in a specific volume of the mobile phase.

  • Sonicate the solution to ensure complete dissolution of the drug.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

System Suitability:

Before sample analysis, the chromatographic system must pass system suitability tests. Key parameters and typical acceptance criteria are listed below:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (for replicate injections) ≤ 2.0%
LC-MS/MS Method for the Quantification of Ivermectin in Biological Matrices

This protocol outlines a sensitive and selective method for determining ivermectin concentrations in plasma.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase Gradient elution with Ammonium Acetate and Methanol
Flow Rate 0.2 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Ivermectin: m/z 892.85 > 307.31; Moxidectin (Internal Standard): m/z 640.58 > 498.36[10]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard solution (e.g., Moxidectin).

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

Ivermectin's Mechanism of Action

The following diagram illustrates the primary signaling pathway through which ivermectin exerts its anthelmintic effect.

Ivermectin_Mechanism_of_Action cluster_parasite Parasite Nerve/Muscle Cell Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to and allosterically modulates Chloride_Influx Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis

Caption: Ivermectin's primary mechanism of action on the glutamate-gated chloride channels of invertebrates.

Experimental Workflow for HPLC Analysis

This diagram outlines the general workflow for the quantitative analysis of ivermectin in a pharmaceutical dosage form using HPLC.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification Ref_Std This compound Reference Standard Std_Sol Prepare Standard Solutions (known concentrations) Ref_Std->Std_Sol Dosage_Form Pharmaceutical Dosage Form (e.g., Tablets) Sample_Sol Prepare Sample Solution (extraction and dilution) Dosage_Form->Sample_Sol HPLC HPLC System (Pump, Injector, Column, Detector) Std_Sol->HPLC Sample_Sol->HPLC Analysis Inject Standards and Samples HPLC->Analysis System_Suitability System Suitability Test System_Suitability->Analysis If passes Chromatograms Obtain Chromatograms Analysis->Chromatograms Calibration_Curve Generate Calibration Curve from Standards Chromatograms->Calibration_Curve Quantification Quantify Ivermectin in Sample Chromatograms->Quantification Calibration_Curve->Quantification

Caption: A generalized workflow for the quantitative analysis of ivermectin using HPLC.

Logical Relationship for Reference Standard Selection

This diagram illustrates the key considerations in selecting an appropriate reference standard for anthelmintic research.

Reference_Standard_Selection cluster_criteria Selection Criteria cluster_standards Potential Reference Standards Goal Accurate and Reliable Anthelmintic Analysis Purity High Certified Purity Goal->Purity Stability Demonstrated Stability Goal->Stability Identity Confirmed Chemical Identity Goal->Identity Availability Consistent Availability Goal->Availability Ivm_Mono Ivermectin B1a Monosaccharide Purity->Ivm_Mono Doramectin Doramectin Purity->Doramectin Other Other Related Compounds Purity->Other Stability->Ivm_Mono Stability->Doramectin Stability->Other Identity->Ivm_Mono Identity->Doramectin Identity->Other Availability->Ivm_Mono Availability->Doramectin Availability->Other

Caption: Key factors influencing the selection of a reference standard for anthelmintic analysis.

Conclusion

This compound serves as a reliable and high-purity reference standard for the quantification of ivermectin and related compounds in anthelmintic research and quality control. Its well-defined structure and commercial availability make it a primary choice for many analytical applications. While other compounds like doramectin also demonstrate high purity and are effectively used, particularly as internal standards, the selection of the most appropriate reference material should be based on the specific analytical method, the analyte of interest, and the relevant regulatory requirements. The detailed experimental protocols and workflows provided in this guide offer a practical resource for researchers in the field.

References

A Head-to-Head In Vitro Comparison: Ivermectin B1a Monosaccharide vs. Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antiparasitic drug discovery and development, a precise understanding of the in vitro performance of active pharmaceutical ingredients is paramount. This guide provides a detailed head-to-head comparison of two prominent macrocyclic lactones, Ivermectin B1a monosaccharide and Doramectin, focusing on their in vitro efficacy, cytotoxicity, and mechanisms of action. The information herein is supported by experimental data to facilitate informed decisions in research and development.

At a Glance: Key In Vitro Performance Indicators

The following table summarizes the key quantitative data from in vitro studies, offering a direct comparison of this compound and Doramectin. It is important to note that direct comparative in vitro studies for the monosaccharide forms are limited, and some data is inferred from studies on the parent disaccharide compounds.

ParameterThis compoundDoramectinRemarks
Anthelmintic Potency (Nematode Larval Development Assay) Fully effective at 0.001 µg/mLFully effective at 0.001 µg/mLBoth compounds exhibit similar high potency against Haemonchus contortus larvae in vitro.[1]
Cytotoxicity (IC50) MCF-7: 24.04 µMMDA-MB-231: 34.12 µMCHO(K1): >50.0 µg/ml (low cytotoxicity)Bovine Peripheral Lymphocytes: Cytotoxic at 20, 40, and 60 ng/mLDirect comparison on the same cell line is unavailable. Data for Ivermectin is on human breast cancer and hamster ovary cells, while Doramectin data is on bovine lymphocytes.[2][3][4]

In Vitro Efficacy: A Draw in Potency

The most direct in vitro comparison of the anthelmintic activity of this compound and Doramectin comes from a nematode larval development assay. A key study demonstrated that both Ivermectin and its monosaccharide homolog, as well as Doramectin and its monosaccharide homolog, were each fully effective at a concentration of 0.001 µg/mL against the parasitic nematode Haemonchus contortus. This indicates that, at the level of inhibiting larval development, the monosaccharide forms of both Ivermectin B1a and Doramectin exhibit comparable and potent in vitro efficacy.

Cytotoxicity Profile: An Inferred Comparison

Ivermectin has been shown to induce cytotoxicity in a dose-dependent manner in various cell lines. For instance, in human breast cancer cell lines MCF-7 and MDA-MB-231, the IC50 values were determined to be 24.04 µM and 34.12 µM, respectively.[3] In contrast, a study on Chinese Hamster Ovary (CHO-K1) cells indicated low cytotoxicity, with no significant reduction in cell viability at concentrations up to 50.0 µg/ml.[4]

Doramectin has been demonstrated to induce cytotoxic effects on bovine peripheral lymphocytes at concentrations of 20, 40, and 60 ng/mL.[2] However, in the same study, it did not show a cytotoxic effect on bovine cumulus cells at the same concentrations.[2]

Mechanism of Action: A Shared Primary Target

The primary mechanism of action for both Ivermectin and Doramectin, as with other avermectins, is the potentiation of glutamate-gated chloride ion channels (GluCls) found in invertebrate nerve and muscle cells.[5] This interaction leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and leading to paralysis and death of the parasite.[6] This fundamental mechanism is expected to be identical for both this compound and Doramectin.

Beyond their primary anthelmintic target, in vitro studies have suggested that avermectins may modulate other signaling pathways, including:

  • NF-κB and MAPK Pathways: Avermectins have been shown to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines by blocking the NF-κB and MAP-kinase signaling pathways in RAW 264.7 cells.[7]

  • Induction of Apoptosis and Autophagy: In various cancer cell lines, Ivermectin has been reported to induce programmed cell death through apoptosis and autophagy.

These additional mechanisms, while not the primary mode of anthelmintic action, may be relevant in the context of drug repurposing and safety profiling.

Experimental Protocols

For the benefit of researchers, detailed methodologies for key in vitro experiments are provided below.

Nematode Larval Development Assay (LDA)

This assay is a standard in vitro method to determine the efficacy of anthelmintic compounds.

Objective: To determine the concentration of the test compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Test compounds (this compound, Doramectin) dissolved in a suitable solvent (e.g., DMSO)

  • Nutrient medium (e.g., Earle's balanced salt solution supplemented with yeast extract)

  • Fecal culture materials

  • Baermann apparatus for larval recovery

  • Inverted microscope

Procedure:

  • Egg Recovery: Nematode eggs are recovered from the feces of infected donor animals using a standard sieving and flotation technique.

  • Assay Setup: Approximately 50-100 eggs are dispensed into each well of a 96-well plate containing the nutrient medium.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells. A vehicle control (solvent only) and a negative control (medium only) should be included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) and humidity for a period that allows for the development of eggs to the L3 stage in the control wells (typically 6-7 days).

  • Larval Counting: The number of L3 larvae in each well is counted using an inverted microscope.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each concentration of the test compound relative to the controls. The IC50 value (the concentration that inhibits 50% of larval development) can then be determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic potential of a compound by measuring its effect on cell viability.

Materials:

  • Selected cell line (e.g., CHO-K1, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_LDA cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis egg_recovery Nematode Egg Recovery plate_setup 96-well Plate Setup (Eggs + Medium) egg_recovery->plate_setup compound_addition Addition of Test Compounds (Serial Dilutions) plate_setup->compound_addition incubation Incubation (e.g., 27°C, 6-7 days) compound_addition->incubation larval_counting L3 Larval Counting incubation->larval_counting data_analysis Data Analysis (% Inhibition, IC50) larval_counting->data_analysis

Caption: Experimental Workflow for the Nematode Larval Development Assay (LDA).

Avermectin_Signaling_Pathway cluster_compound cluster_channel Primary Target (Invertebrates) cluster_other Other Potential In Vitro Effects Avermectin This compound or Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Potentiates NFkB Inhibition of NF-κB Pathway Avermectin->NFkB MAPK Inhibition of MAPK Pathway Avermectin->MAPK Cl_influx Increased Cl- Influx GluCl->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Avermectin's Primary Mechanism of Action and Other Potential Signaling Pathways.

References

A Comparative Guide to the Synergistic Anthelmintic Effects of Ivermectin and its Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic combination of anthelmintic agents is a cornerstone of modern parasite control, aiming to enhance efficacy, broaden the spectrum of activity, and mitigate the development of drug resistance. While research into the specific synergistic effects of Ivermectin B1a monosaccharide is limited, extensive studies have demonstrated the potent synergistic potential of its parent compound, Ivermectin, when co-administered with other classes of anthelmintics. This compound, a semi-synthetic derivative of Ivermectin B1a, is a powerful inhibitor of nematode larval development and is utilized as a sensitive probe for detecting ivermectin resistance.[1][] This guide provides a comparative analysis of the synergistic effects observed when Ivermectin is combined with other leading anthelmintics, drawing on key experimental data to inform researchers, scientists, and drug development professionals.

Ivermectin, a macrocyclic lactone, primarily acts by binding with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[3][4] This action increases cell membrane permeability to chloride ions, leading to hyperpolarization, paralysis, and eventual death of the parasite.[3] When combined with anthelmintics that have different mechanisms of action, the resulting synergistic effect can lead to a more comprehensive and potent therapeutic outcome.[5][6]

Quantitative Analysis of Synergistic Efficacy

The following tables summarize key quantitative data from studies evaluating the combination of Ivermectin with other anthelmintics against various helminth infections.

Table 1: Ivermectin and Albendazole Combination Therapy

Target HelminthHostIvermectin (IVM) Efficacy (Cure Rate %)Albendazole (ABZ) Efficacy (Cure Rate %)IVM + ABZ Efficacy (Cure Rate %)Key Findings & SynergyReference
Trichuris trichiuraHumans---Combination therapy significantly superior to albendazole alone (Risk Ratio: 2.86).[7][8][7][8]
HookwormHumans---Combination therapy significantly superior to ivermectin alone (Risk Ratio: 2.31).[7][8][7][8]
Wuchereria bancroftiHumans---Combination therapy significantly reduced microfilaremia prevalence compared to ivermectin alone.[9][10][9][10]
Echinococcus granulosus (protoscolices)In vitro50% viability82.5% viability35% viabilityMaximum protoscolicidal effect observed with the combination.[11][11]

Table 2: Ivermectin and Levamisole Combination Therapy

Target HelminthHostIvermectin (IVM) Efficacy (FECR %)Levamisole (LEV) Efficacy (FECR %)IVM + LEV Efficacy (FECR %)Key Findings & SynergyReference
Gastrointestinal Nematodes (Mixed)Cattle54%99%100%The combination achieved 100% efficacy against all genera present (Cooperia, Ostertagia, Haemonchus).[12][12]
Haemonchus contortus (Resistant)Sheep91.34%92.5%99.37%The combination was more effective against resistant H. contortus than individual drugs.[13][13]

Table 3: Ivermectin and Praziquantel Combination Therapy

Target HelminthHostMonotherapy EfficacyIVM + PZQ EfficacyKey Findings & SynergyReference
Nematodes, Cestodes, and BotsHorsesIvermectin is not effective against cestodes (tapeworms).Efficacious treatment for a mixed infection of nematodes, cestodes, and bots.The combination provides a broader spectrum of activity.[14][14]

FECR: Fecal Egg Count Reduction

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the basis of synergistic interactions.

Figure 1: Anthelmintic Mechanisms of Action cluster_ivermectin Ivermectin (Macrocyclic Lactone) cluster_albendazole Albendazole (Benzimidazole) cluster_levamisole Levamisole (Imidazothiazole) IVM Ivermectin GluCl Glutamate-Gated Chloride Channels (GluCls) IVM->GluCl Binds and Potentiates Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increases Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis ParasiteDeath Synergistic Parasite Death Paralysis->ParasiteDeath ABZ Albendazole Tubulin β-Tubulin ABZ->Tubulin Binds Microtubule Microtubule Polymerization Disruption Tubulin->Microtubule Starvation Energy Depletion (Glucose Uptake Blocked) Microtubule->Starvation Starvation->ParasiteDeath LEV Levamisole nAChR Nicotinic Acetylcholine Receptors (nAChRs) LEV->nAChR Agonist Depolarization Sustained Depolarization nAChR->Depolarization Opens Cation Channels SpasticParalysis Spastic Paralysis Depolarization->SpasticParalysis SpasticParalysis->ParasiteDeath

Caption: Dual-action synergistic mechanisms.

Figure 2: Fecal Egg Count Reduction Test (FECRT) Workflow cluster_groups Treatment Arms start Animal Selection (Naturally Infected) grouping Random Allocation into Treatment Groups start->grouping pretreatment Pre-Treatment Fecal Sampling (Day 0) grouping->pretreatment treatment Anthelmintic Administration pretreatment->treatment g1 Group 1: Control (Vehicle) treatment->g1 g2 Group 2: Ivermectin Alone treatment->g2 g3 Group 3: Anthelmintic X Alone treatment->g3 g4 Group 4: Ivermectin + Anthelmintic X treatment->g4 posttreatment Post-Treatment Fecal Sampling (e.g., Day 11-14) analysis Fecal Egg Count (McMaster Technique) posttreatment->analysis calculation Calculate % Reduction vs. Control Group analysis->calculation end Efficacy Determined calculation->end

Caption: Standard workflow for in vivo efficacy testing.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the assessment of anthelmintic synergy.

In Vivo Fecal Egg Count Reduction Test (FECRT)

This protocol is adapted from studies assessing the efficacy of Ivermectin and Levamisole combinations in livestock.[12][13]

Objective: To determine the in vivo efficacy of an anthelmintic combination by comparing fecal egg counts before and after treatment.

Methodology:

  • Animal Selection: Select a cohort of naturally infected animals (e.g., sheep or cattle) with a fecal egg count exceeding a predetermined threshold (e.g., >150 eggs per gram).

  • Acclimatization: House the animals in a controlled environment and allow them to acclimatize for a period of 7-14 days.

  • Group Allocation: Randomly allocate animals into treatment groups (typically n=10-15 per group):

    • Group A: Untreated Control (vehicle only).

    • Group B: Ivermectin monotherapy (e.g., 0.2 mg/kg, subcutaneously).

    • Group C: Levamisole monotherapy (e.g., 7.5 mg/kg, subcutaneously).

    • Group D: Ivermectin-Levamisole combination therapy (doses as above).

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals.

  • Treatment Administration: Administer the assigned treatments to each group according to body weight.

  • Post-Treatment Sampling (Day 11 or 14): Collect a second round of individual fecal samples from all animals.

  • Fecal Egg Counting: Process all fecal samples using a standardized method, such as the modified McMaster technique, to determine the number of eggs per gram (EPG) of feces.

  • Data Analysis: Calculate the percentage Fecal Egg Count Reduction (%FECR) for each treatment group using the formula: %FECR = (1 - (Mean EPG Post-treatment / Mean EPG Pre-treatment)) * 100 Efficacy is determined by comparing the %FECR of the treatment groups to the control group.

In Vitro Protoscolicidal Assay for Echinococcus granulosus

This protocol is based on the study of Ivermectin and Albendazole against hydatid cyst protoscolices.[11]

Objective: To assess the direct killing effect (scolicidal activity) of anthelmintic combinations on the larval stage of Echinococcus granulosus.

Methodology:

  • Protoscolex Collection: Aseptically aspirate hydatid cysts from the livers of infected animals (e.g., sheep). Wash the collected protoscolices three times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.

  • Viability Assessment: Assess the initial viability of the protoscolices using a vital stain, such as 0.1% eosin, where viable protoscolices remain unstained. Ensure the initial viability is >95%.

  • Culture Preparation: Suspend approximately 2,000 protoscolices in 10 mL of a suitable culture medium (e.g., Medium 199) in sterile culture tubes.

  • Drug Addition: Add the anthelmintics to the culture tubes to achieve the desired final concentrations, creating the following groups:

    • Control Group (no drug).

    • Ivermectin Group.

    • Albendazole Group.

    • Ivermectin + Albendazole Combination Group.

  • Incubation: Incubate the tubes at 37°C.

  • Viability Monitoring: At regular intervals (e.g., every 2 days for 18 days), take a small aliquot from each tube and determine the percentage of viable protoscolices using the eosin staining method.

  • Data Analysis: Plot the percentage of viable protoscolices over time for each treatment group to compare the scolicidal effects of the individual drugs versus the combination.

Conclusion

The evidence strongly supports the synergistic potential of combining Ivermectin with other classes of anthelmintics. The co-administration of Ivermectin with agents like Albendazole and Levamisole has been shown to result in significantly higher efficacy against a broader range of helminths, including drug-resistant strains, than monotherapy alone.[12][13][15] This strategy, which targets multiple, distinct parasitic biochemical and physiological pathways, is a critical tool in the management of parasitic diseases. While direct data on this compound combinations is not yet available, the profound synergistic effects of its parent compound underscore a promising area for future research and development in anthelmintic therapy.

References

Navigating the Nuances of Ivermectin Activity: A Comparative Guide to Ivermectin B1a and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro and in vivo activities of Ivermectin B1a and Ivermectin B1a monosaccharide. It is important to note that the monosaccharide's primary effect is the inhibition of larval development, whereas the parent compound, Ivermectin B1a, is known for its paralytic effect on adult worms.

Table 1: In Vitro Activity of this compound and Ivermectin B1a

CompoundOrganismAssayMetricValue
This compoundHaemonchus contortusLarval Development AssayMinimum Concentration for Full Activity0.001 µg/mL[1]
Ivermectin B1aHaemonchus contortusLarval Migration Inhibition AssayLM50 (Resistant Strain)0.149 µg/mL[2][3]
Ivermectin B1aHaemonchus contortusLarval Migration Inhibition AssayLM50 (Susceptible Strain)0.0001 µg/mL[2]

Table 2: In Vivo Efficacy of Ivermectin B1a

CompoundHostParasiteDosingEfficacy MetricEfficacy (%)
Ivermectin B1aSheepHaemonchus contortus200 µg/kg, single oral doseFecal Egg Count Reduction[4]>99[4]
Ivermectin B1aSheepHaemonchus contortus200 µg/kg, single oral doseWorm Burden Reduction[5]>96[5]
Ivermectin B1aCattleOstertagia ostertagi100 µg/kg, oral or subcutaneousWorm Burden Reduction[6]>99[6]
Ivermectin B1aCattleCooperia oncophora200 µg/kg, subcutaneousWorm Burden Reduction[6]>98.6[6]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of antiparasitic agents. Below are methodologies for key experiments cited in this guide.

In Vitro Larval Development Assay

This assay is used to determine the concentration of a compound that inhibits the development of nematode eggs into infective larvae.

  • Fecal Sample Collection and Egg Extraction: Fecal samples are collected from infected animals, and nematode eggs are extracted using a series of sieves and washes.

  • Assay Setup: A 96-well plate is prepared with a nutrient agar medium in each well.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted in a suitable solvent (e.g., DMSO) and then added to the wells. Control wells receive only the solvent.

  • Egg Inoculation: A standardized number of eggs are added to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 27°C) for a period that allows for larval development in the control wells (typically 6-7 days).

  • Larval Development Assessment: After incubation, the number of third-stage larvae (L3) in each well is counted under a microscope.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each concentration of the compound relative to the control. The minimum concentration for full activity or an IC50 value can then be determined.

In Vivo Fecal Egg Count Reduction Test (FECRT)

This test is a common method to evaluate the efficacy of an anthelmintic in a host animal.

  • Animal Selection and Acclimatization: A group of animals with naturally or experimentally induced parasitic infections is selected. The animals are acclimatized to the experimental conditions.

  • Pre-Treatment Fecal Sampling (Day 0): Individual fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces).

  • Treatment Administration: The animals are divided into a treatment group and a control group. The treatment group receives the anthelmintic at the desired dose and route of administration. The control group receives a placebo.

  • Post-Treatment Fecal Sampling (e.g., Day 10-14): Fecal samples are again collected from all animals.

  • Fecal Egg Counting: The number of parasite eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized technique (e.g., McMaster technique).

  • Efficacy Calculation: The percentage reduction in the fecal egg count for the treated group is calculated using the following formula: % Reduction = [1 - (T2 / T1)] x 100 Where T1 and T2 are the mean egg counts for the treated group at Day 0 and the post-treatment day, respectively. The results are often corrected for any changes in the control group.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluClR) Chloride_in Cl- GluCl->Chloride_in Opens channel Ivermectin Ivermectin B1a Ivermectin->GluCl Binds and potentiates Glutamate Glutamate Glutamate->GluCl Binds to Hyperpolarization Hyperpolarization Chloride_in->Hyperpolarization Influx leads to Chloride_out Cl- Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Leads to

Caption: Signaling pathway of Ivermectin B1a at the invertebrate glutamate-gated chloride channel.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment LarvalAssay Larval Development Assay (e.g., IC50, MIC) Correlation In Vitro-In Vivo Correlation (IVIVC) LarvalAssay->Correlation BindingAssay Receptor Binding Assay (e.g., Kd) BindingAssay->Correlation AnimalModel Infected Animal Model (e.g., Sheep, Rodent) PK_PD Pharmacokinetic/ Pharmacodynamic Studies AnimalModel->PK_PD Efficacy Efficacy Studies (e.g., FECRT, Worm Burden) PK_PD->Efficacy Efficacy->Correlation G Ivermectin_B1a Ivermectin B1a (Disaccharide) Monosaccharide This compound Ivermectin_B1a->Monosaccharide Hydrolysis of terminal sugar Paralysis Paralytic Activity (Adult Worms) Ivermectin_B1a->Paralysis Exhibits Larval_Inhibition Inhibition of Larval Development Monosaccharide->Larval_Inhibition Exhibits potent Resistance_Probe Probe for Ivermectin Resistance Monosaccharide->Resistance_Probe Used as a

References

Safety Operating Guide

Safe Disposal of Ivermectin B1a Monosaccharide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ivermectin B1a monosaccharide is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Although some safety data sheets (SDS) may not classify this specific compound as hazardous under the Globally Harmonized System (GHS), related ivermectin compounds are categorized as acutely toxic, suspected carcinogens, and highly toxic to aquatic life.[1][2][3] Therefore, it is imperative to treat this compound as a hazardous chemical waste and follow stringent disposal protocols.

Hazard Classification and Quantitative Data

Due to conflicting information in safety data sheets, a conservative approach to handling and disposal is recommended. The hazard classifications for closely related ivermectin compounds should be considered.

Hazard StatementGHS CategorySource
Fatal if swallowedAcute Toxicity, Oral (Category 1 or 2)[1][2]
Suspected of causing cancerCarcinogenicity (Category 2)[2]
May damage fertility or the unborn childReproductive Toxicity (Category 1B or 2)[1][2]
Very toxic to aquatic lifeAcute Aquatic Toxicity (Category 1)[1]
Very toxic to aquatic life with long lasting effectsChronic Aquatic Toxicity (Category 1)[1]

Note: The Cayman Chemical SDS for this compound (Article Number 19443, CAS Number 71837-27-9) states the substance is not classified according to GHS.[4] However, the SDS for epi-Ivermectin B1a from the same supplier indicates significant hazards.[1] Given this discrepancy, treating the compound as hazardous is the most prudent course of action.

Experimental Protocols: Decontamination of Lab Equipment

Decontamination of Non-Porous Surfaces and Equipment:

  • Preparation: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Initial Cleaning: If any powder is present, carefully wipe the surfaces with a damp cloth to avoid generating dust. For liquid residues, absorb the material with an inert absorbent.

  • Decontamination Solution: Prepare a 1:10 bleach solution in water. Be aware that bleach can be corrosive to some metal surfaces.[5]

  • Application: Liberally apply the decontamination solution to all contaminated surfaces.

  • Contact Time: Allow a minimum contact time of 30 minutes.[5]

  • Rinsing: After the contact time, thoroughly rinse the surfaces with water to remove the bleach residue.[5]

  • Final Wipe: Wipe the surfaces with 70% ethanol or isopropanol.

  • Waste Disposal: All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the approved method for the disposal of this compound and materials contaminated with it. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including unused this compound powder, contaminated personal protective equipment (gloves, wipes), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Waste Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste."

    • Identify the contents, including the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the first waste was added to the container.

  • Waste Storage:

    • Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.

    • Ensure containers are kept closed except when adding waste.

    • Provide secondary containment to prevent spills.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Final Disposal Method:

    • The standard and recommended method for the final disposal of toxic pharmaceutical waste is incineration at a licensed hazardous waste facility.[7]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Disposal A This compound (Solid or in Solution) C Segregate Waste Streams (Solid, Liquid, Sharps) A->C B Contaminated Materials (PPE, Labware, Sharps) B->C D Label Hazardous Waste Container - Chemical Name - Hazard Warning - Date C->D Properly Contained E Store in Designated Secure Area with Secondary Containment D->E F Contact Environmental Health & Safety (EHS) or Licensed Contractor E->F G Arrange for Waste Pickup F->G H Transport to Licensed Hazardous Waste Facility G->H I Incineration H->I

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Ivermectin B1a Monosaccharide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant handling of chemical compounds is a cornerstone of laboratory practice. This guide provides essential, immediate safety and logistical information for Ivermectin B1a monosaccharide, a derivative of the potent antiparasitic agent Ivermectin. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, a conservative approach to handling is recommended due to the known toxicological properties of the parent Ivermectin compound, which include potential acute toxicity, reproductive hazards, and organ damage.[1][2] This document outlines detailed personal protective equipment (PPE) protocols, operational plans for handling and disposal, and emergency procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound, based on protocols for the closely related and well-documented parent compound, Ivermectin.[1][3][4][5]

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Work Safety glasses with side shields or goggles.[1][4][5]Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double gloving.[1][3][4][5]Laboratory coat.[5]Not generally required if handled in a well-ventilated area.
Weighing and Solution Preparation Safety goggles or a face shield.[1][4][5]Chemical-resistant gloves (double gloving recommended).[1][4][5]Laboratory coat and a chemical-resistant apron.[3]Use of a certified fume hood is mandatory to prevent inhalation of dust or aerosols.[3]
Spill Response Chemical splash goggles and a face shield.[3]Heavy-duty, chemical-resistant gloves.[3]Chemical-resistant suit or apron over a lab coat.[3]A respirator with an appropriate cartridge should be used, especially for large spills.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage container should be tightly sealed.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is required.[3]

  • Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[3]

  • Spill Prevention: Minimize the risk of spills by using appropriate secondary containment and handling smaller quantities where feasible.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.[3]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE for spill response as outlined in the table above.

  • Containment: For larger spills, use containment barriers to prevent the material from spreading.[3]

  • Absorption: Use an inert absorbent material, such as universal binders, to soak up the spilled substance.[3]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[7] Follow all local, regional, and national regulations for chemical waste disposal.[3] Do not discharge to sewer systems.[7]

Emergency First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Solution Prep Weighing/Solution Prep Prepare Work Area->Weighing/Solution Prep Experimentation Experimentation Weighing/Solution Prep->Experimentation Decontaminate Decontaminate Experimentation->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.